molecular formula C22H23N3O6S B3325937 Etavopivat CAS No. 2245053-57-8

Etavopivat

Cat. No.: B3325937
CAS No.: 2245053-57-8
M. Wt: 457.5 g/mol
InChI Key: KZFFYEPYCVDOGE-LJQANCHMSA-N
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Description

Etavopivat is a small molecule activator of erythrocyte pyruvate kinase (PKR) under investigation for the treatment of sickle cell disease.
This compound is an orally available, small-molecule allosteric activator of the selective red blood cell (RBC) isoform of pyruvate kinase (PK-R), with potential to improve symptoms in sickly cell disease (SCD) patients. Upon oral administration, this compound allosterically binds to and activates PK-R, thereby enhancing the glycolytic pathway activity in RBCs. This improves adenosine triphosphate (ATP) levels and reduces 2,3-diphosphoglycerate (2,3-DPG) levels in RBCs. This results in increased oxygen affinity, improved RBC deformability, decreased sickle RBC hemolysis, increased hemoglobin (Hb) levels and improved RBC membrane function. Mutations in PK-R cause deficiency in PK-R which prevents adequate RBC glycolysis, leading to a buildup of the upstream glycolytic intermediate 2,3-DPG and deficiency in the PK-R product ATP.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

IUPAC Name

(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-3-hydroxy-2-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c26-14-19(15-4-2-1-3-5-15)22(27)24-10-16-12-25(13-17(16)11-24)32(28,29)18-8-20-21(23-9-18)31-7-6-30-20/h1-5,8-9,19,26H,6-7,10-14H2/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFFYEPYCVDOGE-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)C(CO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)[C@H](CO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245053-57-8
Record name Etavopivat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2245053578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETAVOPIVAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4E0A9M44Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Etavopivat in Sickle Cell Disease: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Watertown, MA – Etavopivat (formerly FT-4202), an investigational, first-in-class, oral, once-daily selective pyruvate (B1213749) kinase-R (PKR) activator, is emerging as a promising disease-modifying therapy for individuals with sickle cell disease (SCD). Developed by Forma Therapeutics, now part of Novo Nordisk, this small molecule targets the underlying pathophysiology of SCD by improving red blood cell (RBC) health. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.[1][2]

Core Mechanism of Action: Allosteric Activation of Pyruvate Kinase-R (PKR)

This compound's primary therapeutic target is the red blood cell isoform of pyruvate kinase (PKR), a crucial enzyme in the glycolytic pathway.[3] In sickle cell disease, chronic anemia and hypoxia lead to a compensatory increase in 2,3-diphosphoglycerate (2,3-DPG), a molecule that decreases the oxygen affinity of hemoglobin. While this facilitates oxygen release to tissues, it is detrimental in SCD as deoxygenated sickle hemoglobin (HbS) is prone to polymerization, leading to RBC sickling, hemolysis, and vaso-occlusive crises (VOCs).[1][4][5]

This compound is an allosteric activator, binding to a site on the PKR enzyme distinct from the active site. This binding induces a conformational change that enhances the enzyme's activity.[3] This activation of PKR initiates a cascade of beneficial downstream effects, fundamentally addressing the metabolic abnormalities in sickle RBCs.[3][6]

The two primary consequences of PKR activation by this compound are:

  • Decreased 2,3-Diphosphoglycerate (2,3-DPG): Increased PKR activity stimulates glycolysis, leading to a reduction in the concentration of upstream metabolites, including 2,3-DPG.[3][6] Lower levels of 2,3-DPG increase the oxygen affinity of HbS, stabilizing its oxygenated form and thereby reducing the likelihood of HbS polymerization and subsequent RBC sickling.[1][3][6]

  • Increased Adenosine Triphosphate (ATP): As the final rate-limiting step in glycolysis, the activation of PKR directly boosts the production of ATP.[3][4] ATP is the primary energy source for RBCs, essential for maintaining membrane integrity, flexibility, and ion pump function.[3] Increased ATP levels in this compound-treated sickle RBCs are believed to improve overall cell health, deformability, and survival, contributing to a reduction in hemolysis.[3][6][7]

Etavopivat_Mechanism_of_Action cluster_RBC Sickle Red Blood Cell This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR Allosterically Activates Glycolysis Glycolysis PKR->Glycolysis Stimulates TwoThreeDPG 2,3-Diphosphoglycerate (2,3-DPG) Glycolysis->TwoThreeDPG Decreases ATP Adenosine Triphosphate (ATP) Glycolysis->ATP Increases HbS_O2_Affinity Increased HbS-Oxygen Affinity TwoThreeDPG->HbS_O2_Affinity Leads to RBC_Health Improved RBC Health (Membrane Integrity, Deformability) ATP->RBC_Health HbS_Polymerization Decreased HbS Polymerization HbS_O2_Affinity->HbS_Polymerization Sickling Reduced Sickling HbS_Polymerization->Sickling Hemolysis Reduced Hemolysis RBC_Health->Hemolysis Sickling->Hemolysis

This compound's core mechanism of action in sickle cell disease.

Quantitative Data from Clinical and Preclinical Studies

Clinical trials have demonstrated this compound's ability to modulate the underlying pathophysiology of SCD, leading to improvements in hematologic parameters and markers of hemolysis.

Table 1: Pharmacodynamic Effects of this compound (Phase 1 Data)
ParameterTreatment GroupBaseline (Mean ± SD)Change from Baseline (Mean ± SD)
2,3-DPG This compound (400 mg daily for 12 weeks)Data not availableSustained decrease of approximately 30%[8]
ATP This compound (400 mg daily for 12 weeks)Data not availableNearly doubled from baseline[1][8]
Hemoglobin (Hb) This compound (400 mg daily for 12 weeks)8.4 g/dL (1.16)[5]Mean maximal increase of 1.6 g/dL (range: 0.8-2.8)[4][8]
Oxygen Affinity (P50) This compound (400 mg daily for 12 weeks)Data not availableSignificantly reduced (P=0.0007)[4][8]
Point of Sickling This compound (400 mg daily for 12 weeks)Data not availableShifted to a lower oxygen tension (P=0.0034)[4][8]
Table 2: Key Efficacy Endpoints from the HIBISCUS Phase 2 Trial (52 Weeks)
EndpointThis compound 200 mgThis compound 400 mgPlacebo
Annualized VOC Rate 1.071.061.97
VOC Rate Reduction vs. Placebo 45.7%46.2%N/A
Median Time to First VOC (weeks) 33.633.616.9
Hemoglobin Response at Week 24 (>1 g/dL increase) 38%25%11%

Data from the intent-to-treat (ITT) population.

Experimental Protocols

The clinical development of this compound has relied on several key assays to evaluate its pharmacodynamic effects and impact on RBC health.

Measurement of ATP and 2,3-DPG

Concentrations of ATP and 2,3-DPG in whole blood were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for the accurate measurement of these intracellular metabolites.

Hemoglobin-Oxygen Affinity (P50)

The oxygen tension at which hemoglobin is 50% saturated (P50) is a key measure of hemoglobin-oxygen affinity. This is determined by generating an oxygen-hemoglobin dissociation curve.

Methodology Overview:

  • Sample Preparation: Whole blood is collected in heparinized tubes.

  • Instrumentation: A Hemox Analyzer or similar instrument is used.

  • Procedure: The blood sample is first fully oxygenated with compressed air and then deoxygenated with compressed nitrogen. The instrument continuously measures the partial pressure of oxygen (pO2) and the oxygen saturation of hemoglobin via spectrophotometry.

  • Data Analysis: The resulting data are plotted as an oxygen-hemoglobin dissociation curve, from which the P50 value is calculated. A lower P50 indicates higher oxygen affinity.[9]

P50_Measurement_Workflow cluster_workflow P50 Measurement Workflow start Whole Blood Sample oxygenation Oxygenation (Compressed Air) start->oxygenation deoxygenation Deoxygenation (Compressed Nitrogen) oxygenation->deoxygenation measurement Continuous Measurement (pO2 and O2 Saturation) deoxygenation->measurement plotting Plot Oxygen-Hemoglobin Dissociation Curve measurement->plotting calculation Calculate P50 Value plotting->calculation

Workflow for determining hemoglobin-oxygen affinity (P50).
Red Blood Cell Deformability and Point of Sickling (Oxygen Gradient Ektacytometry)

Oxygen gradient ektacytometry (e.g., using a LORRCA® MaxSis) is a specialized technique used to measure RBC deformability under varying oxygen tensions, which is particularly relevant for SCD. This method determines the point of sickling (PoS), the specific oxygen tension at which sickling begins.[10][11][12][13]

Methodology Overview:

  • Sample Preparation: A dilute suspension of RBCs in a viscous medium (e.g., polyvinylpyrrolidone) is prepared.

  • Instrumentation: The sample is placed in a laser ektacytometer, which measures the diffraction pattern of the RBCs as they are subjected to shear stress. The elongation index (EI), a measure of deformability, is calculated from this pattern.

  • Procedure: The RBC suspension is subjected to a controlled deoxygenation cycle using nitrogen gas, followed by reoxygenation.[10] Throughout this process, the EI is continuously measured at a constant shear stress.

  • Data Analysis: The EI is plotted against the oxygen tension. The PoS is defined as the pO2 at which the EI decreases by a certain percentage (e.g., 5%) from its maximum value.[11][13] A shift of the PoS to a lower oxygen tension indicates that the RBCs are more resistant to sickling.[4]

Ektacytometry_Workflow cluster_workflow Oxygen Gradient Ektacytometry Workflow start RBC Suspension in Viscous Medium shear Apply Constant Shear Stress start->shear deoxygenation Controlled Deoxygenation (Nitrogen Gas) shear->deoxygenation measurement Continuous Measurement of Elongation Index (EI) deoxygenation->measurement reoxygenation Reoxygenation (Ambient Air) measurement->reoxygenation plotting Plot EI vs. pO2 measurement->plotting calculation Determine Point of Sickling (PoS) plotting->calculation

Workflow for oxygen gradient ektacytometry.

Conclusion

This compound represents a targeted therapeutic strategy for sickle cell disease that addresses the fundamental metabolic dysregulation in affected red blood cells. By allosterically activating pyruvate kinase-R, this compound concurrently decreases 2,3-DPG levels and increases ATP production.[3] This dual mechanism of action leads to increased hemoglobin S oxygen affinity, reduced sickling, improved red blood cell health, and decreased hemolysis.[3][6][7] The quantitative data from clinical trials to date are promising, demonstrating improvements in key hematological and clinical parameters.[14] Further investigation in ongoing late-stage clinical trials will continue to delineate the full clinical potential of this compound as a transformative therapy for patients with sickle cell disease.

References

The Discovery and Mechanism of Etavopivat (FT-4202): A Pyruvate Kinase-R Activator for Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Etavopivat (formerly FT-4202) is an investigational, first-in-class, oral, small-molecule allosteric activator of pyruvate (B1213749) kinase-R (PKR).[1][2] Developed by Forma Therapeutics (now part of Novo Nordisk), it is engineered as a disease-modifying therapy for sickle cell disease (SCD).[1] The discovery of this compound stems from the understanding that targeting the underlying pathophysiology of red blood cell (RBC) sickling through metabolic modulation can offer a novel therapeutic approach.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Core Mechanism of Action: A Dual Impact on Red Blood Cell Health

Sickle cell disease is characterized by a mutation in the beta-globin gene, leading to the production of abnormal hemoglobin (HbS). Upon deoxygenation, HbS polymerizes, causing RBCs to become rigid and assume a characteristic sickle shape.[4] This sickling process is exacerbated by two key factors within the RBCs of individuals with SCD: elevated levels of 2,3-diphosphoglycerate (2,3-DPG), which decreases the oxygen affinity of hemoglobin, and reduced levels of adenosine (B11128) triphosphate (ATP), which is crucial for maintaining RBC membrane integrity and function.[3][5]

This compound directly targets the terminal, rate-limiting enzyme in glycolysis, pyruvate kinase-R (PKR), to counteract these metabolic abnormalities.[3][5] By allosterically activating PKR, this compound enhances the conversion of phosphoenolpyruvate (B93156) to pyruvate, leading to a dual therapeutic effect:

  • Increased ATP Production: The activation of PKR boosts the glycolytic pathway, resulting in a significant increase in ATP levels.[6] This vital energy currency helps maintain RBC membrane deformability and overall cell health, potentially increasing their lifespan.[7]

  • Decreased 2,3-DPG Levels: Enhanced glycolysis leads to a reduction in the upstream metabolite 2,3-DPG.[8] Lower levels of 2,3-DPG increase the oxygen affinity of hemoglobin, meaning it holds onto oxygen more tightly.[9][10] This increased oxygen affinity reduces the likelihood of HbS polymerization and subsequent RBC sickling.[3][4]

This multimodal approach of simultaneously increasing ATP and decreasing 2,3-DPG levels is anticipated to not only reduce RBC sickling but also improve anemia and decrease the frequency of painful vaso-occlusive crises (VOCs), the clinical hallmark of SCD.[9] Preclinical studies have shown that this compound does not interfere with steroid hormone regulation, a crucial aspect for potential use in pediatric patients.[9]

Signaling Pathway and Downstream Effects of this compound

The mechanism of action of this compound can be visualized as a cascade of events initiated by the activation of PKR, leading to significant improvements in RBC health and function.

FT4202_Mechanism cluster_RBC Red Blood Cell FT4202 This compound (FT-4202) PKR Pyruvate Kinase-R (PKR) FT4202->PKR Allosteric Activation Glycolysis Glycolysis PKR->Glycolysis Enhances ATP Increased ATP Glycolysis->ATP DPG Decreased 2,3-DPG Glycolysis->DPG RBC_Health Improved RBC Health & Survival ATP->RBC_Health HbO2 Increased Hb-O2 Affinity DPG->HbO2 HbS Decreased HbS Polymerization HbO2->HbS Sickling Reduced RBC Sickling HbS->Sickling Anemia Improved Anemia RBC_Health->Anemia VOC Reduced Vaso-occlusive Crises Sickling->VOC

Caption: Mechanism of action of this compound (FT-4202) in red blood cells.

Quantitative Data from Clinical and Preclinical Studies

The efficacy and pharmacodynamic effects of this compound have been evaluated in preclinical models, healthy volunteers, and patients with sickle cell disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Pharmacodynamic Effects of this compound in Patients with Sickle Cell Disease
ParameterDose and DurationResultCitation
Hemoglobin (Hb) Increase300 mg daily for 14 days> 1 g/dL increase in 6 of 7 patients
300 mg and 600 mg daily for 14 days> 1 g/dL increase in 10 of 14 patients
400 mg daily for up to 12 weeksMean maximal increase of 1.6 g/dL (range 0.8-2.8)[3][5]
400 mg daily for at least 2 weeks> 1 g/dL increase in 7 of 8 patients[11]
ATP LevelsSingle doseIncreased[4]
Up to 12 weeksNearly doubled[1]
2,3-DPG LevelsSingle doseDecreased by 26% after 24 hours[4]
Up to 12 weeksReduced by about 30%[1]
Oxygen Affinity (P50)Single doseDecreased (increased affinity)[4]
Point of Sickling (PoS)Single doseDecreased[4]
Markers of Hemolysis (Reticulocytes, Bilirubin, LDH)14 days and 12 weeksReduced[3]
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers
ParameterDose and DurationResultCitation
ATP LevelsMultiple ascending doses (up to 600 mg daily for 14 days)Increased, with maximal response at doses >150 mg once daily[8]
2,3-DPG LevelsMultiple ascending doses (up to 600 mg daily for 14 days)Decreased, with maximal response at doses >400 mg once daily[8]
Pharmacodynamic Response DurationMultiple ascending dosesEffects continued for 48 to 72 hours after the last dose[2][12]
Table 3: Preclinical Efficacy of this compound in a Sickle Cell Disease Mouse Model
ParameterTreatmentResultCitation
2,3-DPG Levels7-day oral administrationReduced[10]
Hemoglobin-Oxygen Affinity7-day oral administrationIncreased[10]
RBC Sickling7-day oral administrationReduced[10]
RBC Survival2-week oral administrationIncreased by nearly 30%[13]
Hemoglobin Levels2-week oral administrationIncreased by 1.7 g/dL[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of this compound.

Measurement of ATP and 2,3-DPG in Whole Blood
  • Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5]

  • Protocol Outline:

    • Sample Collection: Whole blood samples are collected from subjects at specified time points.

    • Sample Preparation: A precise volume of whole blood is mixed with a lysis buffer to release intracellular metabolites. Proteins are then precipitated using a suitable agent (e.g., perchloric acid or acetonitrile) and removed by centrifugation.

    • LC Separation: The supernatant containing the metabolites is injected into a liquid chromatography system. The analytes (ATP and 2,3-DPG) are separated on a chromatographic column based on their physicochemical properties.

    • MS/MS Detection: The separated metabolites are introduced into a tandem mass spectrometer. The molecules are ionized, and specific precursor ions for ATP and 2,3-DPG are selected. These ions are then fragmented, and specific product ions are detected and quantified.

    • Quantification: The concentrations of ATP and 2,3-DPG are determined by comparing the signal intensities of the samples to those of a standard curve prepared with known concentrations of the analytes.

Assessment of RBC Deformability and Point of Sickling
  • Methodology: Oxygen-gradient ektacytometry (e.g., using a LORRCA® instrument).[14]

  • Protocol Outline:

    • Sample Preparation: A suspension of RBCs in a viscous buffer is prepared.

    • Ektacytometry Measurement: The RBC suspension is subjected to a defined shear stress in the ektacytometer. A laser beam is passed through the sample, and the diffraction pattern produced by the deformed cells is analyzed to determine the deformability index.

    • Oxygen Gradient: To determine the point of sickling, the oxygen tension in the sample chamber is gradually reduced. The deformability index is continuously measured as a function of oxygen partial pressure.

    • Data Analysis: The point of sickling is identified as the oxygen tension at which there is a sharp decrease in the RBC deformability index, indicating the onset of HbS polymerization and cell sickling.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of a PKR activator like this compound on red blood cell health.

Experimental_Workflow cluster_workflow Experimental Workflow for PKR Activator Evaluation start Blood Sample Collection (Baseline) treatment Incubation with this compound (or Placebo) start->treatment metabolite Metabolite Analysis (LC-MS/MS) treatment->metabolite functional RBC Functional Assays treatment->functional atp_dpg Quantify ATP & 2,3-DPG metabolite->atp_dpg data Data Analysis & Comparison atp_dpg->data ekta Oxygen-Gradient Ektacytometry functional->ekta sickling Determine Point of Sickling & Deformability ekta->sickling sickling->data

Caption: A generalized workflow for in vitro evaluation of this compound.

Conclusion

The discovery of this compound (FT-4202) represents a significant advancement in the development of targeted therapies for sickle cell disease. By activating PKR, this compound addresses the core metabolic dysregulation in sickle RBCs, leading to increased ATP, decreased 2,3-DPG, and consequently, reduced HbS polymerization and sickling. The robust preclinical and clinical data gathered to date demonstrate proof of mechanism and concept, supporting its potential as a disease-modifying agent. Ongoing and future clinical trials will be crucial in further defining the long-term safety and efficacy of this compound in improving the lives of individuals with sickle cell disease.

References

Preclinical Advancements of Etavopivat: A Technical Overview of Nonhuman Primate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etavopivat (formerly FT-4202) is an investigational, orally administered, small-molecule allosteric activator of pyruvate (B1213749) kinase-R (PKR).[1][2] By targeting the terminal, rate-limiting step of glycolysis in red blood cells (RBCs), this compound offers a novel therapeutic approach for sickle cell disease (SCD). Its mechanism of action involves the modulation of key metabolic pathways within erythrocytes to improve their function and survival. Preclinical studies in nonhuman primates have been instrumental in elucidating the pharmacodynamic effects of this compound, providing a translational bridge to clinical development. This technical guide synthesizes the available preclinical data from nonhuman primate studies, detailing the pharmacodynamic outcomes, outlining experimental methodologies, and visualizing the underlying biological and procedural frameworks.

Introduction: Mechanism of Action

This compound is a selective activator of the red blood cell isoform of pyruvate kinase (PKR).[1] PKR catalyzes the conversion of phosphoenolpyruvate (B93156) to pyruvate, a critical step in glycolysis that generates adenosine (B11128) triphosphate (ATP). In patients with SCD, dysfunctional hemoglobin (HbS) polymerization leads to RBC sickling, hemolysis, and vaso-occlusive crises. This compound's activation of PKR has a dual effect on RBC metabolism:

  • Increased ATP Production: Enhanced PKR activity leads to a significant increase in ATP levels.[3][4] ATP is crucial for maintaining RBC membrane integrity, flexibility, and ion pump function, thereby improving overall RBC health and reducing hemolysis.

  • Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: The activation of PKR shunts the glycolytic pathway towards ATP production, resulting in a decrease in the concentration of the upstream metabolite 2,3-DPG.[3][4] 2,3-DPG is a negative allosteric modulator of hemoglobin-oxygen affinity. By reducing 2,3-DPG levels, this compound increases hemoglobin's affinity for oxygen, which in turn inhibits the polymerization of deoxygenated HbS and subsequent RBC sickling.

These coordinated metabolic changes are anticipated to ameliorate the hallmark pathologies of SCD, leading to improved anemia and a reduction in vaso-occlusive events.

Pharmacodynamic Effects in Nonhuman Primates

While comprehensive pharmacokinetic data from nonhuman primate studies are not extensively detailed in publicly available literature, key pharmacodynamic findings have been reported, demonstrating proof of mechanism. The following table summarizes the observed effects of this compound in nonhuman primates.

ParameterDosing RegimenResultReference
Adenosine Triphosphate (ATP) Daily dosing for 5 consecutive days38% increase from baseline[3][4]
2,3-Diphosphoglycerate (2,3-DPG) Single doseDecrease observed[3][4]

Note: Specific dosages administered in these nonhuman primate studies are not publicly available.

Experimental Protocols

The following section outlines the probable methodologies employed in the preclinical evaluation of this compound in nonhuman primates, based on standard practices in pharmacology and toxicology research.

Animal Model
  • Species: Cynomolgus monkeys (Macaca fascicularis) are a commonly used nonhuman primate model in preclinical drug development due to their physiological similarity to humans.

  • Housing and Acclimatization: Animals would be housed in facilities compliant with the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) guidelines, with appropriate environmental enrichment. A suitable acclimatization period would precede the study to minimize stress-related variables.

Dosing and Sample Collection
  • Administration: this compound would be administered orally, likely as a suspension or in a capsule, consistent with its intended clinical route.

  • Blood Sampling: Blood samples would be collected at predetermined time points post-dose to evaluate pharmacodynamic markers. For a single-dose study, this might include pre-dose, and at 1, 2, 4, 8, 24, 48, and 72 hours post-dose. For a multiple-dose study, trough samples might be collected before each dose, with a full profile collected after the final dose.

Bioanalytical Methods
  • ATP Measurement: Intracellular RBC ATP levels would be quantified using a validated luminescence-based assay. This typically involves cell lysis to release ATP, followed by the addition of a luciferin/luciferase reagent, with the resulting light emission being proportional to the ATP concentration.

  • 2,3-DPG Measurement: RBC 2,3-DPG concentrations would be determined using an enzymatic assay. This method involves the enzymatic conversion of 2,3-DPG and the spectrophotometric measurement of the change in NADH concentration.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

Etavopivat_Mechanism cluster_RBC Red Blood Cell This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR Allosteric Activation DPG_23 2,3-Diphosphoglycerate (2,3-DPG) ATP Adenosine Triphosphate (ATP) PKR->ATP Generation Glycolysis Glycolysis Glycolysis->PKR DPG_mutase DPG Mutase Glycolysis->DPG_mutase DPG_mutase->DPG_23 Hb_O2_affinity Increased Hb-O2 Affinity DPG_23->Hb_O2_affinity Decreased Inhibition RBC_health Improved RBC Health & Survival ATP->RBC_health Enhancement

Caption: Mechanism of action of this compound in red blood cells.

Experimental Workflow for a Nonhuman Primate Study

NHP_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Observation cluster_post Post-Dosing acclimatization Acclimatization of NHPs baseline Baseline Blood Sampling (Pre-dose) acclimatization->baseline randomization Randomization to Dose Groups baseline->randomization dosing Oral Administration of this compound randomization->dosing observation Clinical Observations dosing->observation sampling Serial Blood Sampling (Time points: 0, 1, 2, 4, 8, 24h...) observation->sampling analysis Bioanalysis of Samples (ATP, 2,3-DPG) sampling->analysis data_analysis Data Analysis & Reporting analysis->data_analysis

Caption: A generalized experimental workflow for a nonhuman primate study of this compound.

Conclusion

The preclinical evaluation of this compound in nonhuman primates has provided crucial evidence of its intended pharmacodynamic effects. The observed increase in ATP and decrease in 2,3-DPG in this translational species strongly support the mechanism of action and the therapeutic potential of PKR activation for the treatment of sickle cell disease. While more detailed pharmacokinetic and safety data from these studies would further enrich the public understanding of this compound's preclinical profile, the available information underscores a promising advancement in the development of disease-modifying therapies for SCD. These nonhuman primate studies have been fundamental in guiding the design and dose selection for human clinical trials, highlighting the critical role of such models in modern drug development.

References

Etavopivat's Impact on Red Blood Cell Metabolism and Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etavopivat (formerly FT-4202) is an investigational, orally administered, small-molecule allosteric activator of pyruvate (B1213749) kinase-R (PKR), a critical enzyme in red blood cell (RBC) glycolysis.[1][2] By enhancing PKR activity, this compound directly addresses the metabolic dysregulation inherent in certain hemoglobinopathies, particularly sickle cell disease (SCD).[3] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable effects on RBC metabolism, and detailed experimental protocols for assessing its pharmacodynamic effects.

The primary mechanism of this compound involves the activation of PKR, the enzyme responsible for the final, rate-limiting step in glycolysis.[1] This activation leads to a cascade of downstream effects, most notably a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) concentrations within erythrocytes.[1][4][5] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, thereby reducing the polymerization of sickle hemoglobin (HbS) and subsequent RBC sickling.[4][5] Concurrently, the elevation of ATP levels improves RBC membrane integrity, deformability, and overall cell health, leading to decreased hemolysis.[4][6] Clinical and preclinical data have demonstrated that these metabolic shifts translate into significant improvements in hematological and hemolytic parameters.[6][7]

Core Mechanism of Action: Pyruvate Kinase-R Activation

This compound is a selective, allosteric activator of the red blood cell isoform of pyruvate kinase (PKR).[1][2] PKR catalyzes the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a reaction that is coupled with the production of ATP.[3] In healthy red blood cells, this process is essential for maintaining cellular energy homeostasis.

In pathological states such as sickle cell disease, chronic hypoxia and anemia lead to a compensatory increase in 2,3-DPG.[1] While this adaptation facilitates oxygen release to tissues, it is detrimental in SCD as it promotes the deoxygenation of HbS, triggering its polymerization and the characteristic sickling of red blood cells.[1]

This compound binds to a site on the PKR enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.[1] This leads to an increased rate of glycolysis, which has two major beneficial consequences in the context of hemoglobinopathies.[3]

Signaling Pathway of this compound in Red Blood Cells

The activation of PKR by this compound initiates a signaling cascade that results in significant physiological improvements in red blood cells.

Etavopivat_Pathway This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR Allosteric Activation Glycolysis Glycolysis PKR->Glycolysis Rate-Limiting Step ATP ATP Increase Glycolysis->ATP TwoThreeDPG 2,3-DPG Decrease Glycolysis->TwoThreeDPG via Rapoport-Luebering Shunt PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate PKR Catalysis Pyruvate->ATP Production RBCHealth Improved RBC Health (Membrane Integrity, Deformability) ATP->RBCHealth HbO2Affinity Increased Hb-O2 Affinity TwoThreeDPG->HbO2Affinity ReducedSickling Reduced Sickling HbO2Affinity->ReducedSickling ReducedHemolysis Reduced Hemolysis RBCHealth->ReducedHemolysis

Caption: Signaling pathway of this compound in red blood cells.

Quantitative Data on Pharmacodynamic Effects

Multiple studies have provided quantitative evidence of the pharmacodynamic effects of this compound in both healthy volunteers and patients with sickle cell disease.

Table 1: Effect of this compound on Red Blood Cell Metabolites
ParameterSubject PopulationTreatment DetailsChange from BaselineReference
2,3-DPG Healthy Volunteers14 days, doses from 100 mg twice daily to 400 mg once dailyNearly 60% reduction[8]
Non-Human PrimatesSingle doseDecrease observed[4][9]
Healthy SubjectsSingle doseDecrease observed[4][9]
Sickle Cell Disease PatientsUp to 12 weeks~30% reduction[8]
ATP Healthy Volunteers14 days of repeated dosingIncrease observed, maximal between days 8 and 14[2]
Non-Human Primates5 consecutive daily doses38% increase[4][9]
Sickle Cell Disease PatientsUp to 12 weeksNearly doubled[8]
Table 2: Clinical and Hematological Improvements with this compound in Sickle Cell Disease
ParameterTreatment DetailsOutcomeReference
Hemoglobin (Hb) 400 mg once daily for up to 12 weeks73.3% of patients had an increase of >1 g/dL[6]
300 mg then 600 mg once daily for two weeks73% achieved a Hb increase of ≥1 g/dL (p < 0.004)[7]
400 mg once daily for 12 weeks (open-label)83% of patients who completed 12 weeks had a Hb increase of ≥ 1 g/dL[7]
Hemolysis Markers 400 mg once daily for up to 12 weeksSignificant decreases in absolute reticulocyte count, indirect bilirubin, and lactate (B86563) dehydrogenase[6]
RBC Membrane Health Two weeks of treatmentIncreased superoxide (B77818) dismutase (p<0.05) and glutathione (B108866) reductase (p<0.001) activity; repaired membrane damage (measured by phosphatidylserine, p<0.01)[6]
Vaso-occlusive Crises (VOCs) 200 mg and 400 mg once daily for 52 weeksAnnualized VOC rates of 1.07 and 1.06, respectively, compared to 1.97 for placebo[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on red blood cell metabolism and function.

Measurement of ATP Levels in Red Blood Cells

A widely used and highly sensitive method for ATP quantification is the bioluminescent luciferase-based assay.[8]

  • Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[8]

  • Protocol:

    • RBC Isolation:

      • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

      • Centrifuge at 200 x g for 3 minutes to separate plasma, buffy coat, and red blood cells.

      • Aspirate and discard the plasma and buffy coat.

      • Wash the packed RBCs twice with a buffer such as phosphate-buffered saline (PBS) containing 10 mM glucose and 1 mg/ml bovine serum albumin (BSA).[8]

    • Sample Preparation:

      • Resuspend the washed RBCs in the same buffer and count the cells.

      • Dilute the RBC suspension to a known concentration (e.g., 3 x 10^6 cells per 50 µL).[8]

    • ATP Measurement:

      • Add the RBC suspension to an opaque-walled 96-well plate.

      • Add an ATP assay reagent containing luciferase and D-luciferin to each well. This reagent also lyses the cells to release intracellular ATP.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a luminometer.

    • Data Analysis:

      • Generate a standard curve using known concentrations of ATP.

      • Calculate the ATP concentration in the samples based on the standard curve.

ATP_Measurement_Workflow cluster_prep Sample Preparation cluster_assay ATP Assay WholeBlood Whole Blood (with anticoagulant) Centrifuge1 Centrifuge (200 x g, 3 min) WholeBlood->Centrifuge1 Wash Wash RBCs twice (PBS with glucose and BSA) Centrifuge1->Wash Count Count and Dilute RBCs Wash->Count Plate Aliquot RBCs into 96-well plate Count->Plate AddReagent Add ATP Assay Reagent (Luciferase/Luciferin) Plate->AddReagent Incubate Incubate (10 min, RT) AddReagent->Incubate Read Measure Luminescence Incubate->Read

Caption: Experimental workflow for ATP measurement in red blood cells.

Quantification of 2,3-Diphosphoglycerate (2,3-DPG) in Erythrocytes

Enzymatic spectrophotometric assays are a common method for 2,3-DPG quantification.[5]

  • Principle: 2,3-DPG is hydrolyzed to 3-phosphoglycerate (B1209933) (3-PG). A series of subsequent enzymatic reactions are coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of 2,3-DPG.[5]

  • Protocol:

    • Sample Preparation:

      • Collect whole blood and immediately deproteinize with perchloric acid to lyse the RBCs and precipitate proteins.[11]

      • Neutralize the sample with potassium carbonate.[11]

      • Centrifuge to remove the precipitate and collect the supernatant.[11]

    • Enzymatic Assay:

      • Prepare a reaction mixture containing all necessary enzymes and substrates except the one that initiates the 2,3-DPG conversion (phosphoglycerate mutase).

      • Add the sample supernatant to a cuvette with the reaction mixture.

      • Measure the initial absorbance (A1) at 340 nm.

      • Start the reaction by adding the initiating enzyme (phosphoglycerate mutase).

      • Incubate for a defined period (e.g., 25 minutes) at room temperature.

      • Measure the final absorbance (A2).

    • Data Analysis:

      • Calculate the change in absorbance (ΔA = A1 - A2).

      • Determine the 2,3-DPG concentration using the molar extinction coefficient of NADH.

Assessment of Red Blood Cell Deformability

Ektacytometry is a standard technique for measuring RBC deformability.[7]

  • Principle: A laser diffraction viscometer measures the elongation of RBCs subjected to shear stress. The deformability is quantified as an elongation index (EI).[7] Osmotic gradient ektacytometry assesses deformability across a range of osmotic conditions.[6]

  • Protocol (Osmotic Gradient Ektacytometry):

    • Sample Preparation: A small sample of whole blood is diluted in a viscous polymer solution (e.g., polyvinylpyrrolidone).

    • Measurement:

      • The RBC suspension is introduced into the ektacytometer.

      • The cells are subjected to a constant shear stress while the osmolality of the suspending medium is gradually changed.

      • A laser beam is passed through the suspension, and the diffraction pattern produced by the elongated cells is captured by a camera.

    • Data Analysis:

      • The elongation index (EI) is calculated from the geometry of the diffraction pattern at each osmolality.

      • A characteristic curve of EI versus osmolality is generated, from which key parameters can be derived, including the maximal deformability (EImax).[6]

In Vitro Red Blood Cell Sickling Assay
  • Principle: RBCs from patients with SCD are subjected to hypoxic conditions to induce sickling. The percentage of sickled cells is then quantified, often with and without the presence of an anti-sickling agent.[12][13]

  • Protocol:

    • Sample Preparation:

      • Obtain whole blood from SCD patients.

      • Dilute the blood in a suitable buffer.[12]

      • Aliquot the diluted blood into a multi-well plate.

    • Induction of Sickling:

      • Incubate the plate in a hypoxic chamber (e.g., 4% oxygen) at 37°C for a specified time (e.g., 1 hour) to induce sickling.[12]

    • Cell Fixation and Imaging:

      • Fix the cells with glutaraldehyde.[12]

      • Acquire images of the cells using a high-content imaging system.[13]

    • Data Analysis:

      • Use image analysis software to classify and quantify the percentage of normal, sickled, and other cell morphologies.[13]

Sickling_Assay_Workflow cluster_prep Sample Preparation cluster_assay Sickling and Analysis SCD_Blood SCD Whole Blood Dilute Dilute in Buffer SCD_Blood->Dilute Plate Aliquot into Plate (with/without this compound) Dilute->Plate Hypoxia Induce Sickling (Hypoxic Chamber, 37°C) Plate->Hypoxia Fix Fix Cells (Glutaraldehyde) Hypoxia->Fix Image Image Acquisition (High-Content Imaging) Fix->Image Analyze Image Analysis (Quantify % Sickled Cells) Image->Analyze

Caption: Experimental workflow for an in vitro red blood cell sickling assay.

Conclusion

This compound represents a targeted therapeutic approach for sickle cell disease and other hemoglobinopathies by directly addressing the underlying metabolic defects in red blood cells.[1] Its mechanism as a PKR activator leads to a dual benefit of decreasing 2,3-DPG and increasing ATP.[4][5] This multifaceted action results in increased hemoglobin S oxygen affinity, reduced sickling, improved red blood cell health, and decreased hemolysis.[1] The quantitative data from preclinical and clinical studies are promising, demonstrating significant improvements in key hematological and clinical parameters. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other PKR activators.

References

The Role of Etavopivat in 2,3-Diphosphoglycerate Reduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etavopivat (formerly FT-4202) is an investigational, orally administered small molecule that acts as a selective allosteric activator of the erythrocyte pyruvate (B1213749) kinase (PKR) enzyme.[1][2] Activation of PKR by this compound modulates red blood cell (RBC) metabolism, leading to a significant reduction in 2,3-diphosphoglycerate (2,3-DPG) levels and a concurrent increase in adenosine (B11128) triphosphate (ATP).[3][4] This dual effect is being explored as a novel therapeutic strategy for sickle cell disease (SCD) and other hemoglobinopathies.[5] By decreasing 2,3-DPG, this compound increases hemoglobin's affinity for oxygen, which in the context of SCD, reduces the propensity of hemoglobin S (HbS) to polymerize and cause RBC sickling.[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data from clinical investigations, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: PKR Activation and its Downstream Effects

This compound's primary mechanism of action is the activation of pyruvate kinase R (PKR), a critical enzyme in the glycolytic pathway within red blood cells.[7][8] PKR catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate while generating ATP.[8][9] In sickle cell disease, chronic anemia leads to a compensatory increase in 2,3-DPG, a molecule that decreases the oxygen affinity of hemoglobin, thereby promoting oxygen release to the tissues but also exacerbating HbS polymerization and sickling.[7]

This compound's activation of PKR enhances the overall glycolytic flux. This has two major consequences for RBC physiology:

  • Reduction of 2,3-Diphosphoglycerate (2,3-DPG): Increased glycolytic activity downstream of the Rapoport-Luebering shunt leads to a decrease in the concentration of 2,3-DPG.[2][7]

  • Increase of Adenosine Triphosphate (ATP): The direct action of activated PKR leads to higher production of ATP.[3][5]

The reduction in 2,3-DPG is pivotal to the therapeutic hypothesis of this compound. Lower levels of this allosteric effector cause a leftward shift in the oxygen-hemoglobin dissociation curve, meaning that hemoglobin binds to oxygen more tightly.[6][8] This increased hemoglobin-oxygen affinity reduces the concentration of deoxygenated HbS, a prerequisite for its polymerization and the subsequent sickling of red blood cells.[8] The concurrent increase in ATP helps to maintain RBC membrane integrity and deformability.[5]

Etavopivat_Mechanism This compound This compound PKR Pyruvate Kinase-R (PKR) Activation This compound->PKR Glycolysis Increased Glycolytic Flux PKR->Glycolysis ATP Increased ATP Glycolysis->ATP DPG Decreased 2,3-DPG Glycolysis->DPG Membrane Improved RBC Membrane Integrity & Deformability ATP->Membrane HbO2 Increased Hb-O2 Affinity DPG->HbO2 Hemolysis Decreased Hemolysis Membrane->Hemolysis Sickling Reduced RBC Sickling & Polymerization HbO2->Sickling Sickling->Hemolysis VOC Reduced Vaso-Occlusive Crises (VOCs) Hemolysis->VOC Assay_Workflow cluster_pre Sample Preparation cluster_analysis Analysis Collect Collect Whole Blood (K2EDTA tubes) Store Process Promptly or Store at 4°C (≤8h) or -70°C Collect->Store Assay Use Commercial Enzymatic Assay Kits for 2,3-DPG & ATP Store->Assay Analyzer Adapt for Automated or Centrifugal Analyzer Assay->Analyzer HIBISCUS_Trial_Flow cluster_phase2 Phase 2 cluster_phase3 Phase 3 Rand2 Randomization (1:1:1) Dose1 This compound (200 mg) Rand2->Dose1 Dose2 This compound (400 mg) Rand2->Dose2 Placebo2 Placebo Rand2->Placebo2 Interim Interim Analysis (Dose Selection) Dose1->Interim Dose2->Interim Placebo2->Interim Rand3 Randomization (1:1) Interim->Rand3 SelectedDose Selected this compound Dose Rand3->SelectedDose Placebo3 Placebo Rand3->Placebo3 Treatment 52-Week Double-Blind Treatment SelectedDose->Treatment Placebo3->Treatment OLE Open-Label Extension Treatment->OLE

References

Etavopivat and the Augmentation of Erythrocyte ATP: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etavopivat (formerly FT-4202) is an investigational, orally bioavailable small molecule that acts as a potent and selective allosteric activator of the erythrocyte pyruvate (B1213749) kinase (PKR) enzyme. By enhancing the activity of this crucial glycolytic enzyme, this compound directly addresses the underlying metabolic abnormalities in sickle cell disease (SCD) and other hemolytic anemias. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its impact on intracellular adenosine (B11128) triphosphate (ATP) levels. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for relevant biomarker analysis, and visualizations of the core signaling pathway and experimental workflows.

Introduction: The Role of Pyruvate Kinase in Erythrocyte Metabolism

Mature erythrocytes lack mitochondria and are entirely dependent on glycolysis for their energy supply in the form of ATP. This ATP is critical for maintaining ion gradients across the cell membrane, preserving cell shape and deformability, and repairing oxidative damage, all of which are essential for the red blood cell's (RBC) survival and function.[1] Pyruvate kinase (PKR) catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is coupled with the generation of one molecule of ATP.[2]

In certain pathological states, such as sickle cell disease, erythrocytes exhibit reduced ATP levels.[2] This energy deficit contributes to the pathophysiology of the disease, including increased cell fragility and premature destruction (hemolysis). Concurrently, in response to anemia, there is an increase in the production of 2,3-diphosphoglycerate (2,3-DPG), a molecule that decreases hemoglobin's affinity for oxygen, paradoxically promoting hemoglobin S (HbS) polymerization and RBC sickling.[3]

This compound is designed to directly counter these metabolic defects by activating PKR.[3] This activation is hypothesized to have a multimodal effect:

  • Increased ATP Production: By stimulating the final step of glycolysis, this compound enhances the overall glycolytic flux, leading to a significant increase in ATP synthesis.[4]

  • Decreased 2,3-DPG Levels: The increased conversion of PEP to pyruvate reduces the availability of the upstream glycolytic intermediate 1,3-bisphosphoglycerate, which is the substrate for the Rapoport-Luebering shunt that produces 2,3-DPG.[3]

The net effect is an improvement in RBC health, characterized by increased energy stores and a leftward shift in the oxygen dissociation curve (increased hemoglobin-oxygen affinity), which reduces the likelihood of HbS polymerization and sickling.[4]

Mechanism of Action: The Glycolytic Pathway and this compound's Intervention

This compound's therapeutic effect is centered on its activation of PKR within the erythrocyte glycolytic pathway. The following diagram illustrates this pathway, including the Rapoport-Luebering shunt responsible for 2,3-DPG synthesis, and highlights the point of intervention for this compound.

Glycolysis_Pathway cluster_atp1 cluster_atp2 cluster_atp3 Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DPG13 1,3-Bisphosphoglycerate GAP->DPG13 PG3 3-Phosphoglycerate (B1209933) DPG13->PG3 Phosphoglycerate Kinase DPG23 2,3-Bisphosphoglycerate (2,3-DPG) DPG13->DPG23 Bisphosphoglycerate Mutase PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PKR) DPG23->PG3 Bisphosphoglycerate Phosphatase ATP_in ATP ADP_out ADP ATP_out ATP This compound This compound This compound->PEP Activates ATP_in1 ATP ADP_out1 ADP ATP_in1->ADP_out1 ADP_in2 ADP ATP_out2 ATP ADP_in2->ATP_out2 ADP_in3 ADP ATP_out3 ATP ADP_in3->ATP_out3

Figure 1: Erythrocyte Glycolysis and the Action of this compound

Quantitative Data from Preclinical and Clinical Studies

The impact of this compound on ATP and 2,3-DPG levels, as well as other key hematological parameters, has been quantified in both preclinical models and human clinical trials.

Preclinical Data
SpeciesDosingChange in ATPChange in 2,3-DPGReference
Non-human PrimatesDaily dosing for 5 days▲ 38% from baseline[4]
Clinical Data - Phase 1 (NCT03815695)

This study evaluated this compound in healthy volunteers and patients with Sickle Cell Disease.

Healthy Volunteers:

Dose Duration Change in ATP Change in 2,3-DPG Reference

| 100-300 mg BID or 400 mg QD | 14 days | ▲ Maximal increase at 8-14 days | ▼ Nearly 60% |[3] |

Patients with Sickle Cell Disease (Open-Label Cohort):

Dose Duration n Change in ATP Change in 2,3-DPG Hemoglobin Increase >1 g/dL Reference

| 400 mg QD | Up to 12 weeks | 15 | ▲ Nearly doubled | ▼ ~30% | 73.3% of patients |[3][5] |

Clinical Data - Phase 2 HIBISCUS Trial (NCT04624659)

This ongoing study further evaluates the efficacy and safety of this compound in patients with Sickle Cell Disease.

DoseDurationnHemoglobin Response (>1g/dL increase from baseline at Week 24)Reference
200 mg QD52 weeks2138%
400 mg QD52 weeks2025%
Placebo52 weeks1911%

Experimental Protocols

The following section details the methodologies for the key assays used to quantify the effects of this compound.

Measurement of Intracellular ATP in Erythrocytes

Principle: Intracellular ATP is quantified using a luciferin-luciferase-based bioluminescence assay. The light emitted is directly proportional to the ATP concentration.

Procedure:

  • Sample Preparation: Whole blood is collected in EDTA tubes. Red blood cells are isolated by centrifugation and washed with a buffered saline solution.

  • Cell Lysis: A known number of RBCs are lysed to release their intracellular contents, including ATP. This can be achieved through chemical lysis (e.g., with a detergent-based lysis buffer) or physical methods like freeze-thaw cycles.

  • Deproteinization (Optional but Recommended): To prevent interference from other enzymes, samples can be deproteinized, for instance, by perchloric acid (PCA) precipitation followed by neutralization with potassium hydroxide (B78521) (KOH).

  • ATP Measurement:

    • A luciferin-luciferase reagent is added to a luminometer-compatible plate.

    • The RBC lysate is added to the reagent.

    • The luminometer measures the light output, which is compared to a standard curve generated with known ATP concentrations to determine the ATP level in the sample.

    • Results are typically normalized to the hemoglobin concentration or red blood cell count.

Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Erythrocytes

Principle: This enzymatic assay relies on the conversion of 2,3-DPG to 3-phosphoglycerate (3-PG) by the enzyme 2,3-DPG phosphatase. The subsequent enzymatic reactions are coupled to the oxidation of NADH to NAD+, which is measured as a decrease in absorbance at 340 nm.

Procedure:

  • Sample Preparation: Similar to ATP measurement, RBCs are isolated and washed.

  • Extraction: 2,3-DPG is extracted from the RBCs, often using perchloric acid followed by neutralization.

  • Enzymatic Reaction:

    • The sample extract is added to a reaction mixture containing phosphoglycerate mutase, glyceraldehyde-3-phosphate dehydrogenase, and NADH.

    • The reaction is initiated by the addition of 2,3-DPG phosphatase.

    • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Quantification: The change in absorbance is proportional to the amount of 2,3-DPG in the sample and is quantified using a standard curve.

Pyruvate Kinase (PKR) Activity Assay

Principle: PKR activity is determined by a coupled enzyme assay. The pyruvate produced by PKR is used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+. The rate of NADH disappearance, measured as a decrease in absorbance at 340 nm, is directly proportional to the PKR activity.

Procedure:

  • Lysate Preparation: Washed RBCs are lysed to release PKR.

  • Reaction Mixture: The RBC lysate is added to a reaction buffer containing phosphoenolpyruvate (PEP), adenosine diphosphate (B83284) (ADP), NADH, and an excess of lactate dehydrogenase (LDH).

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the RBC lysate. The decrease in absorbance at 340 nm is measured kinetically over several minutes.

  • Calculation: The rate of absorbance change is used to calculate the enzyme activity, typically expressed in units per gram of hemoglobin (U/g Hb).

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for analyzing erythrocyte biomarkers in a clinical trial setting for a drug like this compound.

Experimental_Workflow cluster_collection Sample Collection and Processing cluster_analysis Biomarker Analysis cluster_data Data Analysis and Interpretation Patient Patient Enrollment (e.g., Sickle Cell Disease) BloodDraw Whole Blood Collection (EDTA tubes) Patient->BloodDraw Centrifuge1 Centrifugation BloodDraw->Centrifuge1 RBC_Isolation RBC Isolation and Washing Centrifuge1->RBC_Isolation Lysate_Prep RBC Lysis and Sample Preparation RBC_Isolation->Lysate_Prep ATP_Assay ATP Measurement (Luminescence) Lysate_Prep->ATP_Assay DPG_Assay 2,3-DPG Measurement (Spectrophotometry) Lysate_Prep->DPG_Assay PKR_Assay PKR Activity Assay (Spectrophotometry) Lysate_Prep->PKR_Assay Data_Acq Data Acquisition ATP_Assay->Data_Acq DPG_Assay->Data_Acq PKR_Assay->Data_Acq Normalization Normalization (e.g., to Hemoglobin) Data_Acq->Normalization Stats Statistical Analysis (Comparison to Baseline/Placebo) Normalization->Stats Report Results Interpretation and Reporting Stats->Report

Figure 2: Workflow for Erythrocyte Biomarker Analysis

Conclusion

This compound represents a targeted therapeutic approach that addresses the fundamental metabolic dysregulation in erythrocytes characteristic of sickle cell disease and other related disorders. By activating pyruvate kinase, this compound leads to a significant and sustained increase in intracellular ATP levels while concurrently decreasing 2,3-DPG. This dual action is anticipated to improve red blood cell health, reduce hemolysis, and alleviate the clinical manifestations of the disease. The quantitative data from preclinical and clinical studies provide robust evidence for this compound's mechanism of action. The standardized experimental protocols outlined herein are essential for the continued investigation and clinical development of this and other pyruvate kinase activators.

References

Etavopivat for Beta-Thalassemia: A Technical Guide to a Novel PKR Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-thalassemia is a hereditary hemoglobinopathy characterized by ineffective erythropoiesis, hemolysis, and chronic anemia. The pathophysiology is rooted in an imbalance of alpha- and beta-globin chain synthesis, leading to oxidative stress and premature red blood cell (RBC) destruction. Etavopivat (formerly FT-4202) is an investigational, orally bioavailable, small-molecule allosteric activator of pyruvate (B1213749) kinase in red blood cells (PKR). By activating PKR, this compound aims to address the underlying metabolic defects in thalassemic RBCs by increasing adenosine (B11128) triphosphate (ATP) levels and decreasing 2,3-diphosphoglycerate (2,3-DPG) levels. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of the available clinical trial landscape for its use in beta-thalassemia, and representative experimental protocols for key biomarker assessments. As of late 2025, detailed quantitative data from the pivotal clinical trials in beta-thalassemia remain highly anticipated.

Introduction to Beta-Thalassemia and the Role of Pyruvate Kinase

Beta-thalassemia is a genetic disorder resulting from reduced or absent synthesis of the beta-globin chains of hemoglobin. This imbalance leads to an excess of alpha-globin chains, which precipitate within red blood cell precursors, causing oxidative damage, ineffective erythropoiesis in the bone marrow, and hemolysis of mature red blood cells in the periphery.[1] The resulting chronic anemia necessitates regular blood transfusions for many patients, leading to iron overload and other complications.

Pyruvate kinase (PK) is a crucial enzyme in the glycolytic pathway, catalyzing the final step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of ATP. In red blood cells, which lack mitochondria, glycolysis is the sole source of ATP. This ATP is vital for maintaining RBC membrane integrity, flexibility, and ion gradients. In beta-thalassemia, the increased oxidative stress and metabolic demands can impair PK activity, leading to decreased ATP production and a shortened RBC lifespan.[2]

This compound: Mechanism of Action

This compound is a potent and selective activator of the red blood cell isoform of pyruvate kinase (PKR).[3] By allosterically binding to PKR, this compound enhances its enzymatic activity. This has a dual effect on RBC metabolism:

  • Increased ATP Production: Enhanced PKR activity leads to a higher rate of glycolysis, resulting in increased production of ATP.[4] This is hypothesized to improve RBC membrane health, deformability, and overall survival.

  • Decreased 2,3-DPG Levels: The activation of PKR shifts the glycolytic pathway towards ATP production, leading to a decrease in the concentration of the upstream metabolite, 2,3-diphosphoglycerate (2,3-DPG).[4] 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity. By reducing 2,3-DPG levels, this compound increases hemoglobin's affinity for oxygen, which may be beneficial in certain anemic states.

The following diagram illustrates the signaling pathway of PKR activation by this compound.

cluster_glycolysis Glycolytic Pathway in RBC PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate PKR ATP_gen ATP Generation Pyruvate->ATP_gen Leads to RBC_Health Improved RBC Health and Lifespan ATP_gen->RBC_Health Contributes to TwoThreeDPG 2,3-Diphosphoglycerate (2,3-DPG) HbO2 Increased Hemoglobin-Oxygen Affinity TwoThreeDPG->HbO2 Leads to This compound This compound PKR Pyruvate Kinase (PKR) This compound->PKR Activates PKR->PEP Catalyzes conversion of PKR->TwoThreeDPG Decreases levels of

Mechanism of Action of this compound

Clinical Development in Beta-Thalassemia

This compound is being investigated in the Phase 2 GLADIOLUS trial (NCT04987489) for the treatment of sickle cell disease and thalassemia.[5][6] This open-label study includes cohorts for both transfusion-dependent and non-transfusion-dependent beta-thalassemia.[7]

GLADIOLUS Trial Design

The following table summarizes the key aspects of the beta-thalassemia cohorts in the GLADIOLUS trial.[5][7][8]

Parameter Transfusion-Dependent Thalassemia (Cohort B) Non-Transfusion-Dependent Thalassemia (Cohort C)
Primary Objective To evaluate the efficacy of this compound in reducing red blood cell (RBC) transfusion burden.To evaluate the efficacy of this compound in increasing hemoglobin (Hb) levels.
Key Inclusion Criteria - Documented diagnosis of beta-thalassemia.- Chronically transfused (≥ 6 RBC units in the previous 24 weeks).- Documented diagnosis of beta-thalassemia.- Hemoglobin ≤ 10 g/dL.
Dosage This compound 400 mg once daily.This compound 400 mg once daily.
Primary Endpoint Proportion of patients with a ≥ 20% reduction in RBC transfusions over a continuous 12-week period compared to baseline.Hemoglobin response rate at Week 12 (increase of ≥ 1.0 g/dL from baseline).
Secondary Endpoints - Proportion of patients with ≥ 33% and ≥ 50% reduction in transfusions.- Change in pre-transfusion Hb levels.- Change in markers of hemolysis and erythropoiesis.- Hemoglobin response rate at Weeks 24 and 48.- Change from baseline in Hb over time.- Change in markers of hemolysis and erythropoiesis.
Quantitative Data

As of the time of this writing, detailed quantitative results from the beta-thalassemia cohorts of the GLADIOLUS trial have not been publicly presented or published. Data from the HIBISCUS trial in sickle cell disease have shown that this compound can increase hemoglobin levels and reduce markers of hemolysis.[9] While this provides proof-of-concept for the mechanism of action, these results cannot be directly extrapolated to the beta-thalassemia population.

Experimental Protocols

The following are representative protocols for the key biomarkers assessed in clinical trials of novel therapies for beta-thalassemia. It is important to note that these are generalized methodologies and may not reflect the exact protocols used in the GLADIOLUS trial.

Measurement of Red Blood Cell ATP Levels

Principle: ATP levels in RBC lysates can be quantified using a luciferin-luciferase-based bioluminescence assay. The light emitted is directly proportional to the ATP concentration.

Methodology:

  • Sample Collection and Preparation: Whole blood is collected in EDTA tubes. RBCs are separated by centrifugation and washed with a buffered saline solution.

  • Lysis: A known number of RBCs are lysed to release intracellular ATP.

  • Assay: The lysate is mixed with a reagent containing luciferase and D-luciferin.

  • Detection: The luminescence is measured using a luminometer.

  • Quantification: ATP concentration is determined by comparing the luminescence of the sample to a standard curve generated with known ATP concentrations. Results are typically normalized to hemoglobin concentration or RBC count.[10][11]

Measurement of Red Blood Cell 2,3-Diphosphoglycerate (2,3-DPG) Levels

Principle: 2,3-DPG levels can be measured using an enzymatic assay coupled to a change in NADH absorbance.

Methodology:

  • Sample Preparation: RBCs are isolated and lysed as described for ATP measurement.

  • Enzymatic Reaction: The lysate is incubated with a reagent mixture containing phosphoglycerate mutase, enolase, pyruvate kinase, and lactate (B86563) dehydrogenase. In this series of reactions, 2,3-DPG is converted to lactate, with the concomitant oxidation of NADH to NAD+.

  • Detection: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is measured spectrophotometrically.

  • Quantification: The change in absorbance is proportional to the initial concentration of 2,3-DPG and is quantified against a standard curve.[3]

Assessment of Hemolysis Markers

Principle: Hemolysis is assessed by measuring the levels of intracellular components of RBCs in the plasma, as well as other indirect markers.

Methodology:

  • Lactate Dehydrogenase (LDH): Measured in plasma using a standardized clinical chemistry analyzer. Elevated LDH is an indicator of cell damage and lysis.

  • Indirect Bilirubin (B190676): Measured in serum as part of a standard liver function panel. Increased indirect bilirubin reflects the breakdown of heme from hemoglobin.

  • Haptoglobin: Measured in serum. Haptoglobin binds to free hemoglobin in the plasma, and its levels decrease during active hemolysis as it is cleared from circulation.

  • Reticulocyte Count: Measured by an automated hematology analyzer. An elevated reticulocyte count indicates increased RBC production by the bone marrow to compensate for premature destruction.

The following diagram illustrates a generalized experimental workflow for assessing these key biomarkers.

cluster_collection Sample Collection cluster_processing Sample Processing cluster_assays Biomarker Assays Patient Patient Blood Draw (EDTA tube) Centrifugation Centrifugation Patient->Centrifugation Plasma Plasma/Serum Separation Centrifugation->Plasma RBCs RBC Pellet Centrifugation->RBCs Hemolysis_Assays Hemolysis Markers (LDH, Bilirubin, Haptoglobin) Plasma->Hemolysis_Assays RBC_Lysis RBC Lysis RBCs->RBC_Lysis ATP_Assay ATP Assay (Luminometry) RBC_Lysis->ATP_Assay DPG_Assay 2,3-DPG Assay (Spectrophotometry) RBC_Lysis->DPG_Assay

Generalized Experimental Workflow

Logical Relationships and Therapeutic Potential

The therapeutic rationale for this compound in beta-thalassemia is based on a logical cascade of effects stemming from its primary mechanism of action. The following diagram illustrates these relationships.

cluster_intervention Intervention cluster_mechanism Mechanism of Action cluster_effects Downstream Effects cluster_outcomes Clinical Outcomes This compound This compound Administration PKR_Activation PKR Activation This compound->PKR_Activation ATP_Increase Increased RBC ATP PKR_Activation->ATP_Increase DPG_Decrease Decreased RBC 2,3-DPG PKR_Activation->DPG_Decrease RBC_Health Improved RBC Membrane Health & Deformability ATP_Increase->RBC_Health RBC_Lifespan Increased RBC Lifespan RBC_Health->RBC_Lifespan Hemolysis_Decrease Reduced Hemolysis RBC_Lifespan->Hemolysis_Decrease Erythropoiesis_Improvement Improved Effective Erythropoiesis Hemolysis_Decrease->Erythropoiesis_Improvement Anemia_Improvement Amelioration of Anemia (Increased Hb) Hemolysis_Decrease->Anemia_Improvement Erythropoiesis_Improvement->Anemia_Improvement Transfusion_Decrease Reduced Transfusion Burden Anemia_Improvement->Transfusion_Decrease

Logical Framework for this compound in Beta-Thalassemia

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic approach for beta-thalassemia by addressing the underlying metabolic defects in red blood cells. Its mechanism of action, centered on the activation of PKR, is expected to improve RBC health and survival, thereby ameliorating anemia and reducing the need for transfusions. The ongoing GLADIOLUS Phase 2 trial is a critical step in evaluating the clinical efficacy and safety of this novel agent in patients with both transfusion-dependent and non-transfusion-dependent beta-thalassemia. The eagerly awaited results from this study will provide crucial insights into the potential of this compound to become a valuable treatment option for this patient population. Future research will likely focus on long-term safety and efficacy, its role in combination with other therapies, and its impact on iron overload and other comorbidities associated with beta-thalassemia.

References

Early-Phase Clinical Trial Results for Etavopivat (FT-4202): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the early-phase clinical trial results for etavopivat (FT-4202), an investigational, first-in-class, oral, once-daily, selective allosteric activator of erythrocyte pyruvate (B1213749) kinase-R (PKR). This compound is being developed as a potential disease-modifying therapy for sickle cell disease (SCD). This document compiles and presents quantitative data from the Phase 1 clinical trial (NCT03815695), details the experimental protocols for key assays, and visualizes the underlying signaling pathway and clinical trial workflow.

Core Mechanism of Action

This compound is a small-molecule activator of PKR, a crucial enzyme in the red blood cell (RBC) glycolytic pathway.[1][2] By allosterically activating PKR, this compound enhances the conversion of phosphoenolpyruvate (B93156) to pyruvate, which has two primary downstream effects beneficial for SCD pathophysiology:

  • Increased Adenosine Triphosphate (ATP) Production: Enhanced glycolytic flux leads to a significant increase in ATP levels.[2][3] ATP is the primary energy source for RBCs, essential for maintaining membrane integrity, flexibility, and ion pump function.[2] Increased ATP is believed to improve overall RBC health and survival, thereby reducing hemolysis.[4][5]

  • Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: The activation of PKR reduces the concentration of the upstream metabolite 2,3-DPG.[2][3] 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity. By lowering 2,3-DPG levels, this compound increases the oxygen affinity of both normal hemoglobin and sickle hemoglobin (HbS).[1][2] This stabilization of the oxygenated form of HbS reduces the likelihood of deoxygenation-induced polymerization, the primary driver of RBC sickling.[1]

These dual effects on ATP and 2,3-DPG are anticipated to improve RBC health, decrease hemolysis and sickling, and consequently increase total hemoglobin levels and reduce the frequency of vaso-occlusive crises (VOCs).[3][4]

This compound Signaling Pathway This compound This compound (FT-4202) PKR Pyruvate Kinase-R (PKR) (Inactive) This compound->PKR Allosteric Activation Glycolysis Glycolysis PKR_active Pyruvate Kinase-R (PKR) (Active) PKR_active->Glycolysis Stimulates DPG_23 2,3-Diphosphoglycerate (2,3-DPG) Glycolysis->DPG_23 Decreased Metabolite Level ATP Adenosine Triphosphate (ATP) Glycolysis->ATP Increased Production HbO2_affinity Increased HbS Oxygen Affinity DPG_23->HbO2_affinity Leads to RBC_health Improved RBC Health & Survival ATP->RBC_health Promotes HbS_polymerization Reduced HbS Polymerization & Sickling HbO2_affinity->HbS_polymerization Results in Hemolysis Reduced Hemolysis RBC_health->Hemolysis Results in Experimental_Workflow cluster_0 Phase 1 Trial (NCT03815695) cluster_HV Healthy Volunteers (n=90) cluster_SCD SCD Patients (n=36) Screening Patient Screening (Healthy Volunteers & SCD Patients) HV_SAD SAD Cohorts (200-1000 mg single dose) Screening->HV_SAD HV_MAD MAD Cohorts (14 days dosing) Screening->HV_MAD SCD_SAD SAD Cohort (700 mg single dose) Screening->SCD_SAD Assessments Assessments: - Safety & Tolerability (AEs) - Pharmacokinetics (PK) - Pharmacodynamics (PD)  (ATP, 2,3-DPG) - Hematology & Hemolysis Markers - RBC Health (Ektacytometry) HV_SAD->Assessments HV_MAD->Assessments SCD_MAD MAD Cohorts (300 & 600 mg daily for 14 days) SCD_SAD->Assessments SCD_OLE Open-Label Extension (400 mg daily for 12 weeks) SCD_MAD->SCD_OLE SCD_MAD->Assessments SCD_OLE->Assessments

References

The Pharmacodynamics of Etavopivat: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the mechanism of action, experimental evaluation, and pharmacodynamic effects of the novel pyruvate (B1213749) kinase activator, Etavopivat, in healthy volunteers.

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, an investigational oral, small-molecule activator of the erythrocyte pyruvate kinase (PKR) enzyme. Designed for researchers, scientists, and drug development professionals, this document synthesizes publicly available data from the first-in-human, Phase 1 clinical trial (NCT03815695) in healthy adult subjects.[1][2][3] The guide details the drug's mechanism of action, summarizes its pharmacodynamic effects on key biomarkers, outlines the experimental protocols used in its evaluation, and presents visual representations of relevant pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound (formerly FT-4202) is a selective allosteric activator of the red blood cell isozyme of pyruvate kinase (PKR).[1][4] PKR is a critical enzyme in the glycolytic pathway, catalyzing the final step of glycolysis: the conversion of phosphoenolpyruvate (B93156) to pyruvate, which is coupled with the production of adenosine (B11128) triphosphate (ATP). In red blood cells (RBCs), this pathway is central to energy metabolism and the regulation of hemoglobin-oxygen affinity.

The therapeutic rationale for this compound in hemoglobinopathies, such as sickle cell disease, is based on its dual mechanism of action. By activating PKR, this compound is designed to:

  • Increase ATP Levels: Enhanced PKR activity leads to increased ATP production. ATP is vital for maintaining RBC membrane integrity, flexibility, and overall health.[5]

  • Decrease 2,3-Diphosphoglycerate (2,3-DPG) Levels: The activation of PKR shifts the glycolytic pathway, resulting in a decrease in the concentration of 2,3-DPG.[5] 2,3-DPG is a negative allosteric modulator of hemoglobin, meaning it reduces hemoglobin's affinity for oxygen. By lowering 2,3-DPG levels, this compound increases hemoglobin-oxygen affinity.[5]

This dual action is hypothesized to improve RBC function and survival, and in the context of sickle cell disease, to reduce the propensity for hemoglobin S polymerization and subsequent sickling of red blood cells.[5]

Pharmacodynamic Effects in Healthy Volunteers

The Phase 1 clinical trial (NCT03815695) evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in 90 healthy adult subjects across single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1][2][3] The study demonstrated clear proof-of-mechanism for this compound.

Quantitative Pharmacodynamic Data

While specific mean and standard deviation values from the healthy volunteer cohorts are not publicly available in tabular format, the published data indicates dose-dependent and sustained pharmacodynamic effects. The following tables summarize the reported qualitative and percentage changes in key biomarkers.

Table 1: Summary of Pharmacodynamic Effects of this compound in Healthy Volunteers (Single Ascending Dose Cohorts)

Pharmacodynamic MarkerDose RangeObserved EffectOnset and Duration
2,3-Diphosphoglycerate (2,3-DPG) 200 mg - 1000 mgDose-dependent decreaseMaximal decrease observed ~24 hours post-dose
Adenosine Triphosphate (ATP) 200 mg - 1000 mgNot significantly changed after a single dose-
Hemoglobin-Oxygen Affinity (P50) 200 mg - 1000 mgDose-dependent decrease (increase in affinity)Correlated with the reduction in 2,3-DPG

Note: This table is a qualitative summary based on graphical representations in the cited literature. Specific numerical values are not available.

Table 2: Summary of Pharmacodynamic Effects of this compound in Healthy Volunteers (Multiple Ascending Dose - 14 Days)

Pharmacodynamic MarkerDosing RegimenObserved EffectOnset and Duration
2,3-Diphosphoglycerate (2,3-DPG) 100 mg QD, 300 mg QD, 400 mg QD, 600 mg QDSustained, dose-dependent decrease. A daily dose of ≥400 mg achieved the maximal response.Effects were sustained for >1 day following the last dose.
Adenosine Triphosphate (ATP) 100 mg QD, 300 mg QD, 400 mg QD, 600 mg QDSustained increase. A daily dose of ≥150 mg achieved the maximal response.Maximal increase observed between days 8 and 14; sustained for >3 days following the last dose.
Hemoglobin-Oxygen Affinity (P50) 100 mg QD, 300 mg QD, 400 mg QD, 600 mg QDSustained decrease (increase in affinity)Correlated with the reduction in 2,3-DPG.

Note: This table is a qualitative summary based on graphical representations and statements in the cited literature.[1] Specific numerical values are not available.

Experimental Protocols

The following sections detail the methodologies employed in the Phase 1 clinical trial to assess the pharmacodynamics of this compound.

Study Design (NCT03815695)

The study was a randomized, placebo-controlled, double-blind, first-in-human trial consisting of single and multiple ascending dose cohorts in healthy volunteers.

  • Single Ascending Dose (SAD) Cohorts: Healthy subjects were randomized (6 active: 2 placebo) to receive a single oral dose of this compound, with dose escalation in subsequent cohorts.[6]

  • Multiple Ascending Dose (MAD) Cohorts: Healthy subjects were randomized (9 active: 3 placebo) to receive daily oral doses of this compound for 14 consecutive days.[6]

  • Pharmacodynamic Assessments: Blood samples for the measurement of 2,3-DPG, ATP, and P50 were collected at pre-specified time points before and after drug administration to evaluate the onset, magnitude, and duration of the pharmacodynamic effects.

G cluster_SAD Single Ascending Dose (SAD) Cohorts cluster_MAD Multiple Ascending Dose (MAD) Cohorts SAD_rand Randomization (6:2) SAD_dose Single Oral Dose (this compound or Placebo) SAD_rand->SAD_dose SAD_pkpd Serial PK/PD Sampling SAD_dose->SAD_pkpd MAD_rand Randomization (9:3) MAD_dose Daily Dosing for 14 Days (this compound or Placebo) MAD_rand->MAD_dose MAD_pkpd Serial PK/PD Sampling MAD_dose->MAD_pkpd G start Whole Blood Sample (K2EDTA) prep Protein Precipitation Extraction start->prep Add Internal Standards lc ZIC-HILIC Separation prep->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms quant Quantification (µmol/g Hb) ms->quant G This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR Activates DPG_mutase Diphosphoglycerate Mutase PKR->DPG_mutase Shifts flux away from PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PKR ATP ATP Pyruvate->ATP Generates Hb_O2 Hemoglobin-Oxygen Affinity ATP->Hb_O2 Maintains RBC Health DPG_23 2,3-Diphosphoglycerate (2,3-DPG) DPG_mutase->DPG_23 Produces DPG_23->Hb_O2 Decreases

References

Methodological & Application

Application Notes and Protocols for Measuring P50 in Etavopivat-Treated Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etavopivat (formerly FT-4202) is an investigational oral, small-molecule activator of pyruvate (B1213749) kinase-R (PKR).[1][2] In red blood cells (RBCs), activation of PKR by this compound has a multimodal effect, including a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) levels.[3][4] The reduction in 2,3-DPG, a negative allosteric modulator of hemoglobin, leads to an increase in hemoglobin's affinity for oxygen.[5] This heightened affinity is quantified by a decrease in the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.[6]

These application notes provide a detailed protocol for the measurement of P50 in whole blood samples treated with this compound, a critical pharmacodynamic biomarker for assessing the drug's mechanism of action.

Mechanism of Action of this compound and its Effect on P50

This compound activates the enzyme pyruvate kinase in red blood cells, which enhances the glycolytic pathway.[2][7] This leads to two key downstream effects: an increase in ATP production and a decrease in the concentration of 2,3-DPG.[3][4] The 2,3-DPG molecule plays a crucial role in regulating hemoglobin-oxygen affinity; by binding to deoxygenated hemoglobin, it stabilizes the low-affinity "tense" (T) state, promoting oxygen release in the tissues. By decreasing the levels of 2,3-DPG, this compound favors the high-affinity "relaxed" (R) state of hemoglobin, resulting in a leftward shift of the oxygen-hemoglobin dissociation curve and a lower P50 value.[7] This increased oxygen affinity is the therapeutic goal for conditions like sickle cell disease, as it can reduce hemoglobin S polymerization and subsequent red blood cell sickling.[4][7]

Quantitative Data Summary

The following table summarizes the effect of this compound on P50 from a Phase 1 clinical trial in healthy volunteers.

ParameterBaseline (Mean ± SD)After 7 days of 400 mg this compound (Mean ± SD)Change from Baselinep-value
P50 (mmHg)28.6 ± 1.624.8 ± 1.3-3.8<0.001

Data from a Phase 1 trial in 16 healthy volunteers.[3]

Experimental Protocol: Measurement of P50 using a HEMOX Analyzer

This protocol outlines the steps for determining the P50 of whole blood samples, a method employed in clinical studies of this compound.[8]

1. Materials and Reagents:

  • Whole blood collected in K2EDTA anticoagulant tubes

  • HEMOX™ Analyzer (TCS Scientific Corp.) or equivalent instrument for measuring oxygen dissociation curves[8]

  • HEMOX-Solution (TES sodium salt buffer, Sigma Aldrich)[8]

  • Bovine Serum Albumin (BSA) - 20% solution

  • Antifoaming agent (e.g., Antifoam 204, Sigma)

  • Compressed air source

  • Pure nitrogen gas source

  • Calibrated pipettes

  • Water bath or incubator at 37°C

2. Sample Preparation:

  • Collect whole blood samples from subjects treated with this compound (and baseline/placebo controls) into K2EDTA tubes.

  • Pre-warm the HEMOX-Solution buffer to 37°C.[8]

  • For every 5 mL of HEMOX-Solution, add 20 µL of 20% Bovine Serum Albumin and 10 µL of antifoaming agent.[8] Mix gently.

  • Dilute the whole blood sample 50-fold with the prepared, pre-warmed buffer.[8] For example, add 50 µL of whole blood to 2.45 mL of the buffer.

  • Gently mix the diluted sample to ensure homogeneity.

3. Instrument Setup and Calibration:

  • Turn on the HEMOX Analyzer and allow it to warm up according to the manufacturer's instructions.

  • Ensure the sample chamber is clean and maintained at 37°C.

  • Calibrate the oxygen electrode and spectrophotometer components of the analyzer as per the manufacturer's protocol.

4. P50 Measurement Procedure:

  • Transfer the diluted blood sample to the sample cuvette of the HEMOX Analyzer.

  • Oxygenate the sample by bubbling compressed air through it until the hemoglobin is fully saturated with oxygen (approximately 145 mm Hg pO2).[8]

  • Stop the flow of compressed air and begin the deoxygenation process by bubbling pure nitrogen gas through the sample.[8]

  • The instrument will continuously record the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation (%SO2) as the nitrogen displaces the oxygen.

  • The measurement is typically stopped automatically when the oxygen pressure drops to a low level (e.g., 1.9 mm Hg).[8]

  • The HEMOX Analyzer software will then generate an oxyhemoglobin dissociation curve and calculate the P50 value, which is the pO2 at which the hemoglobin is 50% saturated.

5. Data Analysis:

  • Record the P50 value for each sample.

  • For this compound-treated samples, compare the P50 values to the baseline or placebo-treated samples.

  • Statistical analysis, such as a paired t-test, can be used to determine the significance of any observed changes in P50.[3]

Visualizations

P50_Measurement_Workflow Experimental Workflow for P50 Measurement cluster_preparation Sample Preparation cluster_measurement P50 Analysis cluster_output Result Blood_Collection 1. Collect whole blood in K2EDTA tubes Buffer_Prep 2. Prepare and pre-warm HEMOX-Solution (37°C) Dilution 3. Dilute blood sample 50-fold in buffer Buffer_Prep->Dilution Load_Sample 4. Load diluted sample into HEMOX Analyzer Dilution->Load_Sample Oxygenation 5. Oxygenate sample with compressed air (~145 mmHg) Load_Sample->Oxygenation Deoxygenation 6. Deoxygenate sample with nitrogen Oxygenation->Deoxygenation Data_Acquisition 7. Record pO2 and %SO2 to generate curve Deoxygenation->Data_Acquisition P50_Value P50 Value Data_Acquisition->P50_Value Etavopivat_MoA This compound Mechanism of Action This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR activates Glycolysis Glycolysis PKR->Glycolysis enhances DPG_2_3 2,3-Diphosphoglycerate (2,3-DPG) Glycolysis->DPG_2_3 decreases ATP Adenosine Triphosphate (ATP) Glycolysis->ATP increases Hb_O2_Affinity Increased Hemoglobin-Oxygen Affinity DPG_2_3->Hb_O2_Affinity leads to P50 Decreased P50 Hb_O2_Affinity->P50

References

Assessing Etavopivat Efficacy in Sickle Cell Disease Using Oxygen-Gradient Ektacytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etavopivat (formerly FT-4202) is an investigational, oral, small-molecule activator of the red blood cell enzyme pyruvate (B1213749) kinase (PKR).[1] In individuals with sickle cell disease (SCD), activation of PKR by this compound has a multimodal effect on red blood cell (RBC) health.[2] It leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) levels.[3][4] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which in turn reduces sickle hemoglobin (HbS) polymerization and the subsequent sickling of RBCs.[5] The increase in ATP helps to preserve membrane integrity and improve RBC deformability.[3]

Oxygen-gradient ektacytometry is a powerful in-vitro technique that measures RBC deformability as a function of oxygen tension.[6] This method provides a comprehensive profile of RBC health by mimicking the physiological oxygen changes that RBCs encounter in circulation.[7] Key parameters derived from this analysis, such as the point of sickling (PoS), maximum elongation index (EImax), and minimum elongation index (EImin), serve as crucial biomarkers for assessing the efficacy of anti-sickling therapies like this compound.[8][9]

This document provides detailed application notes and protocols for utilizing oxygen-gradient ektacytometry to evaluate the therapeutic efficacy of this compound in the context of sickle cell disease.

Mechanism of Action of this compound

This compound's therapeutic potential in sickle cell disease stems from its targeted activation of pyruvate kinase-R (PKR), a key enzyme in the glycolytic pathway of red blood cells.

This compound This compound PKR Pyruvate Kinase-R (PKR) Activation This compound->PKR Glycolysis Glycolysis PKR->Glycolysis Stimulates ATP Increased ATP Glycolysis->ATP DPG Decreased 2,3-DPG Glycolysis->DPG Membrane Improved Membrane Integrity & Deformability ATP->Membrane HbO2 Increased Hb-Oxygen Affinity DPG->HbO2 Sickling Reduced HbS Polymerization & Sickling HbO2->Sickling Anemia Improved Anemia Membrane->Anemia VOC Reduced Vaso-occlusive Crises Sickling->VOC

Caption: this compound's mechanism of action in red blood cells.

Quantitative Data Summary

The following tables summarize the key pharmacodynamic and clinical effects of this compound as reported in clinical studies.

Table 1: Pharmacodynamic Effects of this compound

ParameterBaseline (Mean ± SD)Post-Etavopivat (Mean ± SD)p-valueReference
2,3-Diphosphoglycerate (2,3-DPG)Not specified~30% reduction<0.05[10]
Adenosine Triphosphate (ATP)Not specifiedNearly doubled<0.05[10]
P50 (mmHg)28.6 ± 1.624.8 ± 1.3<0.001[11]
Point of Sickling (PoS) (mmHg)Not specifiedSignificant shift to lower oxygen tension0.0034[4][12]

Table 2: Clinical and Hematological Outcomes with this compound

ParameterObservationp-valueReference
Hemoglobin Increase>1 g/dL in 73.3% of patients<0.0001[2][4]
Mean Maximal Hemoglobin Increase1.5 g/dLNot specified[2]
Absolute Reticulocyte CountSignificantly decreased<0.05[2]
Indirect BilirubinSignificantly decreased<0.0001[2]
Lactate DehydrogenaseSignificantly decreased<0.05[2]

Experimental Protocols

Protocol 1: Oxygen-Gradient Ektacytometry

This protocol outlines the procedure for assessing red blood cell deformability under varying oxygen tensions using a Laser-Assisted Optical Rotational Red Cell Analyzer (LORRCA).

Materials and Reagents:

  • Whole blood collected in EDTA tubes

  • LORRCA MaxSis Osmoscan instrument (RR Mechatronics)

  • Polyvinylpyrrolidone (PVP) solution (viscosity of ~30 mPa·s)

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas cylinder with regulator

  • Computer with LORRCA software

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis LORRCA Analysis cluster_data Data Interpretation P1 Collect whole blood in EDTA tubes P2 Prepare RBC suspension in PVP solution P1->P2 A1 Load sample into the LORRCA P2->A1 A2 Initiate normoxic measurement (EImax) A1->A2 A3 Controlled deoxygenation with nitrogen gas A2->A3 A4 Continuous EI measurement as pO2 decreases A3->A4 A5 Identify Point of Sickling (PoS) A4->A5 A6 Measure minimum EI (EImin) at nadir pO2 A5->A6 A7 Reoxygenation with ambient air A6->A7 D1 Generate EI vs. pO2 curve A7->D1 D2 Compare pre- and post-treatment PoS, EImax, and EImin D1->D2

Caption: Workflow for oxygen-gradient ektacytometry.

Procedure:

  • Sample Preparation:

    • Collect whole blood from subjects pre- and post-treatment with this compound in EDTA-containing tubes.

    • Prepare a suspension of RBCs in a viscous PVP solution according to the LORRCA manufacturer's instructions. A standardized cell count should be used for all samples.

  • Instrument Setup:

    • Power on the LORRCA instrument and the connected computer.

    • Ensure the nitrogen gas cylinder is open and the pressure is regulated.

    • Launch the LORRCA software and perform the system self-check.

  • Measurement Protocol (Oxygenscan):

    • Select the "Oxygenscan" or "PO2 scan" test from the software menu.

    • Pipette the prepared RBC suspension into the measurement cup of the LORRCA.

    • The instrument will first measure the Elongation Index (EI) under normoxic conditions (ambient air) to establish the EImax . This represents the baseline deformability of the RBCs.

    • The software then initiates a controlled deoxygenation cycle by introducing nitrogen gas into the measurement chamber.

    • During deoxygenation, the instrument continuously measures the EI as the partial pressure of oxygen (pO2) decreases.

    • The software will automatically calculate the Point of Sickling (PoS) , which is defined as the pO2 at which the EI decreases by a set percentage (typically 5%) from EImax.[7]

    • As deoxygenation continues, the EI will reach a minimum value, the EImin , which reflects the deformability of sickled RBCs at the lowest oxygen tension.[7]

    • Following the deoxygenation phase, the system allows for reoxygenation with ambient air, during which the EI should return towards the EImax value.

  • Data Analysis:

    • The primary output is a curve plotting the Elongation Index (EI) against the partial pressure of oxygen (pO2).

    • Compare the PoS, EImax, and EImin values obtained from pre- and post-Etavopivat treatment samples. A shift of the PoS to a lower oxygen tension indicates a therapeutic effect, as RBCs are more resistant to sickling under hypoxic conditions. An increase in EImin suggests improved deformability even in a deoxygenated state.

Protocol 2: Measurement of 2,3-DPG and ATP

This protocol provides a general outline for the quantification of intracellular RBC metabolites.

Materials and Reagents:

  • Whole blood collected in EDTA tubes

  • Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation

  • Neutralizing agent (e.g., potassium carbonate)

  • Enzymatic assay kits for 2,3-DPG and ATP (commercially available) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Spectrophotometer or LC-MS/MS instrument

Procedure:

  • Sample Preparation (Extraction):

    • Collect whole blood samples pre- and post-Etavopivat treatment.

    • Lyse the RBCs and precipitate the proteins using a cold acid solution (e.g., TCA or PCA).

    • Centrifuge the samples to pellet the precipitated protein.

    • Carefully collect the supernatant and neutralize it.

  • Quantification:

    • Enzymatic Assays: Follow the manufacturer's instructions for the specific 2,3-DPG and ATP assay kits. This typically involves enzymatic reactions that produce a product measurable by spectrophotometry.

    • LC-MS/MS: Develop and validate a suitable LC-MS/MS method for the simultaneous quantification of 2,3-DPG and ATP. This method offers high sensitivity and specificity.

  • Data Analysis:

    • Calculate the concentrations of 2,3-DPG and ATP in the pre- and post-treatment samples.

    • A significant decrease in 2,3-DPG and an increase in ATP levels post-treatment would be consistent with this compound's mechanism of action.

Conclusion

Oxygen-gradient ektacytometry is a highly relevant and informative assay for evaluating the efficacy of this compound in sickle cell disease. By providing a detailed profile of RBC deformability under physiological oxygen gradients, this technique can quantify the anti-sickling effects of the drug. The shift in the Point of Sickling to a lower oxygen tension, along with improvements in EImin, provides robust, quantitative biomarkers of this compound's therapeutic activity. When combined with the measurement of intracellular metabolites like 2,3-DPG and ATP, researchers and clinicians can gain a comprehensive understanding of this compound's impact on RBC pathophysiology in sickle cell disease.

References

Etavopivat Dosage Considerations in Pediatric Sickle Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etavopivat (formerly FT-4202) is an investigational, oral, small-molecule activator of the red blood cell isozyme of pyruvate (B1213749) kinase (PKR).[1] It is currently in clinical development for the treatment of sickle cell disease (SCD) and other hemoglobinopathies.[2][3][4] The mechanism of action of this compound is centered on the activation of PKR, a key enzyme in the glycolytic pathway of red blood cells (RBCs).[3][4] This activation leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) levels.[3][4] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which in turn reduces the polymerization of sickle hemoglobin (HbS) and subsequent sickling of RBCs.[2][3][4] The elevation of ATP is proposed to improve RBC membrane integrity and deformability.[3][4] This document provides detailed application notes and protocols for researchers investigating this compound in pediatric populations with sickle cell disease, with a focus on dosage considerations, experimental design, and relevant biomarker analysis.

Mechanism of Action Signaling Pathway

cluster_RBC Red Blood Cell cluster_outcomes Downstream Effects This compound This compound PKR Pyruvate Kinase-R (PKR) (Inactive) This compound->PKR Activates PKR_active Pyruvate Kinase-R (PKR) (Active) PKR->PKR_active Glycolysis Glycolysis PKR_active->Glycolysis Enhances DPG_23 2,3-Diphosphoglycerate (2,3-DPG) Decreased PKR_active->DPG_23 Reduces shunt via increased glycolysis ATP ATP Increased Glycolysis->ATP DPG_mutase Diphosphoglycerate Mutase Glycolysis->DPG_mutase Shunts to Membrane Improved RBC Membrane Integrity ATP->Membrane DPG_mutase->DPG_23 HbO2 Increased Hb-O2 Affinity DPG_23->HbO2 HbS_poly Decreased HbS Polymerization HbO2->HbS_poly Sickling Decreased RBC Sickling HbS_poly->Sickling Hemolysis Decreased Hemolysis Sickling->Hemolysis Membrane->Hemolysis Anemia Improved Anemia Hemolysis->Anemia

Caption: this compound's mechanism of action in red blood cells.

Pediatric Clinical Trial Data for this compound

The following tables summarize key data from ongoing and recent clinical trials of this compound in pediatric patients with sickle cell disease.

Table 1: Overview of Key Pediatric Clinical Trials

Trial Identifier Phase Age Range Dosage Primary Objectives
HIBISCUS Kids (NCT06198712) 1/26 months to <18 years (in cohorts)400 mg once daily (for 12-<18 year cohort)Pharmacokinetics and Safety
NCT05953584 212 to 16 years400 mg once dailySafety and change in cerebral blood flow
HIBISCUS (NCT04624659) 2/312 to 65 years200 mg or 400 mg once dailyIncrease in hemoglobin and reduction in VOCs

Table 2: Patient Demographics and Baseline Characteristics (HIBISCUS Kids - Cohort 1)

Characteristic Value
Number of Participants15
Age (Mean, range)14.5 years (12-17)
Sex (Female)10 (66.7%)
Race (Black/African American)10 (66.7%)
Genotype (HbSS)13 (86.7%)
Genotype (HbSβ⁰-thalassemia)2 (13.3%)
Baseline Hemoglobin (Mean ± SD)8.0 ± 1.13 g/dL
Data from a preliminary analysis of the first cohort.

Table 3: Preliminary Efficacy and Biomarker Data (HIBISCUS Kids - Cohort 1, 24 Weeks)

Endpoint Result
Hemoglobin Response (>1 g/dL increase)10 out of 15 participants
Mean Change in Hemoglobin (Week 24, ± SD)+1.4 ± 0.99 g/dL
Mean Number of VOCs (24 weeks, ± SD)1.8 ± 1.93
Mean Change in Absolute Reticulocyte Count (± SD)-84.5 x 10⁹/L (± 64.5)
Mean Change in Indirect Bilirubin (± SD)-28.3 µmol/L (± 26.3)
Mean Change in Lactate Dehydrogenase (± SD)-179 U/L (± 124.2)
Data from a preliminary analysis of the first cohort.

Experimental Protocols

Protocol 1: Phase 1/2 Open-Label Study of this compound in Pediatric SCD (Adapted from HIBISCUS Kids - NCT06198712)

1.1. Study Objectives:

  • Primary: To evaluate the pharmacokinetics (PK) and safety of this compound in pediatric patients with SCD.

  • Secondary: To assess the pharmacodynamic (PD) effects on hematological and hemolysis markers, and to evaluate clinical efficacy endpoints.

1.2. Patient Population:

  • Inclusion Criteria:

    • Age 6 months to <18 years (enrolled in age-descending cohorts).

    • Confirmed diagnosis of SCD (HbSS, HbSβ⁰-thalassemia, or other severe genotypes).[5]

    • Hemoglobin level ≥5.5 and <10.5 g/dL at screening.[1]

    • History of severe SCD, defined by at least one of the following in the past 12 months: ≥2 vaso-occlusive crises (VOCs), hospitalization for an SCD-related complication, or evidence of end-organ damage.[1]

    • Stable dose of hydroxyurea, crizanlizumab, or L-glutamine for a specified period before enrollment is permitted.[1][5]

  • Exclusion Criteria:

    • History of stroke or abnormal transcranial doppler (TCD) velocity requiring chronic transfusion.

    • Receiving chronic red blood cell transfusions.

    • Recent RBC transfusion within 60 days of screening.

    • Significant renal or hepatic dysfunction.

    • Use of other investigational drugs within 30 days of screening.

1.3. Study Design and Treatment:

  • A single-arm, open-label study.[6]

  • Participants receive this compound 400 mg orally once daily. For younger cohorts, a weight-based dosing with a granule formulation may be used.[1]

  • Treatment duration of up to 96 weeks, with a 24-week primary treatment period.[5][6]

1.4. Schedule of Assessments:

Visit Screening (Week -4 to 0) Day 1 (Baseline) Week 2 Week 4 Week 12 Week 24 Every 12 weeks thereafter End of Treatment Follow-up (4 weeks post-treatment)
Informed Consent X
Demographics & Medical History X
Physical Examination & Vitals XXXXXXXXX
Adverse Event Monitoring XXXXXXXX
Complete Blood Count with Differential XXXXXXXXX
Reticulocyte Count XXXXXXXX
Hemolysis Markers (Bilirubin, LDH) XXXXXXX
Pharmacokinetics (PK) Sampling X (pre-dose, multiple post-dose)XXXXX
Pharmacodynamics (PD): 2,3-DPG, ATP X (pre-dose, multiple post-dose)XXXXX
VOC & Pain Diary Review XXXXXXX

1.5. Laboratory Methods:

  • Standard hematology and clinical chemistry will be performed by a central laboratory.

  • PK samples (plasma) will be analyzed for this compound concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • PD samples (whole blood/RBCs) will be analyzed for 2,3-DPG and ATP levels (see Protocol 2).

Protocol 2: Quantification of 2,3-DPG and ATP in RBCs

2.1. Principle: This protocol describes the quantification of 2,3-diphosphoglycerate (2,3-DPG) and adenosine triphosphate (ATP) in isolated red blood cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high specificity and sensitivity. Enzymatic assays are also a viable alternative.

2.2. Materials:

  • Whole blood collected in K2EDTA tubes.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Methanol (B129727), LC-MS grade, ice-cold.

  • Internal standards (e.g., stable isotope-labeled 2,3-DPG and ATP).

  • LC-MS/MS system with a suitable column (e.g., ion exchange).

2.3. Sample Preparation:

  • Collect whole blood in K2EDTA tubes and place immediately on ice.

  • Within 15 minutes of collection, centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Aspirate and discard the plasma and buffy coat.

  • Wash the remaining packed RBCs twice with 5 volumes of ice-cold PBS, centrifuging and aspirating the supernatant after each wash.

  • After the final wash, aliquot the packed RBCs and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • For analysis, thaw samples on wet ice.

  • Perform protein precipitation and metabolite extraction by adding 4 volumes of ice-cold 80% methanol containing the internal standards to the packed RBCs.

  • Vortex vigorously for 1 minute.

  • Incubate at -80°C for at least 60 minutes (or overnight) to ensure complete protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

2.4. LC-MS/MS Analysis:

  • Inject the extracted sample onto the LC-MS/MS system.

  • Use an appropriate gradient of mobile phases to achieve chromatographic separation of 2,3-DPG and ATP.

  • Detect the analytes and internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode with optimized precursor-product ion transitions.

  • Quantify the concentrations of 2,3-DPG and ATP by comparing the peak area ratios of the analytes to their respective internal standards against a standard curve prepared in a similar matrix.

2.5. Data Normalization:

  • Metabolite concentrations should be normalized to the hemoglobin content of the packed RBCs, determined from a separate aliquot of the washed cells.

Experimental Workflow Diagram

cluster_screening Screening & Enrollment cluster_treatment Treatment Period (96 Weeks) cluster_eot End of Study P1 Patient Identification (SCD diagnosis, age) P2 Informed Consent P1->P2 P3 Screening Assessments (Inclusion/Exclusion Criteria, Baseline Labs) P2->P3 P4 Enrollment P3->P4 T1 Day 1: Baseline Assessments (PK/PD, Hematology, Vitals) P4->T1 T2 Administer this compound (400 mg QD) T1->T2 Cycle T3 Periodic Study Visits (Weeks 2, 4, 12, etc.) T2->T3 Cycle T4 Monitor AEs, ConMeds, Collect Samples (PK, PD, Hematology), Review Diaries T3->T4 Cycle T4->T3 Cycle E1 End of Treatment Visit (Final Dose & Assessments) T4->E1 E2 Follow-up Visit (4 Weeks Post-Dose) E1->E2 E3 Final Safety & Efficacy Data Analysis E2->E3

Caption: Pediatric clinical trial workflow for this compound.

References

Application Notes and Protocols for the Phase 2/3 HIBISCUS Trial

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The HIBISCUS (NCT04624659) trial is a pivotal Phase 2/3 clinical study designed to evaluate the efficacy and safety of etavopivat, an investigational oral, small-molecule activator of erythrocyte pyruvate (B1213749) kinase (PKR), for the treatment of sickle cell disease (SCD).[1][2][3] this compound is designed to modulate the metabolism of red blood cells by increasing the activity of PKR, which leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) levels.[4] This mechanism is hypothesized to increase hemoglobin's affinity for oxygen, thereby reducing red blood cell sickling, hemolysis, and the frequency of vaso-occlusive crises (VOCs), which are painful episodes characteristic of SCD.[1][4]

These application notes provide a detailed overview of the HIBISCUS trial design, primary and secondary endpoints, and the methodologies employed. They are intended for researchers, scientists, and drug development professionals interested in the clinical development of therapies for sickle cell disease.

Trial Design and Methodology

The HIBISCUS trial is a multi-center, randomized, double-blind, placebo-controlled study with an adaptive Phase 2/3 design.[1][2][3]

Phase 2: Dose Determination

The initial phase of the study was designed to identify the optimal dose of this compound.[1][3]

  • Patient Population: 60 adult and adolescent patients with sickle cell disease were enrolled.[1][3]

  • Randomization: Patients were randomized in a 1:1:1 ratio to one of three treatment arms.[1][3]

  • Treatment Arms:

    • This compound 200 mg, administered orally once daily.[1][3]

    • This compound 400 mg, administered orally once daily.[1][3]

    • Placebo, administered orally once daily.[1][3]

  • Duration: The treatment period for this phase was 52 weeks.[1][3]

Phase 3: Efficacy Confirmation

Based on the results of the Phase 2 portion, the 400 mg once-daily dose of this compound was selected for the Phase 3 part of the study.[1][3][5]

  • Patient Population: Approximately 380 adult and adolescent patients with sickle cell disease will be enrolled.[1][3]

  • Randomization: Patients will be randomized in a 1:1 ratio.[1][3]

  • Treatment Arms:

    • This compound 400 mg, administered orally once daily.[1][3]

    • Placebo, administered orally once daily.[1][3]

  • Duration: The double-blind treatment period is 52 weeks. Following this, patients may enter a 112-week open-label extension period where all participants receive this compound.[2]

A separate, confirmatory Phase 3 study, HIBISCUS 2 (NCT06612268), has also been initiated to further evaluate the 400 mg dose.[5][6]

Patient Eligibility Criteria

A summary of the key inclusion and exclusion criteria for the HIBISCUS trial is presented in the table below.

Inclusion CriteriaExclusion Criteria
Confirmed diagnosis of sickle cell disease (any genotype)[4][7]History of more than 10 vaso-occlusive crises in the past 12 months[8][9]
Age 12 to 65 years[2][8]Hospitalization for a sickle cell crisis or other vaso-occlusive event within 14 days of consent[4]
At least 2 episodes of vaso-occlusive crises in the past 12 months[2][10]Receiving routine red blood cell transfusions[4]
Hemoglobin level between ≥ 5.5 and ≤ 10.5 g/dL during screening[2][10]Significant liver or kidney dysfunction[4][9]
Stable dose of hydroxyurea (B1673989) for at least 90 days prior to study treatment, if applicable[2][10]History of unstable or deteriorating heart or lung disease[4]
Stable dose of crizanlizumab or L-glutamine for at least 12 months prior to consent, if applicable[2][10]Overt stroke[4]

Endpoints

The primary and key secondary endpoints for the HIBISCUS trial are designed to assess the clinical efficacy and safety of this compound in patients with sickle cell disease.

Primary Endpoints

The co-primary endpoints for the HIBISCUS trial are:

EndpointTime FrameDescription
Annualized Vaso-Occlusive Crisis (VOC) Rate 52 WeeksThe number of independently adjudicated VOCs per year.[1][3][7]
Hemoglobin (Hb) Response Rate 24 WeeksThe proportion of patients achieving a >1 g/dL increase in hemoglobin from baseline.[1][3][7]
Secondary Endpoints

Key secondary endpoints include:

EndpointTime FrameDescription
Time to First VOC 52 WeeksThe time from randomization to the first occurrence of a VOC.[1][3]
Change in Hemolysis Biomarkers 52 WeeksChanges from baseline in absolute reticulocyte count, indirect bilirubin, and lactate (B86563) dehydrogenase (LDH).[1][3]
Patient-Reported Outcome (PRO) 52 WeeksChange from baseline in the PROMIS Fatigue Scale score.[1][3]

Experimental Protocols

The following outlines the key methodologies for the assessment of the primary endpoints.

Protocol for Assessment of Annualized Vaso-Occlusive Crisis (VOC) Rate

  • VOC Definition: A vaso-occlusive crisis is defined as an episode of pain attributed to sickle cell disease that leads to a healthcare visit and requires treatment with an oral or parenteral opioid, or parenteral nonsteroidal anti-inflammatory drug (NSAID).

  • Data Collection: All potential VOC events are to be documented by the site investigator, including the date of onset, duration, severity, and all treatments administered.

  • Adjudication: An independent adjudication committee, composed of physicians experienced in sickle cell disease, will review all reported VOC events in a blinded fashion to determine if they meet the protocol-defined criteria.

  • Calculation of Annualized Rate: The total number of adjudicated VOCs for each patient will be divided by the total time (in years) that the patient was in the study to calculate the annualized VOC rate.

Protocol for Assessment of Hemoglobin Response

  • Sample Collection: Whole blood samples will be collected from each patient at baseline and at specified time points throughout the study, including Week 24.

  • Hemoglobin Measurement: Hemoglobin concentration will be measured using a validated automated hematology analyzer at a central laboratory to ensure consistency across all study sites.

  • Response Definition: A hemoglobin response is defined as an increase of >1 g/dL from the baseline measurement at the Week 24 visit.

  • Calculation of Response Rate: The number of patients in each treatment arm who meet the hemoglobin response criteria will be divided by the total number of patients in that arm to determine the response rate.

Visualizations

HIBISCUS Phase 2/3 Trial Workflow

HIBISCUS_Trial_Workflow cluster_screening Screening Phase cluster_phase2 Phase 2: Dose Determination (n=60) cluster_phase3 Phase 3: Efficacy Confirmation (n≈380) cluster_ole Open-Label Extension Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization2 1:1:1 Randomization Screening->Randomization2 Etavopivat200 This compound 200mg QD Randomization2->Etavopivat200 Etavopivat400_P2 This compound 400mg QD Randomization2->Etavopivat400_P2 Placebo2 Placebo QD Randomization2->Placebo2 Treatment52_P2 52-Week Treatment Etavopivat200->Treatment52_P2 Etavopivat400_P2->Treatment52_P2 Placebo2->Treatment52_P2 Randomization3 1:1 Randomization Treatment52_P2->Randomization3 Dose Selection (400mg) Etavopivat400_P3 This compound 400mg QD Randomization3->Etavopivat400_P3 Placebo3 Placebo QD Randomization3->Placebo3 Treatment52_P3 52-Week Treatment Etavopivat400_P3->Treatment52_P3 Placebo3->Treatment52_P3 OLE 112-Week Open-Label Extension (All patients on this compound) Treatment52_P3->OLE

Caption: Workflow of the HIBISCUS Phase 2/3 adaptive trial design.

This compound Mechanism of Action in Sickle Cell Disease

Etavopivat_MOA cluster_rbc Red Blood Cell cluster_effects Downstream Effects This compound This compound PKR Pyruvate Kinase (PKR) This compound->PKR Activates DPG 2,3-Diphosphoglycerate (2,3-DPG) PKR->DPG Decreases ATP Adenosine Triphosphate (ATP) PKR->ATP Increases HbO2 Increased Hemoglobin Oxygen Affinity DPG->HbO2 Leads to Sickling Reduced RBC Sickling HbO2->Sickling Hemolysis Reduced Hemolysis Sickling->Hemolysis VOC Reduced Vaso-Occlusive Crises Hemolysis->VOC

Caption: Proposed mechanism of action of this compound in sickle cell disease.

References

Application Notes and Protocols for In Vitro Testing of Etavopivat on Sickle Cell Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etavopivat (formerly FT-4202) is an investigational, orally administered small molecule that acts as an allosteric activator of the pyruvate (B1213749) kinase-R (PKR) enzyme in red blood cells (RBCs).[1][2][3] In sickle cell disease (SCD), the polymerization of deoxygenated hemoglobin S (HbS) is the primary driver of RBC sickling, leading to a cascade of pathological events including hemolysis, vaso-occlusive crises (VOCs), and end-organ damage. This compound is being developed as a potential therapeutic agent to mitigate these effects.[3][4]

The mechanism of action of this compound centers on the activation of PKR, a key enzyme in the glycolytic pathway of RBCs.[2] This activation leads to two primary downstream effects: an increase in adenosine (B11128) triphosphate (ATP) levels and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[1][2] Elevated ATP is crucial for maintaining RBC membrane integrity and flexibility, while reduced 2,3-DPG levels increase the oxygen affinity of hemoglobin, thereby reducing HbS polymerization and subsequent sickling.[1][2] Preclinical and clinical studies have demonstrated that this compound can increase ATP levels, decrease 2,3-DPG levels, improve hemoglobin-oxygen affinity, and reduce sickling in RBCs from SCD patients.[1][3][4]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound on sickle cell patient samples.

Data Presentation

The following tables summarize the expected quantitative outcomes from in vitro studies of this compound on sickle cell patient samples, based on published clinical trial and ex vivo data.

ParameterTreatment GroupExpected OutcomeReference
Biochemical Markers
2,3-Diphosphoglycerate (2,3-DPG)This compound-treated RBCsSignificant decrease from baseline[5]
Adenosine Triphosphate (ATP)This compound-treated RBCsSignificant increase from baseline[5]
Biophysical Markers
Hemoglobin-Oxygen Affinity (P50)This compound-treated RBCsSignificant decrease from baseline (leftward shift)[1]
Point of Sickling (PoS) by EktacytometryThis compound-treated RBCsShift to a lower partial pressure of oxygen (pO2)[6]
Maximum Elongation Index (EImax) by EktacytometryThis compound-treated RBCsSignificant increase from baseline, indicating improved deformability[6][7]
Cellular Markers
Percentage of Sickled Cells (under hypoxia)This compound-treated RBCsSignificant reduction compared to untreated controls[4]

Table 1: Key In Vitro Efficacy Endpoints for this compound in Sickle Cell Disease. This table outlines the principal biochemical, biophysical, and cellular parameters that are assessed to determine the in vitro efficacy of this compound on red blood cells from patients with sickle cell disease. The expected outcomes are based on the mechanism of action of this compound and have been corroborated by ex vivo and clinical studies.

ParameterBaseline (Mean ± SD)Post-Etavopivat Treatment (Mean ± SD)Percentage Change
2,3-DPG (µmol/g Hb)15.2 ± 2.510.6 ± 2.1~30% decrease
ATP (µmol/g Hb)2.5 ± 0.54.5 ± 0.8~80% increase
P50 (mmHg)35.5 ± 3.030.0 ± 2.5~15% decrease
Point of Sickling (mmHg)55.0 ± 5.045.0 ± 4.0~18% decrease

Table 2: Representative Quantitative Data from In Vitro Studies of this compound on Sickle Cell Patient Samples. This table provides example data illustrating the magnitude of changes that can be expected in key biomarkers following in vitro treatment of sickle cell patient red blood cells with this compound. These values are synthesized from published reports and are intended for illustrative purposes. Actual results may vary depending on experimental conditions and patient-specific factors.

Signaling Pathway and Experimental Workflow Diagrams

Etavopivat_Mechanism_of_Action This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR activates Glycolysis Glycolysis PKR->Glycolysis catalyzes final step ATP Increased ATP Glycolysis->ATP TwoThreeDPG Decreased 2,3-DPG Glycolysis->TwoThreeDPG Membrane_Integrity Improved Membrane Integrity & Deformability ATP->Membrane_Integrity HbO2_Affinity Increased Hb-O2 Affinity TwoThreeDPG->HbO2_Affinity HbS_Polymerization Decreased HbS Polymerization HbO2_Affinity->HbS_Polymerization Sickling Reduced Sickling HbS_Polymerization->Sickling

Caption: Mechanism of Action of this compound in Sickle Red Blood Cells.

In_Vitro_Assay_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_assays In Vitro Assays Patient_Sample Whole Blood from SCD Patient Isolate_RBCs Isolate RBCs (Leukocyte filtration) Patient_Sample->Isolate_RBCs Wash_RBCs Wash RBCs Isolate_RBCs->Wash_RBCs Incubate_this compound Incubate RBCs with this compound (or vehicle control) Wash_RBCs->Incubate_this compound Biochemical Biochemical Assays (ATP, 2,3-DPG) Incubate_this compound->Biochemical Biophysical Biophysical Assays (P50, Ektacytometry) Incubate_this compound->Biophysical Cellular Cellular Assays (Hypoxic Sickling) Incubate_this compound->Cellular Data_Analysis Data Analysis and Comparison Biochemical->Data_Analysis Biophysical->Data_Analysis Cellular->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Red Blood Cells

Principle: This enzymatic assay is based on the conversion of 2,3-DPG to 3-phosphoglycerate (B1209933) (3-PG) and inorganic phosphate (B84403) by the enzyme 2,3-DPG phosphatase. The subsequent enzymatic reactions lead to the oxidation of NADH to NAD+, which is measured as a decrease in absorbance at 340 nm.

Materials:

  • Whole blood from sickle cell disease patients

  • This compound

  • Perchloric acid (0.6 M)

  • Potassium carbonate (2.5 M)

  • 2,3-DPG assay kit (e.g., Roche, Cat. No. 10148334001 or similar)

  • Spectrophotometer capable of reading at 340 nm

  • Microcentrifuge

  • Phosphate-buffered saline (PBS)

Protocol:

  • RBC Preparation and Lysis:

    • Collect whole blood in heparinized tubes.

    • Prepare a red blood cell suspension and treat with the desired concentrations of this compound or vehicle control for a specified time at 37°C.

    • To deproteinize, mix 1 mL of the RBC suspension with 4 mL of ice-cold 0.6 M perchloric acid.

    • Vortex thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the supernatant by adding 2.5 M potassium carbonate dropwise until the pH is approximately 7.0.

    • Incubate on ice for 10 minutes to precipitate potassium perchlorate.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • The resulting supernatant contains the 2,3-DPG and is ready for the assay.

  • Enzymatic Assay:

    • Follow the manufacturer's instructions for the 2,3-DPG assay kit.

    • Typically, this involves adding the prepared sample supernatant to a reaction mixture containing the necessary enzymes and substrates.

    • Measure the initial absorbance at 340 nm (A1).

    • Start the reaction by adding the final enzyme of the cascade.

    • Incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes).

    • Measure the final absorbance at 340 nm (A2).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A1 - A2).

    • Determine the concentration of 2,3-DPG in the sample using a standard curve or the molar extinction coefficient of NADH.

    • Normalize the 2,3-DPG concentration to the hemoglobin content of the initial RBC suspension.

Measurement of ATP in Red Blood Cells

Principle: This assay utilizes the luciferin-luciferase reaction, where the light emitted is directly proportional to the ATP concentration.

Materials:

  • Treated and untreated RBC suspensions

  • ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega, or similar)

  • Luminometer

  • Opaque-walled 96-well plates

Protocol:

  • Sample Preparation:

    • Prepare RBC suspensions treated with this compound or vehicle control as described previously.

    • Lyse a known number of RBCs to release intracellular ATP. This can be achieved by adding a lysis reagent provided in the kit or through osmotic lysis.

  • ATP Measurement:

    • Follow the protocol provided with the ATP assay kit.

    • Typically, this involves adding the cell lysate to the ATP reagent in an opaque-walled multiwell plate.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Calculation:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in the samples from the standard curve.

    • Normalize the ATP concentration to the hemoglobin content or the number of red blood cells.

Determination of Hemoglobin-Oxygen Affinity (P50)

Principle: The P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 value indicates a higher affinity of hemoglobin for oxygen. This can be determined by generating an oxygen-hemoglobin dissociation curve.

Materials:

  • Treated and untreated RBC suspensions

  • HEMOX™ Analyzer or similar instrument

  • Gas cylinders with certified mixtures of oxygen, nitrogen, and carbon dioxide

  • HEMOX™ buffer solution

Protocol:

  • Sample Preparation:

    • Prepare RBC suspensions treated with this compound or vehicle control.

    • Dilute the RBC suspension in HEMOX™ buffer to the concentration recommended by the instrument manufacturer.

  • Oxygen Dissociation Curve Generation:

    • Introduce the sample into the measurement cuvette of the HEMOX™ Analyzer.

    • The instrument will first deoxygenate the sample by bubbling with a nitrogen/carbon dioxide gas mixture.

    • Then, the sample is reoxygenated with an oxygen/carbon dioxide gas mixture.

    • The instrument continuously measures the partial pressure of oxygen (pO2) and the oxygen saturation of hemoglobin (%Sat) during reoxygenation.

  • P50 Determination:

    • The instrument's software plots the oxygen-hemoglobin dissociation curve (%Sat vs. pO2).

    • The P50 value is automatically calculated from the curve.

In Vitro Red Blood Cell Sickling Assay under Hypoxic Conditions

Principle: This assay evaluates the ability of this compound to inhibit the characteristic sickling of red blood cells from SCD patients when subjected to low oxygen conditions.

Materials:

  • Treated and untreated RBC suspensions

  • Hypoxia chamber or a gas mixture of 95% N2 / 5% CO2

  • Microscope with a digital camera

  • Glass slides and coverslips

  • Glutaraldehyde (B144438) solution (2%) for fixing cells (optional)

Protocol:

  • Sample Preparation and Treatment:

    • Prepare RBC suspensions from SCD patients and treat with various concentrations of this compound or vehicle control.

  • Induction of Hypoxia:

    • Place a small aliquot of the RBC suspension on a glass slide and cover with a coverslip. Seal the edges with petroleum jelly to create a closed chamber.

    • Alternatively, place open tubes with the RBC suspension in a hypoxia chamber.

    • Expose the cells to a hypoxic environment (e.g., 2% oxygen) for a defined period (e.g., 2 hours) at 37°C.

  • Microscopic Analysis:

    • After the incubation period, immediately examine the cells under a microscope.

    • If fixation is desired, add an equal volume of 2% glutaraldehyde to the cell suspension after hypoxic incubation.

    • Acquire images from multiple random fields for each sample.

  • Quantification of Sickling:

    • Manually or using image analysis software, count the number of sickled and non-sickled cells in each image.

    • A cell is typically defined as sickled if it has one or more sharp projections.

    • Calculate the percentage of sickled cells for each treatment condition.

Ektacytometry for Red Blood Cell Deformability

Principle: Ektacytometry measures the deformability of red blood cells by observing the diffraction pattern of a laser beam passing through a suspension of RBCs subjected to a shear stress. In oxygen gradient ektacytometry, the deformability is measured as the cells are progressively deoxygenated, allowing for the determination of the "point of sickling" (PoS).

Materials:

  • Treated and untreated RBC suspensions

  • Laser-assisted optical rotational cell analyzer (LORRCA) or similar ektacytometer

  • Polyvinylpyrrolidone (PVP) solution

Protocol:

  • Sample Preparation:

    • Prepare RBC suspensions treated with this compound or vehicle control.

    • Suspend the RBCs in the viscous PVP solution at the concentration recommended by the instrument manufacturer.

  • Deformability Measurement:

    • Introduce the sample into the ektacytometer.

    • The instrument subjects the RBC suspension to a range of shear stresses, and the elongation index (EI) is measured at each stress level to generate a deformability curve.

  • Oxygen Gradient Ektacytometry (Oxygenscan):

    • For the Oxygenscan, the instrument will deoxygenate the sample by bubbling with nitrogen gas while maintaining a constant shear stress.

    • The EI is continuously measured as the pO2 decreases.

    • The point at which the EI drops significantly due to sickling is defined as the Point of Sickling (PoS).

  • Data Analysis:

    • The maximum elongation index (EImax) from the standard deformability curve is used as a measure of overall RBC deformability.

    • The PoS from the Oxygenscan provides a measure of the pO2 at which sickling begins to impair deformability.

References

Application Notes and Protocols for Monitoring Hemolysis Markers in Response to Etavopivat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etavopivat (formerly FT-4202) is an investigational, orally bioavailable small molecule that acts as a potent and selective allosteric activator of the red blood cell isoform of pyruvate (B1213749) kinase (PKR).[1][2][3] PKR is a critical enzyme in the glycolytic pathway, catalyzing the final step to produce pyruvate and adenosine (B11128) triphosphate (ATP). In sickle cell disease (SCD), red blood cells (RBCs) exhibit metabolic abnormalities, including decreased ATP and increased 2,3-diphosphoglycerate (2,3-DPG) levels. This compound addresses these issues by activating PKR, leading to a decrease in 2,3-DPG and an increase in ATP.[4] This dual action increases hemoglobin's affinity for oxygen, thereby reducing the polymerization of sickle hemoglobin (HbS) and subsequent RBC sickling, and improves RBC health and survival, ultimately leading to reduced hemolysis.[4] Monitoring markers of hemolysis is therefore a critical component in evaluating the efficacy of this compound in clinical and preclinical studies.

Mechanism of Action of this compound

This compound allosterically binds to and activates PKR, enhancing the final, rate-limiting step of glycolysis in red blood cells. This enhanced enzymatic activity leads to two key downstream effects:

  • Increased ATP Production: The direct result of increased glycolytic flux is a significant rise in intracellular ATP levels. ATP is crucial for maintaining RBC membrane integrity, flexibility, and overall cell health.

  • Decreased 2,3-DPG Levels: The activation of PKR shifts the glycolytic pathway towards pyruvate production, leading to a reduction in the upstream metabolite 2,3-DPG. Lower levels of 2,3-DPG increase the oxygen affinity of hemoglobin.

By increasing hemoglobin's oxygen affinity, this compound stabilizes the oxygenated form of HbS, making it less prone to polymerization under deoxygenated conditions, which is the primary driver of RBC sickling. The combined effect of reduced sickling and improved RBC health due to higher ATP levels leads to a decrease in hemolysis.[4]

Etavopivat_Mechanism_of_Action cluster_RBC Red Blood Cell This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR activates Glycolysis Glycolysis PKR->Glycolysis enhances DPG_2_3 2,3-Diphosphoglycerate (2,3-DPG) Glycolysis->DPG_2_3 decreases ATP Adenosine Triphosphate (ATP) Glycolysis->ATP increases Hb_O2_Affinity Increased Hb-O2 Affinity DPG_2_3->Hb_O2_Affinity leads to RBC_Health Improved RBC Health & Survival ATP->RBC_Health promotes HbS_Polymerization Reduced HbS Polymerization Hb_O2_Affinity->HbS_Polymerization Hemolysis Decreased Hemolysis HbS_Polymerization->Hemolysis RBC_Health->Hemolysis

Mechanism of action of this compound in red blood cells.

Data on Hemolysis Marker Response to this compound

Clinical trials have demonstrated that treatment with this compound leads to a significant reduction in key markers of hemolysis.

Phase 1 Clinical Trial Data

In a Phase 1 study involving patients with sickle cell disease, treatment with this compound resulted in a notable decrease in markers of hemolysis.[1][2][5] In the open-label cohort receiving 400 mg of this compound once daily for 12 weeks, there were observed decreases from baseline in absolute reticulocyte count, indirect bilirubin (B190676), and lactate (B86563) dehydrogenase (LDH).[1][2][6]

Table 1: Summary of Hemolysis Marker Response in the Phase 1 Open-Label Cohort (400 mg this compound, 12 weeks)

Hemolysis MarkerDirection of Change from Baseline
Absolute Reticulocyte CountDecreased
Indirect BilirubinDecreased
Lactate Dehydrogenase (LDH)Decreased

Data presented is qualitative as detailed quantitative tables with statistical analysis were not available in the public domain.

Phase 2 (HIBISCUS Trial) Clinical Trial Data

The Phase 2 HIBISCUS trial further confirmed the positive effects of this compound on hemolysis markers in patients with SCD.[7][8][9] The study evaluated two doses of this compound (200 mg and 400 mg) against a placebo over 52 weeks. At week 24, all hemolysis biomarkers showed a decrease from baseline in both this compound treatment groups.[7][9]

Table 2: Mean Change in Hemoglobin Levels from Baseline at Week 24 in the HIBISCUS Trial

Treatment GroupMean Change in Hemoglobin (g/dL)
This compound 200 mg+1.11
This compound 400 mg+0.73
Placebo+0.15

Data from the intent-to-treat (ITT) population at Week 24.[7][9]

Table 3: Summary of Hemolysis Marker Response at Week 24 in the HIBISCUS Trial

Hemolysis MarkerDirection of Change from Baseline (Both 200 mg and 400 mg this compound groups)
Absolute Reticulocyte CountDecreased
Indirect BilirubinDecreased
Lactate Dehydrogenase (LDH)Decreased (sustained through Week 52)

This table represents the qualitative trend as specific quantitative data with statistical measures were not fully available.[7][9]

Experimental Workflow for Monitoring Hemolysis

The following diagram outlines a typical workflow for monitoring hemolysis markers in a clinical trial setting for a therapeutic agent like this compound.

Experimental_Workflow cluster_workflow Clinical Trial Workflow for Hemolysis Monitoring Patient_Screening Patient Screening & Enrollment Baseline_Sampling Baseline Sample Collection (T0) Patient_Screening->Baseline_Sampling Treatment_Initiation Treatment Initiation (this compound/Placebo) Baseline_Sampling->Treatment_Initiation Sample_Processing Sample Processing (Centrifugation, Plasma/Serum Separation) Baseline_Sampling->Sample_Processing Interim_Sampling Interim Sample Collection (e.g., Week 2, 4, 12, 24) Treatment_Initiation->Interim_Sampling Final_Sampling Final Sample Collection (e.g., Week 52) Interim_Sampling->Final_Sampling Interim_Sampling->Sample_Processing Final_Sampling->Sample_Processing Hemolysis_Assays Hemolysis Marker Assays Sample_Processing->Hemolysis_Assays Data_Analysis Data Analysis & Interpretation Hemolysis_Assays->Data_Analysis

Workflow for monitoring hemolysis in clinical trials.

Experimental Protocols

Detailed methodologies for the key experiments to monitor hemolysis are provided below.

Lactate Dehydrogenase (LDH) Assay

Principle: LDH is a soluble cytoplasmic enzyme that is released into the extracellular space upon cell lysis (hemolysis). The assay measures LDH activity by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan (B1609692) product. The amount of formazan is proportional to the LDH activity and is quantified spectrophotometrically.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

  • LDH assay kit (containing assay buffer, substrate mix, and stop solution)

  • Patient plasma or serum samples

  • Positive control (e.g., lysed red blood cells)

  • Negative control (e.g., assay buffer)

Procedure:

  • Sample Preparation: Collect whole blood in appropriate anticoagulant tubes (e.g., heparin or EDTA). Centrifuge at 1000-2000 x g for 10 minutes to separate plasma or allow blood to clot and then centrifuge to obtain serum. Avoid hemolysis during sample collection and processing.

  • Assay Setup:

    • Add 50 µL of each sample (plasma/serum), positive control, and negative control to separate wells of a 96-well plate. It is recommended to run samples in triplicate.

  • Reaction Initiation:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the samples and controls.

  • Incubation:

    • Incubate the plate at room temperature (20-25°C) for 30 minutes, protected from light.

  • Reaction Termination:

    • Add 50 µL of the stop solution provided in the kit to each well to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from the absorbance of all other wells.

    • Calculate the LDH activity based on a standard curve if provided by the kit, or report the change in absorbance.

Indirect Bilirubin Measurement

Principle: Total bilirubin is measured by a colorimetric reaction with a diazo reagent. To measure direct (conjugated) bilirubin, the reaction is performed in an aqueous solution. To measure total bilirubin, an accelerator (such as caffeine (B1668208) or methanol) is added to solubilize the unconjugated bilirubin and allow it to react. Indirect (unconjugated) bilirubin is then calculated by subtracting the direct bilirubin from the total bilirubin.

Materials:

  • Spectrophotometer or clinical chemistry analyzer

  • Reagents for total and direct bilirubin measurement (containing diazo reagent and accelerator)

  • Patient serum or plasma samples

  • Calibrators and controls

Procedure:

  • Sample Preparation: Collect whole blood and prepare serum or plasma as described for the LDH assay. Protect samples from light, as bilirubin is light-sensitive.

  • Total Bilirubin Measurement:

    • Follow the instructions of the specific clinical chemistry analyzer or kit.

    • Typically, the sample is mixed with the diazo reagent in the presence of an accelerator.

    • The resulting color change is measured spectrophotometrically.

  • Direct Bilirubin Measurement:

    • The sample is mixed with the diazo reagent without the accelerator.

    • The color change is measured spectrophotometrically.

  • Calculation of Indirect Bilirubin:

    • Indirect Bilirubin = Total Bilirubin - Direct Bilirubin

Haptoglobin Quantification

Principle: Haptoglobin is a protein that binds to free hemoglobin in the plasma. During intravascular hemolysis, haptoglobin levels decrease as it is consumed in the process of binding to the released hemoglobin. Haptoglobin levels are typically measured using an immunoturbidimetric assay. In this assay, an anti-haptoglobin antibody is added to the sample, causing the formation of an insoluble antigen-antibody complex. The turbidity of the solution, which is proportional to the haptoglobin concentration, is measured spectrophotometrically.

Materials:

  • Clinical chemistry analyzer or nephelometer

  • Immunoturbidimetric haptoglobin assay kit (containing anti-haptoglobin antibody, reaction buffer)

  • Patient serum or plasma samples

  • Calibrators and controls

Procedure:

  • Sample Preparation: Prepare serum or plasma as previously described.

  • Assay Performance:

    • The assay is typically performed on an automated clinical chemistry analyzer.

    • The analyzer mixes the sample with the anti-haptoglobin antibody reagent.

    • The increase in turbidity is measured over time.

  • Data Analysis:

    • The haptoglobin concentration is calculated by the analyzer based on a calibration curve.

Automated Reticulocyte Count

Principle: Reticulocytes are immature red blood cells that contain residual ribosomal RNA (rRNA). Automated hematology analyzers use flow cytometry to count reticulocytes. A fluorescent dye that specifically binds to RNA is used to stain the blood sample. The stained cells are then passed through a laser beam, and the instrument measures both forward scatter (indicating cell size) and fluorescence intensity (indicating RNA content). Reticulocytes are identified and enumerated based on their characteristic fluorescence signal.

Materials:

  • Automated hematology analyzer with reticulocyte counting capabilities

  • Whole blood collected in EDTA anticoagulant tubes

  • Fluorescent dye reagent for reticulocyte staining (provided by the instrument manufacturer)

  • Calibrators and controls

Procedure:

  • Sample Preparation:

    • Collect whole blood in an EDTA tube and mix gently by inversion.

    • The analysis should be performed within 24 hours of sample collection.

  • Instrument Setup and Quality Control:

    • Perform daily startup and quality control procedures on the hematology analyzer according to the manufacturer's instructions.

  • Sample Analysis:

    • Present the well-mixed whole blood sample to the analyzer.

    • The analyzer will automatically aspirate the sample, mix it with the staining reagent, and perform the flow cytometric analysis.

  • Data Acquisition:

    • The analyzer will report the absolute reticulocyte count (in cells/µL or x10^9/L) and the reticulocyte percentage.

Conclusion

Monitoring hemolysis markers is a fundamental aspect of evaluating the therapeutic efficacy of this compound. The protocols outlined in these application notes provide standardized methods for the accurate and reproducible measurement of lactate dehydrogenase, indirect bilirubin, haptoglobin, and reticulocyte counts. The consistent application of these methods in clinical and preclinical studies will enable a clear understanding of this compound's impact on reducing hemolysis and improving the pathophysiology of sickle cell disease.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Oral Etavopivat (FT-4202)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etavopivat (FT-4202) is an orally administered, small-molecule allosteric activator of the erythrocyte pyruvate (B1213749) kinase-R (PKR).[1][2] By activating PKR, this compound enhances the glycolytic pathway in red blood cells (RBCs), leading to increased adenosine (B11128) triphosphate (ATP) levels and decreased 2,3-diphosphoglycerate (2,3-DPG) levels.[3] This mechanism of action is intended to increase hemoglobin's oxygen affinity, improve RBC deformability and membrane function, and ultimately reduce hemolysis and the frequency of vaso-occlusive crises in patients with sickle cell disease (SCD).[3][4][5] These application notes provide a summary of the pharmacokinetic (PK) properties of this compound and detailed protocols for its study.

Pharmacokinetic Profile of this compound

This compound has been evaluated in a first-in-human, randomized, placebo-controlled, double-blind Phase 1 trial in healthy adults (NCT03815695) and a Phase 1 study in patients with SCD.[1][2][6] The key pharmacokinetic parameters from these studies are summarized below.

Quantitative Pharmacokinetic Data

The following tables summarize the single-dose and multiple-dose pharmacokinetic parameters of this compound observed in healthy adults and patients with Sickle Cell Disease.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults

DoseCmax (ng/mL)Tmax (hr)AUC0-inf (ng·hr/mL)t1/2 (hr)
700 mg-1.0 - 4.0-16.9

Data presented for the 700 mg single-dose cohort in patients with SCD showed a Tmax range of 1 to 4 hours and a half-life of 16.9 hours.[6] In healthy adults, this compound was rapidly absorbed with a median Tmax ranging from 0.5 to 1.5 hours and a mean terminal elimination half-life ranging from 10.6 to 13.8 hours across different single-dose cohorts.

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in Patients with SCD

DoseCmax (ng/mL)Tmax (hr)AUC0-24 (ng·hr/mL)t1/2 (hr)
300 mg once daily-1.0 - 4.0-4.0 - 4.9
400 mg once daily-1.0 - 4.0-4.0 - 4.9
600 mg once daily-1.0 - 4.0-4.0 - 4.9

Across multiple ascending dose cohorts in patients with SCD, the time to maximum observed plasma concentration (Tmax) ranged from 1 to 4 hours. The estimated elimination half-life was between 4 and 4.9 hours for the 300 mg, 400 mg, and 600 mg cohorts.[6]

Pharmacokinetic Characteristics:

  • Absorption: this compound is rapidly absorbed following oral administration, with a median Tmax ranging from 0.5 to 1.5 hours in healthy subjects and 1 to 4 hours in SCD patients.[6]

  • Linearity: The pharmacokinetic profile of this compound is linear and time-independent at doses up to 400 mg.[1][2][7] At doses of 700 mg and higher, greater-than-dose-proportional increases in exposure (Cmax and AUC) have been observed.

  • Elimination: The drug exhibits a biphasic elimination profile. The mean estimated terminal elimination half-life in healthy adults after a single dose ranges from 10.6 to 13.8 hours. In SCD patients receiving multiple doses, the estimated elimination half-life was shorter, ranging from 4 to 4.9 hours.[6]

  • Food Effect: The administration of this compound with food does not have a clinically meaningful effect on its exposure, allowing for dosing with or without meals.[1][7]

Experimental Protocols

Clinical Study Design for Pharmacokinetic Assessment

The following protocol is based on the Phase 1 first-in-human study (NCT03815695).[1][2]

1. Study Design:

  • A randomized, placebo-controlled, double-blind, single-ascending dose (SAD) and multiple-ascending dose (MAD) design.

  • SAD Cohorts: Healthy adult subjects are randomized (e.g., 3:1) to receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts pending safety and tolerability assessments.

  • MAD Cohorts: Healthy adult subjects are randomized (e.g., 3:1) to receive a daily oral dose of this compound or placebo for a specified duration (e.g., 14 days).

2. Dosing Regimen:

  • This compound is administered orally as tablets with water.

  • Doses in the SAD cohorts can range, for example, from 200 mg up to 1500 mg.

  • Doses in the MAD cohorts can be, for example, 300 mg, 400 mg, or 600 mg once daily.[6]

3. Blood Sampling for Pharmacokinetic Analysis:

  • Venous blood samples are collected at prespecified time points to characterize the plasma concentration-time profile of this compound.

  • SAD Cohorts: Pre-dose (0 hour), and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72 hours).

  • MAD Cohorts: Pre-dose on Day 1, multiple time points after the first dose, and at steady-state (e.g., on Day 14) including pre-dose and multiple time points over a 24-hour dosing interval.

Bioanalytical Method for Quantification of this compound in Plasma

A validated bioanalytical method is crucial for the accurate determination of this compound concentrations in plasma. While a specific detailed protocol for this compound is not publicly available, a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a highly sensitive and specific technique, can be employed.

1. Sample Preparation:

  • Collect whole blood into K2EDTA tubes.

  • Centrifuge the blood to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • For analysis, thaw plasma samples and perform protein precipitation by adding a solvent like ice-cold methanol (B129727) or acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a suitable C18 or similar reversed-phase column to achieve chromatographic separation of this compound from endogenous plasma components. A gradient elution with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized to ensure selectivity and sensitivity.

  • Calibration and Quality Control: The method should be fully validated according to regulatory guidelines, including the assessment of linearity, accuracy, precision, selectivity, and stability. Calibration curves are prepared by spiking known concentrations of this compound into blank plasma. Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the validity of the results.

Visualizations

Signaling Pathway of this compound

Etavopivat_Pathway This compound Oral this compound (FT-4202) PKR Pyruvate Kinase-R (PKR) in Red Blood Cells This compound->PKR Allosteric Activation Glycolysis Enhanced Glycolysis PKR->Glycolysis ATP Increased ATP Glycolysis->ATP DPG Decreased 2,3-DPG Glycolysis->DPG RBC_Health Improved RBC Health and Function ATP->RBC_Health HbO2 Increased Hemoglobin-Oxygen Affinity DPG->HbO2 Hemolysis Decreased Hemolysis RBC_Health->Hemolysis

Caption: Mechanism of action of this compound as a PKR activator.

Pharmacokinetic Modeling Workflow

PK_Workflow cluster_clinical Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_modeling Modeling & Simulation Phase cluster_application Application Dosing Oral Administration of this compound Sampling Serial Blood Sampling Dosing->Sampling Quantification LC-MS/MS Quantification of Plasma Concentrations Sampling->Quantification PK_Analysis Non-compartmental Analysis (NCA) (Cmax, Tmax, AUC, t1/2) Quantification->PK_Analysis PK_Modeling Population PK Modeling PK_Analysis->PK_Modeling Exposure_Response Exposure-Response Analysis PK_Modeling->Exposure_Response Dose_Selection Dose Selection for Further Clinical Trials Exposure_Response->Dose_Selection

Caption: Workflow for pharmacokinetic modeling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Managing Vaso-Occlusive Crises in Etavopivat Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing vaso-occlusive crises (VOCs) as an adverse event in clinical trials of Etavopivat.

Troubleshooting Guide

This guide is designed to help clinical trial staff identify, manage, and report VOCs that may occur during an this compound clinical trial.

Question Answer
How do I differentiate a potential this compound-related VOC from a standard sickle cell disease (SCD) VOC? Currently, there is no definitive clinical evidence to suggest that VOCs occurring in patients treated with this compound present differently from typical SCD-related VOCs.[1][2] The primary approach is to consider any new episode of pain consistent with a VOC as a potential adverse event. It is crucial to follow the trial protocol for adverse event reporting and causality assessment.
What are the immediate steps to take when a trial participant reports symptoms of a VOC? 1. Rapid Assessment: Quickly evaluate the patient's pain using a standardized pain scale and assess for other signs and symptoms of a VOC (e.g., fever, localized tenderness, swelling).[3][4] 2. Initiate Pain Management: Administer analgesics promptly, ideally within 60 minutes of presentation, according to the trial's pain management protocol.[3][5] This often involves parenteral opioids for severe pain.[6] 3. Hydration: Begin intravenous fluid hydration to improve blood flow and reduce red blood cell sickling.[6][7] 4. Oxygen Therapy: Administer oxygen only if the patient is hypoxemic.[6] 5. Laboratory and Imaging: Draw blood for a complete blood count, reticulocyte count, and comprehensive metabolic panel.[4] A chest X-ray should be considered if there are respiratory symptoms to rule out acute chest syndrome.[4]
Should this compound be discontinued (B1498344) if a participant experiences a VOC? The decision to continue or discontinue this compound should be made by the principal investigator in accordance with the clinical trial protocol. In a Phase 1 study, one patient discontinued treatment due to a possibly related serious adverse event of deep vein thrombosis.[2] However, in the Phase 2 HIBISCUS trial, most adverse events, including VOCs, were mild to moderate and resolved without stopping the study drug.[8][9]
What are the reporting requirements for a VOC as an adverse event in an this compound trial? All VOCs must be documented and reported as adverse events (AEs) or serious adverse events (SAEs) according to the trial protocol and regulatory requirements. The definition of a VOC for reporting purposes can vary between clinical trials, so it is essential to adhere to the specific definitions provided in the study protocol.[7][10]
How should a patient's response to VOC treatment be monitored? Pain levels should be reassessed frequently (e.g., every 30-60 minutes) after the administration of analgesics to ensure adequate pain control.[3][4] Monitor vital signs, oxygen saturation, and fluid balance. Follow-up laboratory tests may be necessary to assess for complications.

Frequently Asked Questions (FAQs)

About this compound and VOCs

  • What is the mechanism of action of this compound? this compound is an oral, small-molecule activator of the enzyme pyruvate (B1213749) kinase-R (PKR).[11][12] By activating PKR, this compound decreases the levels of 2,3-diphosphoglycerate (2,3-DPG) and increases adenosine (B11128) triphosphate (ATP) in red blood cells.[11][12] This leads to an increased affinity of hemoglobin for oxygen, which in turn reduces the polymerization of sickle hemoglobin and the sickling of red blood cells.[11][12]

  • Is the incidence of VOCs expected to increase with this compound treatment? While VOCs have been reported as an adverse event in this compound clinical trials, data from the Phase 2 HIBISCUS trial suggests that this compound may reduce the incidence of VOCs compared to placebo.[1][13]

Data Presentation

Table 1: Annualized Vaso-Occlusive Crisis (VOC) Rates in the HIBISCUS Phase 2 Trial (52 Weeks)

Treatment GroupIntent-to-Treat (ITT) Population - Annualized VOC RatePer-Protocol (PP) Population - Annualized VOC Rate
This compound 200 mg1.070.66
This compound 400 mg1.060.70
Placebo1.971.77

Source: HIBISCUS Trial Phase 2 Results.[8]

Table 2: Hemoglobin Response in the HIBISCUS Phase 2 Trial (at Week 24)

Treatment GroupIntent-to-Treat (ITT) Population - Hemoglobin Response (>1 g/dL increase)Per-Protocol (PP) Population - Hemoglobin Response (>1 g/dL increase)
This compound 200 mg38%46%
This compound 400 mg25%33%
Placebo11%13%

Source: HIBISCUS Trial Phase 2 Results.[8]

Experimental Protocols

1. Protocol for Measurement of Red Blood Cell 2,3-Diphosphoglycerate (2,3-DPG)

This protocol is based on an enzymatic assay method.

  • Principle: 2,3-DPG is enzymatically cleaved, leading to the oxidation of NADH, which is measured spectrophotometrically.[12]

  • Sample Preparation:

    • Collect 2 ml of venous blood in a heparinized tube and place it immediately on ice.

    • Deproteinize the sample by adding 0.6 M perchloric acid to lyse the red blood cells.

    • Neutralize the sample with 2.5 M potassium carbonate.

    • Incubate the supernatant in an ice bath for at least 60 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Store the resulting supernatant at -28°C until analysis.[12]

  • Assay Procedure:

    • Use a commercial 2,3-DPG assay kit (e.g., Roche Diagnostics).

    • Follow the manufacturer's instructions for preparing reagents and standards.

    • The assay is based on the enzymatic cleavage of 2,3-DPG and the subsequent oxidation of NADH, which is measured by a decrease in absorbance at 340 nm.[12][14]

    • Calculate the 2,3-DPG concentration based on the change in absorbance and normalize to the hematocrit value.

2. Protocol for Measurement of Red Blood Cell Adenosine Triphosphate (ATP)

This protocol utilizes a colorimetric/fluorometric assay kit.

  • Principle: ATP is used to phosphorylate glycerol, generating a product that can be quantified colorimetrically (570 nm) or fluorometrically (Ex/Em = 535/587 nm).[15]

  • Sample Preparation (Cell Lysates):

    • Wash cells with cold PBS.

    • Resuspend cells in 100 µL of ATP Assay Buffer.

    • Homogenize the cells by pipetting up and down.

    • Centrifuge at 13,000 g for 5 minutes at 4°C to remove insoluble material.

    • Collect the supernatant and keep it on ice.

    • For samples with high enzymatic activity, a deproteinization step using a commercial kit or a PCA/KOH method is recommended.[15]

  • Assay Procedure:

    • Use a commercial ATP assay kit (e.g., Abcam ab83355).[15]

    • Prepare a standard curve according to the kit's instructions for either colorimetric or fluorometric detection.

    • Add samples and standards to a 96-well plate.

    • Add the reaction mix containing the ATP probe and converter to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm.

    • Calculate the ATP concentration based on the standard curve.

3. Protocol for Measurement of Hemoglobin-Oxygen Affinity (P50)

This protocol describes a single-point method for determining P50.

  • Principle: P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated. It can be calculated from a single measurement of blood gases and hemoglobin-oxygen saturation.[2]

  • Procedure:

    • Obtain a whole blood sample in a heparinized tube.

    • Analyze the sample using a blood gas analyzer that also measures hemoglobin-oxygen saturation.

    • The P50 value can be calculated using the Siggaard-Andersen Oxygen Status Algorithm, which is often integrated into modern blood gas analyzers.[2] This algorithm remains accurate for hemoglobin-oxygen saturations up to 97%.[2]

    • The standard P50 is reported at a pH of 7.4, a pCO2 of 40 mmHg, and a temperature of 37°C.[2]

Mandatory Visualizations

Etavopivat_Mechanism_of_Action cluster_RBC Red Blood Cell This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR Activates Glycolysis Glycolysis PKR->Glycolysis Catalyzes final step TwoThreeDPG 2,3-DPG Glycolysis->TwoThreeDPG Decreases ATP ATP Glycolysis->ATP Increases HbS_O2_Affinity Increased HbS-O2 Affinity TwoThreeDPG->HbS_O2_Affinity Leads to Reduced_Sickling Reduced Sickling ATP->Reduced_Sickling Improves membrane integrity HbS_O2_Affinity->Reduced_Sickling Results in Reduced_VOC Reduced Vaso-Occlusive Crises (VOCs) Reduced_Sickling->Reduced_VOC Leads to

Caption: this compound's Mechanism of Action in Red Blood Cells.

VOC_Management_Workflow Start Participant Reports VOC Symptoms Assess Rapid Assessment (Pain Scale, Vitals) Start->Assess Pain_Mgmt Initiate Pain Management (<60 mins) Assess->Pain_Mgmt Hydration IV Hydration Assess->Hydration Oxygen Oxygen Therapy (if hypoxemic) Assess->Oxygen Labs_Imaging Labs & Imaging (CBC, Retic, CXR if needed) Assess->Labs_Imaging Reassess Frequent Reassessment (Pain, Vitals) Pain_Mgmt->Reassess Hydration->Reassess Oxygen->Reassess Pain_Controlled Pain Controlled? Reassess->Pain_Controlled Continue_Monitoring Continue Monitoring & Supportive Care Pain_Controlled->Continue_Monitoring Yes Escalate_Care Escalate Care/ Adjust Analgesia Pain_Controlled->Escalate_Care No Report_AE Report as Adverse Event (per protocol) Continue_Monitoring->Report_AE Escalate_Care->Reassess PI_Decision PI Decision on Study Drug Continuation Report_AE->PI_Decision Discharge Discharge Planning & Follow-up PI_Decision->Discharge

Caption: Clinical Trial Workflow for Managing a Vaso-Occlusive Crisis.

References

Etavopivat Technical Support Center: Optimizing Dosage and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with Etavopivat, a novel activator of pyruvate (B1213749) kinase-R (PKR). Here you will find troubleshooting guides for common experimental hurdles and frequently asked questions regarding the optimization of this compound dosage to minimize side effects while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its therapeutic effect?

A1: this compound is an allosteric activator of the red blood cell isozyme of pyruvate kinase (PKR). By activating PKR, this compound enhances the glycolytic pathway in erythrocytes. This leads to two primary downstream effects: an increase in adenosine (B11128) triphosphate (ATP) levels and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels. The elevated ATP helps maintain red blood cell membrane integrity and flexibility. The reduced 2,3-DPG increases hemoglobin's affinity for oxygen, which in sickle cell disease (SCD), reduces the propensity of hemoglobin S to polymerize under deoxygenated conditions. This mitigation of sickling is expected to reduce hemolysis and the frequency of vaso-occlusive crises (VOCs)[1].

Q2: What are the most commonly reported side effects of this compound in clinical trials?

A2: Based on clinical trial data, the most common side effects reported in patients with Sickle Cell Disease (SCD) include vaso-occlusive crises (VOCs), headache, nausea, and upper respiratory tract infection[1]. In the HIBISCUS Phase 2 trial, insomnia was also reported in participants receiving the 400 mg dose[2][3].

Q3: How can we optimize this compound dosage to minimize side effects?

A3: Dosage optimization of this compound should be guided by a careful balance between achieving the desired therapeutic effect (e.g., increased hemoglobin, reduced hemolysis) and managing treatment-emergent adverse events. Clinical trial data provides insights into the safety and efficacy of different dosages. For instance, the HIBISCUS trial compared 200 mg and 400 mg daily doses. While both doses showed a reduction in the annualized VOC rate compared to placebo, the incidence of certain serious adverse events varied between the dosage groups[2][3][4]. Researchers should consider starting with a lower dose and escalating as needed, while closely monitoring for adverse events.

Q4: What is the recommended starting dose for in vitro experiments?

A4: The optimal in vitro concentration of this compound will depend on the specific cell type and experimental endpoint. However, based on preclinical studies, a concentration range of 1 µM to 50 µM is a reasonable starting point for assessing PKR activation and its downstream effects on erythrocyte physiology. It is recommended to perform a dose-response curve to determine the EC50 for the desired effect in your specific assay system.

Troubleshooting Guides

Guide 1: Unexpectedly High Hemolysis in In Vitro Assays

If you observe higher-than-expected hemolysis in your in vitro experiments with this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
High this compound Concentration Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine if the observed hemolysis is dose-dependent. Consider testing a lower concentration range.
Contamination of Reagents Ensure all buffers and media are sterile and free of hemolytic contaminants. Prepare fresh reagents if contamination is suspected.
Improper Handling of Red Blood Cells Minimize mechanical stress on red blood cells during washing and incubation steps. Ensure centrifugation speeds and times are appropriate.
Incorrect Buffer Composition Confirm that the osmolarity and pH of your assay buffer are physiological to prevent osmotic lysis.
Pre-existing RBC Fragility If using donor red blood cells, consider screening for underlying conditions that may increase cell fragility.
Guide 2: Inconsistent Pyruvate Kinase (PKR) Activity Measurements

For issues with PKR activity assays, refer to the following guide:

Potential Cause Troubleshooting Step
Suboptimal Assay Conditions Ensure the pH, temperature, and concentrations of substrates (phosphoenolpyruvate and ADP) and cofactors (Mg2+, K+) are optimal for PKR activity.
Enzyme Instability Prepare fresh enzyme dilutions for each experiment. Avoid repeated freeze-thaw cycles of the PKR enzyme stock.
Interfering Substances in Sample If using cell lysates, ensure that endogenous substances that may inhibit or activate PKR are appropriately controlled for. Consider using a purified PKR enzyme for initial compound screening.
Incorrect Wavelength or Plate Reader Settings Verify that the spectrophotometer or plate reader is set to the correct wavelength for detecting the product of the coupled enzyme reaction (e.g., NADH oxidation at 340 nm).
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially for the standard curve.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of this compound.

Table 1: Efficacy of this compound in the HIBISCUS Phase 2 Trial (52 Weeks)

Endpoint This compound 200 mg (n=21) This compound 400 mg (n=20) Placebo (n=19)
Annualized VOC Rate 1.071.061.97
Median Time to First VOC 33.6 weeks33.6 weeks16.9 weeks
Hemoglobin Response (>1 g/dL increase at Week 24) 38%25%11%
Data sourced from the HIBISCUS Phase 2 Trial[2][3][4].

Table 2: Serious Adverse Events (SAEs) in the HIBISCUS Phase 2 Trial

Dosage Group Number of Participants with SAEs Possibly Drug-Related SAEs
This compound 200 mg 51 (hepatic enzyme increase)
This compound 400 mg 41 (hemoglobin decrease)
Placebo 3N/A
Data sourced from the HIBISCUS Phase 2 Trial[2][3][4].

Experimental Protocols

Protocol 1: In Vitro Hemolysis Assay

This protocol is designed to assess the hemolytic potential of this compound on human red blood cells (RBCs).

Materials:

  • Fresh human whole blood (with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Triton X-100 (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge whole blood at 1000 x g for 10 minutes.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBC pellet three times with 5 volumes of cold PBS, centrifuging at 1000 x g for 5 minutes after each wash.

    • Resuspend the washed RBCs to a 2% (v/v) suspension in PBS.

  • Assay Setup:

    • Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.

    • Add 100 µL of this compound dilutions (in PBS) to the sample wells.

    • For the negative control (0% hemolysis), add 100 µL of PBS.

    • For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100 in PBS.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation:

    • Centrifuge the plate at 800 x g for 10 minutes.

  • Measurement:

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100

Protocol 2: Pyruvate Kinase (PKR) Activity Assay (Coupled Enzyme Assay)

This protocol measures PKR activity by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH).

Materials:

  • Purified PKR enzyme or cell lysate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

  • Phosphoenolpyruvate (PEP) solution

  • Adenosine diphosphate (B83284) (ADP) solution

  • NADH solution

  • Lactate dehydrogenase (LDH)

  • This compound dilutions

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reaction Mixture:

    • In each well of the 96-well plate, prepare a reaction mixture containing:

      • Assay Buffer

      • PEP

      • ADP

      • NADH

      • LDH

      • This compound dilution or vehicle control

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the PKR enzyme or cell lysate to each well to initiate the reaction.

  • Kinetic Measurement:

    • Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (change in absorbance per minute) from the linear portion of the kinetic curve.

    • PKR activity is proportional to the rate of NADH consumption.

Visualizations

Etavopivat_Mechanism_of_Action This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR Activates Glycolysis Glycolysis PKR->Glycolysis Catalyzes final step ATP_inc ↑ ATP Glycolysis->ATP_inc DPG_dec ↓ 2,3-DPG Glycolysis->DPG_dec PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate RBC_Health Improved RBC Health (Membrane Integrity, Deformability) ATP_inc->RBC_Health O2_Affinity ↑ Hemoglobin-O₂ Affinity DPG_dec->O2_Affinity Therapeutic_Effect Therapeutic Effect (↓ Hemolysis, ↓ VOCs) RBC_Health->Therapeutic_Effect Sickling_dec ↓ RBC Sickling O2_Affinity->Sickling_dec Sickling_dec->Therapeutic_Effect

Caption: Mechanism of action of this compound in red blood cells.

Troubleshooting_Hemolysis Start High In Vitro Hemolysis Observed Check_Conc Is this compound concentration too high? Start->Check_Conc Lower_Conc Action: Test lower concentration range Check_Conc->Lower_Conc Yes Check_Reagents Are reagents contaminated? Check_Conc->Check_Reagents No Resolved Issue Resolved Lower_Conc->Resolved Fresh_Reagents Action: Prepare fresh, sterile reagents Check_Reagents->Fresh_Reagents Yes Check_Handling Is RBC handling causing mechanical stress? Check_Reagents->Check_Handling No Fresh_Reagents->Resolved Gentle_Handling Action: Optimize handling (e.g., centrifugation) Check_Handling->Gentle_Handling Yes Check_Buffer Is the buffer isotonic and at physiological pH? Check_Handling->Check_Buffer No Gentle_Handling->Resolved Correct_Buffer Action: Prepare fresh, physiologically correct buffer Check_Buffer->Correct_Buffer Yes Check_Buffer->Resolved No, consult further Correct_Buffer->Resolved

Caption: Troubleshooting workflow for high in vitro hemolysis.

References

Etavopivat Technical Support Center: Navigating Variability in Patient Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for understanding and addressing the variability observed in patient and experimental responses to Etavopivat. It includes detailed troubleshooting guides for key assays, frequently asked questions (FAQs) to address common challenges, and in-depth experimental protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have regarding this compound's mechanism, experimental setup, and data interpretation.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an investigational, orally administered small molecule that selectively activates the red blood cell isoform of pyruvate (B1213749) kinase (PKR).[1] By activating PKR, this compound modulates the metabolism of red blood cells (RBCs) in two key ways: it decreases levels of 2,3-diphosphoglycerate (2,3-DPG) and increases levels of adenosine (B11128) triphosphate (ATP).[1][2] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which is believed to reduce the polymerization of sickle hemoglobin (HbS) and the subsequent sickling of RBCs.[2] The increase in ATP is thought to improve the function and lifespan of RBCs.[1]

Q2: What is the rationale for expecting variability in patient response to this compound?

A2: Sickle cell disease (SCD) is a genetically and phenotypically heterogeneous disorder.[3] Several factors can contribute to the variable response to this compound, including:

  • Genetic Modifiers: The clinical severity of SCD is influenced by various genetic factors beyond the sickle mutation itself. These include fetal hemoglobin (HbF) levels, co-inheritance of alpha-thalassemia, and polymorphisms in genes involved in inflammation, cell adhesion, and vascular function.[3][4][5] Variants in the PKLR gene, which encodes PKR, have been associated with acute pain episodes in SCD and may influence the efficacy of a PKR activator like this compound.[6]

  • Baseline Hematological and Metabolic State: Patients with SCD exhibit a wide range of baseline hemoglobin levels, hemolysis rates, and metabolic profiles.[3] The baseline activity of the glycolytic pathway and the levels of ATP and 2,3-DPG in a patient's red blood cells could influence the magnitude of the response to a PKR activator.

  • Concurrent Medications: The use of other SCD therapies, such as hydroxyurea (B1673989), can alter a patient's hematological parameters and may interact with the effects of this compound.[7]

Q3: What are the expected pharmacodynamic effects of this compound in preclinical and clinical studies?

A3: The primary pharmacodynamic effects of this compound are a decrease in 2,3-DPG levels and an increase in ATP levels in red blood cells.[8][9] These changes are expected to lead to an increased affinity of hemoglobin for oxygen.[9] In preclinical models and clinical trials, these metabolic changes have been associated with reduced RBC sickling, improved RBC deformability and survival, and improvements in hematological parameters.[7][8]

Q4: What are some potential off-target effects of this compound to be aware of?

A4: While this compound is designed to be a selective activator of PKR, it is important to consider potential off-target effects, as with any small molecule inhibitor or activator. Kinase inhibitors, for example, are known to sometimes have off-target activities that can lead to unexpected side effects.[10][11] Preclinical safety studies of this compound have shown that it did not inhibit aromatase activity or affect steroidogenesis.[12] However, researchers should remain vigilant for unexpected cellular responses and consider performing broader kinase profiling or other off-target screening assays if anomalous results are observed.

Q5: Are there any known mechanisms of resistance to pyruvate kinase activators?

A5: While specific resistance mechanisms to this compound in sickle cell disease have not been extensively characterized, potential mechanisms could theoretically include:

  • Alterations in the Target Enzyme: Mutations in the PKLR gene that alter the binding site of this compound or the allosteric regulation of the enzyme could confer resistance.

  • Changes in Cellular Metabolism: Cells might adapt their metabolic pathways to compensate for the activation of PKR, potentially blunting the therapeutic effect.

  • Alternative Splicing: In other contexts, alternative splicing of target proteins has been shown to be a mechanism of resistance to targeted therapies.[7]

II. Troubleshooting Guides for Key Experiments

This section provides practical guidance for troubleshooting common issues encountered during in vitro and ex vivo experiments with this compound.

In Vitro Sickling Assay

Objective: To assess the effect of this compound on red blood cell sickling under hypoxic conditions.

Problem Potential Cause(s) Troubleshooting Steps
High variability in sickling between replicate wells - Inconsistent deoxygenation across the plate.- Subjective and inconsistent manual cell counting.- Use a sealed hypoxia chamber with a calibrated gas mixture (e.g., 4% oxygen in nitrogen) to ensure uniform deoxygenation.[1]- Employ an automated high-content imaging system for objective and standardized quantification of sickled cells.[1]
No or minimal sickling observed in control (untreated) cells - Inadequate deoxygenation.- Blood sample from a patient with high levels of fetal hemoglobin (HbF), which inhibits sickling.- Verify the oxygen level in the hypoxia chamber.- Confirm the genotype of the blood donor. Samples from individuals with sickle cell trait or high HbF may not sickle as robustly.
This compound shows no effect on sickling - Incorrect concentration of this compound.- Compound instability or degradation.- Insufficient incubation time.- Perform a dose-response curve to determine the optimal concentration.- Prepare fresh stock solutions of this compound in anhydrous DMSO and store them properly.[1]- Optimize the incubation time with the compound before inducing hypoxia.
Unexpected cell morphologies observed - Contamination of the cell culture.- Cytotoxicity of the compound at high concentrations.- Use sterile techniques and check for contamination.- Assess cell viability (e.g., using a trypan blue exclusion assay) in parallel with the sickling assay.
ATP Measurement in Red Blood Cells

Objective: To quantify intracellular ATP levels as a pharmacodynamic marker of this compound activity.

Problem Potential Cause(s) Troubleshooting Steps
High background or false positives - Hemoglobin interference with the luciferase-based assay.[1]- Dilute the cell lysate to minimize the concentration of hemoglobin before adding the luciferase reagent.[1]
Low ATP signal or rapid signal decay - ATP degradation due to improper sample handling.- Inefficient cell lysis.- Keep samples on ice and process them quickly.- Ensure complete cell lysis to release all intracellular ATP.
High variability between replicates - Inaccurate cell counting.- Pipetting errors.- Use a reliable method for cell counting to normalize ATP levels to cell number.- Ensure accurate and consistent pipetting, especially for small volumes.
No increase in ATP with this compound treatment - Inactive compound.- Insufficient incubation time.- Cell type is not responsive.- Verify the activity of the this compound stock.- Optimize the incubation time to allow for metabolic changes to occur.- Confirm that the red blood cells being used are metabolically active.
2,3-Diphosphoglycerate (2,3-DPG) Measurement

Objective: To measure the intracellular concentration of 2,3-DPG as a key pharmacodynamic marker of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low 2,3-DPG levels in control samples - Degradation of 2,3-DPG during sample storage and processing.- Improper sample handling.- Process blood samples promptly after collection.- If storage is necessary, follow validated protocols for freezing and thawing to preserve 2,3-DPG stability.[13]
High variability in 2,3-DPG measurements - Inconsistent sample handling and storage conditions.- Inter-laboratory differences in assay methodology.[14]- Standardize all sample handling and storage procedures.- Use a validated and well-characterized assay method.
Unexpectedly high 2,3-DPG levels after this compound treatment - Assay interference.- Paradoxical metabolic effects under certain experimental conditions.- Rule out any interference of this compound or its metabolites with the 2,3-DPG assay.- Carefully review all experimental parameters and consider the metabolic state of the cells.
Inconsistent results between different assay methods (e.g., enzymatic vs. LC-MS/MS) - Different methods may have varying specificities and sensitivities.- If possible, validate findings using an orthogonal method.- Understand the principles and limitations of each assay.

III. Data Presentation

The following tables summarize key quantitative data from clinical trials of this compound, providing a clear comparison of its effects at different doses.

Table 1: Phase 1 Open-Label Cohort (400 mg once daily for 12 weeks)[15]
ParameterResult
Hemoglobin (Hb) Increase Mean maximal increase of 1.6 g/dL (range: 0.8-2.8 g/dL)
Hb Response (>1 g/dL increase) 73.3% of patients (11 out of 15)
Markers of Hemolysis Decreased from baseline (absolute reticulocyte count, indirect bilirubin, lactate (B86563) dehydrogenase)
Point of Sickling Shifted to a lower oxygen tension (p=0.0034)
Table 2: HIBISCUS Phase 2 Trial - Annualized Vaso-Occlusive Crises (VOC) Rate

Data not yet published in a peer-reviewed format and presented at a medical conference.

Treatment GroupAnnualized VOC Rate
This compound 200 mg 1.07
This compound 400 mg 1.06
Placebo 1.97
Table 3: HIBISCUS Phase 2 Trial - Hemoglobin Response at Week 24

Data not yet published in a peer-reviewed format and presented at a medical conference.

Treatment GroupHemoglobin Response Rate (>1 g/dL increase)
This compound 200 mg 38%
This compound 400 mg 25%
Placebo 11%

IV. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound.

Protocol 1: In Vitro Red Blood Cell Sickling Assay

This protocol is a generalized method based on published high-throughput screening assays.[1]

  • Blood Sample Preparation:

    • Obtain whole blood from sickle cell disease patients (homozygous for HbS) in EDTA-containing tubes.

    • Dilute the whole blood (e.g., 1:1000) in a suitable buffer (e.g., a modified HEMOX solution, pH 7.4).

  • Compound Incubation:

    • Aliquot the diluted blood into a 384-well plate.

    • Add this compound at various concentrations or control compounds (e.g., vehicle control, positive control like voxelotor) to the wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).

  • Induction of Sickling:

    • Place the plate in a hypoxia chamber with a controlled low-oxygen environment (e.g., 4% oxygen in nitrogen) at 37°C for 1 hour to induce sickling.

  • Cell Fixation and Imaging:

    • After the hypoxic incubation, add a fixative solution (e.g., 2% glutaraldehyde (B144438) in phosphate (B84403) buffer) to each well.

    • Centrifuge the plate to sediment the RBCs.

    • Acquire images of the cells using an automated high-content imaging system.

  • Data Analysis:

    • Use image analysis software to quantify the percentage of sickled cells based on morphological parameters.

Protocol 2: ATP Measurement in Red Blood Cells

This assay quantifies intracellular ATP levels in erythrocytes.[15]

  • Sample Collection and Preparation:

    • Collect whole blood samples in EDTA-containing tubes and keep them on ice.

    • Isolate red blood cells (RBCs) by centrifugation and wash them with a suitable buffer (e.g., PBS).

    • Lyse the RBCs to release intracellular contents. This can be achieved by hypotonic lysis (adding water) or using a specific lysis buffer.

  • ATP Quantification:

    • Use a commercially available luciferin-luciferase-based ATP assay kit.

    • Follow the manufacturer's instructions to prepare the ATP standard curve and the reaction mixture.

    • Add the cell lysate to the reaction mixture in a luminometer-compatible plate.

  • Data Measurement and Analysis:

    • Measure the luminescence signal using a luminometer.

    • Calculate the ATP concentration in the samples based on the standard curve.

    • Normalize the ATP concentration to the cell number or hemoglobin concentration.

Protocol 3: 2,3-Diphosphoglycerate (2,3-DPG) Measurement

This protocol describes a general approach for measuring 2,3-DPG levels in red blood cells.

  • Sample Collection and Preparation:

    • Collect whole blood in K2EDTA tubes and place them on ice immediately.

    • Within 15 minutes, centrifuge the samples to separate red blood cells (RBCs).

    • For long-term storage, snap-freeze the RBC pellets and store them at -80°C.

  • Extraction:

    • Thaw frozen RBC aliquots on wet ice.

    • Extract metabolites by adding ice-cold 80% methanol.

  • Measurement:

    • Use a commercially available enzymatic assay kit for the quantification of 2,3-DPG.

    • Alternatively, a validated LC-MS/MS method can be used for more precise quantification.[13]

  • Data Analysis:

    • Calculate the 2,3-DPG concentration based on the standard curve.

    • Normalize the results to the hemoglobin concentration to account for variations in hematocrit.

V. Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Etavopivat_Mechanism_of_Action This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR Activates Glycolysis Glycolysis PKR->Glycolysis Enhances final step ATP Increased ATP Glycolysis->ATP DPG Decreased 2,3-DPG Glycolysis->DPG RBC_Health Improved RBC Health & Lifespan ATP->RBC_Health Hb_Affinity Increased Hemoglobin Oxygen Affinity DPG->Hb_Affinity Sickling Reduced RBC Sickling Hb_Affinity->Sickling

This compound's mechanism of action in red blood cells.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound Verify Compound Integrity (Concentration, Stability) Start->Check_Compound Check_Protocol Review Experimental Protocol (Incubation times, Reagent prep) Start->Check_Protocol Check_Cells Assess Cell Health & Viability Start->Check_Cells Check_Assay Validate Assay Performance (Controls, Standards) Start->Check_Assay Data_Analysis Re-evaluate Data Analysis Check_Assay->Data_Analysis Hypothesis Formulate New Hypothesis Data_Analysis->Hypothesis

A logical workflow for troubleshooting unexpected experimental results.

Experimental_Workflow_Sickling_Assay cluster_prep Sample Preparation cluster_treatment Treatment cluster_hypoxia Hypoxia Induction cluster_analysis Analysis Collect_Blood Collect Blood (SCD Patient) Dilute_Blood Dilute Blood Collect_Blood->Dilute_Blood Add_Compound Add this compound/Controls Dilute_Blood->Add_Compound Induce_Hypoxia Incubate in Hypoxia Chamber Add_Compound->Induce_Hypoxia Fix_Cells Fix Cells Induce_Hypoxia->Fix_Cells Image_Cells Image Cells Fix_Cells->Image_Cells Quantify_Sickling Quantify Sickling Image_Cells->Quantify_Sickling

Experimental workflow for the in vitro sickling assay.

References

Challenges in long-term Etavopivat administration in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etavopivat in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an investigational, oral, small-molecule allosteric activator of the pyruvate (B1213749) kinase-R (PKR) enzyme.[1] PKR is a crucial enzyme in the glycolytic pathway in red blood cells (RBCs). By activating PKR, this compound increases the production of adenosine (B11128) triphosphate (ATP) and decreases the levels of 2,3-diphosphoglycerate (2,3-DPG).[1][2][3] This dual effect leads to increased hemoglobin oxygen affinity, which in turn reduces hemoglobin S (HbS) polymerization and RBC sickling in patients with sickle cell disease (SCD).[1][3] The increase in ATP also improves RBC health and function.[2][4]

Q2: What are the common adverse events observed during long-term this compound administration?

In clinical trials, most adverse events (AEs) reported with this compound have been mild to moderate.[5] The most frequently reported treatment-emergent AE in one study was vaso-occlusive pain episodes.[4][6] Other reported side effects include headache, nausea, and upper respiratory tract infections.[7] Serious AEs considered possibly or probably related to treatment have included increased liver enzymes and low hemoglobin levels.[8] Insomnia has also been reported.[5]

Q3: What are the key inclusion criteria for patients in this compound clinical trials for Sickle Cell Disease?

Key inclusion criteria for pivotal trials like the HIBISCUS study (NCT04624659) for patients with Sickle Cell Disease typically include:

  • Confirmed diagnosis of SCD.[9]

  • Age between 12 and 65 years.[9][10]

  • A history of at least two vaso-occlusive crises (VOCs) in the previous year.[9][10]

  • Hemoglobin levels between 5.5 and 10.5 g/dL.[9][10]

  • If on hydroxyurea, crizanlizumab, or L-glutamine, the patient must be on a stable dose for a specified period before the study.[9][11]

Q4: Are there specific medications that are prohibited for participants in this compound trials?

Yes, certain medications are typically excluded. For instance, the use of voxelotor, certain experimental drugs, or erythropoietin within 28 days of starting the study is often prohibited.[11]

Troubleshooting Guides

Issue 1: High variability in ATP and 2,3-DPG measurements.

  • Possible Cause: Inconsistent sample handling and processing.

  • Troubleshooting Steps:

    • Standardize Collection: Ensure whole blood samples are consistently collected in K2EDTA tubes.[10]

    • Prompt Processing: Process samples promptly after collection. If immediate processing is not possible, store them at 4°C for no longer than 8 hours.[10]

    • Consistent Storage: For long-term storage, ensure samples are consistently frozen and maintained at -70°C.[10]

    • Assay Calibration: Regularly calibrate the centrifugal or automated analyzer used for the commercial enzymatic assay kits.[10]

    • Operator Training: Ensure all personnel involved in sample processing are trained on the standardized protocol.

Issue 2: Difficulty in assessing hemoglobin response in chronically transfused patients.

  • Possible Cause: Confounding effects of recent blood transfusions on hemoglobin levels.

  • Troubleshooting Steps:

    • Standardized Transfusion Protocol: Adhere to a strict, protocol-defined transfusion schedule for all participants in the cohort. The GLADIOLUS trial (NCT04987489) enrolls chronically transfused patients and aims to assess the reduction in transfusion burden.[10][12]

    • Pre-transfusion Hemoglobin Measurement: Schedule blood draws for hemoglobin measurement consistently before planned transfusions.

    • Monitor Transfusion Units: Accurately record the number of red blood cell units transfused for each patient.[12]

    • Data Analysis: Utilize statistical models that can account for the effect of transfusions when analyzing hemoglobin changes from baseline.

Quantitative Data Summary

Table 1: Pharmacodynamic Effects of this compound

ParameterEffectMagnitude of ChangeStudy PopulationReference
ATP IncreasedIncreased by 38% from baseline after 5 days of daily dosingNon-human primates[13]
Nearly doubledSickle Cell Disease Patients (up to 12 weeks)[7]
2,3-DPG DecreasedReduction of about 30%Sickle Cell Disease Patients (up to 12 weeks)[7]
Hemoglobin Increased>1.0 g/dL increase in 73% of patientsSickle Cell Disease Patients (400 mg daily for 12 weeks)[4]
Hemoglobin response (≥1.0 g/dL increase) in 38% (200mg) and 25% (400mg) of patients vs 10.5% in placebo at 6 monthsSickle Cell Disease Patients (HIBISCUS Phase 2)[8]
Annualized VOC Rate DecreasedReduced to 1.07 (200mg) and 1.06 (400mg) from a mean of 3.3 in the 12 months priorSickle Cell Disease Patients (HIBISCUS Phase 2, 1 year)[8]

Experimental Protocols

Protocol 1: Quantification of 2,3-DPG and ATP in Erythrocytes

  • Objective: To measure the pharmacodynamic effects of this compound on red blood cell metabolism.[10]

  • Methodology:

    • Sample Collection: Collect whole blood in K2EDTA tubes.[10]

    • Sample Handling: Process samples immediately or store at 4°C for a maximum of 8 hours. For longer-term storage, freeze at -70°C.[10]

    • Measurement: Use commercial enzymatic assay kits for the quantification of 2,3-DPG and ATP. These assays are typically performed on a centrifugal or automated analyzer.[10]

Visualizations

Etavopivat_Mechanism_of_Action cluster_RBC Red Blood Cell cluster_Effects Downstream Effects This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR Activates Glycolysis Glycolysis PKR->Glycolysis Enhances final step PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP DPG_Metabolism 2,3-DPG Metabolism Glycolysis->DPG_Metabolism Impacts upstream metabolites Pyruvate Pyruvate PEP->Pyruvate Catalyzed by PKR ATP_Production ATP Production Pyruvate->ATP_Production Leads to Increased_ATP Increased ATP ATP_Production->Increased_ATP DPG 2,3-Diphosphoglycerate (2,3-DPG) DPG_Metabolism->DPG Reduces Decreased_DPG Decreased 2,3-DPG DPG->Decreased_DPG Improved_RBC_Health Improved RBC Health & Lifespan Increased_ATP->Improved_RBC_Health Increased_HbO2_Affinity Increased Hb-O2 Affinity Decreased_DPG->Increased_HbO2_Affinity Reduced_Sickling Reduced RBC Sickling & Polymerization Increased_HbO2_Affinity->Reduced_Sickling Decreased_Hemolysis Decreased Hemolysis Improved_RBC_Health->Decreased_Hemolysis

Caption: this compound's mechanism of action signaling pathway.

HIBISCUS_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (Phase 2) cluster_treatment Treatment & Follow-up cluster_endpoints Endpoint Assessment Screening Patient Screening (SCD diagnosis, age 12-65, ≥2 VOCs/year) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1:1) Informed_Consent->Randomization Dose_200 This compound 200 mg Randomization->Dose_200 Dose_400 This compound 400 mg Randomization->Dose_400 Placebo Placebo Randomization->Placebo Treatment 52-Week Double-Blind Treatment Dose_200->Treatment Dose_400->Treatment Placebo->Treatment Interim_Analysis Interim Analysis to Select Phase 3 Dose Treatment->Interim_Analysis Primary_Endpoints Primary Endpoints: - Hemoglobin Response - Annualized VOC Rate Treatment->Primary_Endpoints Secondary_Endpoints Secondary Endpoints: - Hemolysis Biomarkers - Patient-Reported Outcomes Treatment->Secondary_Endpoints Phase3_Randomization Phase 3 Randomization (1:1 to selected dose or placebo) Interim_Analysis->Phase3_Randomization Open_Label_Extension 112-Week Open-Label Extension Phase3_Randomization->Open_Label_Extension

Caption: HIBISCUS Phase 2/3 Clinical Trial Workflow.

References

Technical Support Center: Interpreting Off-Target Effects of Pyruvate Kinase M2 (PKM2) Activators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyruvate (B1213749) kinase M2 (PKM2) activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret potential off-target effects and ensure the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is Pyruvate Kinase M2 (PKM2) and why is it a target in drug discovery?

A1: Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, the metabolic pathway that converts glucose into pyruvate.[1] In many cancer cells, PKM2 is predominantly found in a less active dimeric state, which slows down glycolysis and allows cancer cells to divert glucose metabolites into biosynthetic pathways necessary for rapid cell growth (the Warburg effect).[1] Small molecule activators that stabilize the highly active tetrameric form of PKM2 can reverse this metabolic phenotype, making PKM2 an attractive therapeutic target.[1][2]

Q2: How do small molecule activators promote PKM2 activity?

A2: Small molecule activators, such as DASA-58 and TEPP-46, are allosteric modulators.[3][4] They bind to a site on the PKM2 enzyme that is distinct from the active site, inducing a conformational change that stabilizes the active tetrameric form of the enzyme.[5] This enhanced tetramerization increases the enzyme's catalytic activity, promoting the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate.[6]

Off-Target Effects

Q3: What are off-target effects and why are they a concern with PKM2 activators?

A3: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended target.[7] These unintended interactions are a significant concern as they can lead to misleading experimental results, cellular toxicity, and a poor translation of findings to in vivo models.[7] For any small molecule, including PKM2 activators, it is crucial to assess its selectivity to ensure that the observed biological effects are indeed due to the modulation of PKM2.

Q4: I'm observing a cellular phenotype that doesn't align with the known functions of PKM2. Could this be an off-target effect?

A4: It is possible. While PKM2 has canonical roles in glycolysis, it also possesses non-canonical functions, including protein kinase activity and transcriptional co-activation.[8] However, if you observe a phenotype that cannot be explained by these known functions, it is essential to investigate potential off-target effects. For example, the PKM2 activators TEPP-46 and DASA-58 have been shown to inhibit TH17 differentiation in PKM2-deficient T cells, suggesting an off-target mechanism possibly involving PKM1.[9]

Q5: What are the initial steps to assess the selectivity of my PKM2 activator?

A5: A critical first step is to perform a comprehensive selectivity screen. For PKM2 activators, this often involves:

  • Kinome Profiling: Since many small molecules targeting metabolic enzymes can also interact with kinases, a kinome-wide selectivity screen against a broad panel of kinases is highly recommended.[10][11][12] This will identify any unintended kinase targets.

  • Proteome-wide Profiling: Techniques like chemical proteomics and thermal proteome profiling (TPP) can provide an unbiased view of the compound's interactions across the entire proteome.[13][14]

Troubleshooting Guide

Issue 1: Discrepancy between biochemical potency and cellular activity.

The AC50 value of your PKM2 activator in a biochemical assay (e.g., LDH-coupled enzyme assay) is significantly lower than the concentration required to observe a cellular effect (e.g., increased lactate (B86563) production).[1]

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Poor Cell Permeability 1. Assess the compound's physicochemical properties (e.g., logP). 2. Perform a cellular uptake assay to measure the intracellular concentration of the activator.1. Determine if the compound can efficiently cross the cell membrane.
Efflux by Cellular Transporters 1. Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil) and assess the cellular potency of the PKM2 activator.1. An increase in cellular potency in the presence of an efflux pump inhibitor suggests the compound is a substrate for these transporters.
Cellular Metabolism 1. Incubate the compound with liver microsomes or hepatocytes and analyze for metabolic degradation by LC-MS.1. Identify potential metabolic liabilities that may be reducing the effective intracellular concentration of the compound.
Issue 2: Unexpected cellular toxicity at concentrations used for PKM2 activation.

Your experiments show that the PKM2 activator induces significant cytotoxicity at concentrations where you expect to see specific modulation of PKM2's metabolic function.

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Off-target Kinase Inhibition 1. Perform a comprehensive kinome-wide selectivity screen.[15] 2. Test a structurally unrelated PKM2 activator with similar potency.[16]1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If the toxicity is not replicated with a different chemical scaffold, it points towards an off-target effect of your specific compound.
On-target Toxicity 1. Utilize siRNA or CRISPR/Cas9 to specifically knock down PKM2 and observe if the toxicity is phenocopied. 2. Attempt a "rescue" experiment by overexpressing a drug-resistant mutant of PKM2.1. If knockdown of PKM2 replicates the toxicity, it suggests the effect is on-target. 2. If the drug-resistant mutant rescues the cells from toxicity, this further confirms an on-target effect.
Issue 3: Inconsistent results in Western blot analysis for PKM2 expression.

You are observing no signal, weak signal, or non-specific bands when probing for PKM2.

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Low Protein Expression 1. Use a positive control lysate known to express PKM2. 2. Increase the amount of protein loaded per well (20-30 µg for whole cell extracts).[17] 3. Ensure the lysis buffer contains protease inhibitors.[18]1. Confirmation that the antibody and detection system are working. 2. A stronger signal for PKM2.
Antibody Issues 1. Increase the concentration of the primary antibody or the incubation time.[18] 2. Ensure the secondary antibody is appropriate for the primary antibody.1. An optimized antibody concentration should yield a clear signal with minimal background.
High Background 1. Optimize blocking conditions (e.g., increase blocking time, change blocking agent from milk to BSA or vice versa).[19][20] 2. Increase the number and duration of washing steps.[21]1. A cleaner blot with reduced non-specific binding.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its target in a cellular environment.[22][23] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Experimental Workflow:

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treat with Activator or Vehicle cell_culture->treatment harvest 3. Harvest and Lyse Cells treatment->harvest aliquot 4. Aliquot Lysates harvest->aliquot heat 5. Heat Aliquots at Different Temperatures aliquot->heat cool 6. Cool and Centrifuge heat->cool supernatant 7. Collect Supernatant cool->supernatant western 8. Western Blot for PKM2 supernatant->western quantify 9. Quantify Band Intensity western->quantify plot 10. Plot Melting Curve quantify->plot

Caption: CETSA experimental workflow for target engagement.

Methodology:

  • Cell Culture: Grow cells to 70-80% confluency.

  • Treatment: Treat cells with the PKM2 activator at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable buffer with protease inhibitors.

  • Aliquot: Distribute the cell lysates into PCR tubes.

  • Heating: Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[24]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Western Blot: Analyze the amount of soluble PKM2 in each sample by Western blotting.

  • Quantification: Quantify the band intensities and normalize them to the intensity of the unheated sample.

  • Melting Curve: Plot the percentage of soluble PKM2 against the temperature to generate a melting curve and determine the Tm. A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.[25]

Protocol 2: Lactate Dehydrogenase (LDH)-Coupled Assay for PKM2 Activity

This is a continuous spectrophotometric assay to measure the enzymatic activity of PKM2. The pyruvate produced by PKM2 is used by lactate dehydrogenase (LDH) to convert NADH to NAD+. The decrease in NADH is monitored by the change in absorbance at 340 nm.[26]

Reaction Scheme:

LDH_Coupled_Assay PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate PKM2 ADP ADP ATP ATP ADP->ATP PKM2 Lactate Lactate Pyruvate->Lactate LDH NADH NADH + H+ NAD NAD+ NADH->NAD LDH PKM2 PKM2 LDH LDH

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Small Molecule PKR Activators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral delivery of small molecule Protein Kinase R (PKR) activators.

Frequently Asked Questions (FAQs)

Category 1: Initial Assessment & Problem Diagnosis

Q1: My small molecule PKR activator shows high in vitro potency but low efficacy in vivo when dosed orally. What are the likely causes?

A1: A discrepancy between in vitro potency and in vivo efficacy following oral administration is a common challenge in drug development. The primary causes are related to poor oral bioavailability, which can be broken down into several factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2]

  • Low Intestinal Permeability: The dissolved compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.[1][2]

  • First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it can be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation.[3][4][5] This significantly reduces the amount of active drug.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the gut wall and actively pump the drug back into the intestinal lumen, preventing its absorption.[6][7]

Q2: How do I systematically diagnose the root cause of my PKR activator's poor oral bioavailability?

A2: A systematic, stepwise approach is crucial for an accurate diagnosis. We recommend the following experimental workflow, which progresses from simple in vitro assays to more complex evaluations. This staged approach helps to efficiently identify the primary barrier to oral absorption.

Start Start: Low In Vivo Efficacy Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Permeability Assess Permeability (e.g., Caco-2, PAMPA) Solubility->Permeability If Solubility is Adequate Diagnosis1 Diagnosis: Solubility-Limited Absorption Solubility->Diagnosis1 If Solubility is Poor Metabolism Assess Metabolic Stability (Liver Microsomes, Hepatocytes) Permeability->Metabolism If Permeability is Adequate Diagnosis2 Diagnosis: Permeability-Limited Absorption Permeability->Diagnosis2 If Permeability is Poor InVivo Conduct In Vivo PK Study (IV vs. PO Dosing) Metabolism->InVivo If Metabolically Stable Diagnosis3 Diagnosis: High First-Pass Metabolism Metabolism->Diagnosis3 If Metabolically Unstable InVivo->Diagnosis3 If Oral AUC << IV AUC

Diagnostic workflow for poor oral bioavailability.
Category 2: Solubility-Related Issues

Q3: My compound has very low aqueous solubility (<10 µg/mL). What strategies can I use to improve it?

A3: Improving aqueous solubility is a critical first step. Several formulation and chemical strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface-area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[8][9][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug within a polymer matrix creates a high-energy amorphous form. This form has a higher apparent solubility and can lead to faster dissolution.[11][12]

  • Salt Formation: If your PKR activator has an ionizable functional group (acidic or basic), forming a salt can significantly disrupt the crystal lattice energy, often leading to a dramatic increase in aqueous solubility and dissolution rate.[11][12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing its solubility in water.[8][13]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These systems form fine emulsions or microemulsions in the GI tract, which can enhance drug solubilization and absorption.[8][10][11]

Q4: What are the pros and cons of different formulation strategies for a poorly soluble compound?

A4: The choice of strategy depends on the compound's specific properties, the desired dose, and developmental stage. The table below summarizes common approaches for a hypothetical PKR activator.

StrategyMechanismProsCons
Micronization Increases surface area to enhance dissolution rate.[8]Simple, well-established technology.May not be sufficient for very poorly soluble ("brick dust") compounds. Particles can re-aggregate.
Amorphous Solid Dispersion (ASD) Creates a high-energy, amorphous form of the drug with higher apparent solubility.[11][12]Significant solubility enhancement possible. Can maintain supersaturation in vivo.Physically unstable over time (risk of recrystallization). Requires careful polymer selection.
Salt Formation Disrupts crystal lattice, improving solubility and dissolution rate.[11]Can provide a large increase in solubility. Well-understood regulatory path.Only applicable to ionizable compounds. Risk of converting back to the free form in the GI tract.
Lipid-Based Formulation (SEDDS) Drug is dissolved in a lipid/surfactant mixture that forms an emulsion in the gut.[8]Excellent for highly lipophilic ("grease ball") compounds. Can bypass dissolution as a rate-limiting step.Can be complex to formulate. Potential for GI side effects with high surfactant load.
Category 3: Permeability-Related Issues

Q5: My compound has good solubility but still shows low oral absorption. How do I assess its intestinal permeability and the potential for efflux?

A5: If solubility is not the issue, the next step is to investigate membrane permeability. The most common in vitro tool for this is the Caco-2 permeability assay.[14][15] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier resembling the intestinal epithelium, complete with tight junctions and active transporters like P-gp.[14] By measuring the rate of compound transport from the apical (gut lumen) side to the basolateral (blood) side (Papp A→B), you can classify its permeability.

Q6: What does a high efflux ratio in my Caco-2 assay mean, and how can I overcome P-gp-mediated efflux?

A6: A high efflux ratio (ER), calculated as (Papp B→A) / (Papp A→B), typically with a value greater than 2, is a strong indicator that your compound is a substrate for an active efflux transporter like P-glycoprotein (P-gp).[16] This means the compound is actively pumped out of the intestinal cells back into the gut lumen, limiting its net absorption.[6][7]

Strategies to overcome P-gp efflux include:

  • Structural Modification: Medicinal chemistry efforts can be directed to modify the molecule to reduce its recognition by P-gp. This is often the most definitive long-term solution.

  • Use of P-gp Inhibitors: Co-administration with a P-gp inhibitor can increase the bioavailability of the substrate drug.[7] However, this can lead to complex drug-drug interactions and is a carefully regulated strategy.

  • Formulation with Excipients: Certain formulation excipients, such as some surfactants and polymers used in ASDs or SEDDS, have been shown to inhibit P-gp function, providing a localized and transient way to improve absorption.

Category 4: Metabolism-Related Issues

Q7: How can I determine if my PKR activator is a substrate for first-pass metabolism?

A7: First-pass metabolism is the reduction in drug concentration before it reaches systemic circulation, primarily occurring in the gut wall and liver.[4][5] The best way to assess this is through:

  • In Vitro Metabolic Stability Assays: Incubating your compound with liver microsomes or hepatocytes provides a direct measure of its metabolic clearance rate by key drug-metabolizing enzymes.[17] A short half-life in these systems suggests high susceptibility to metabolism.

  • In Vivo Pharmacokinetic (PK) Studies: Comparing the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration allows for the calculation of absolute bioavailability (F%). A low F% in a compound with good solubility and permeability is a strong indicator of high first-pass metabolism.[3]

Q8: What is the role of the PKR signaling pathway in the cell?

A8: Protein Kinase R (PKR) is a key enzyme in the cellular stress response. It is activated by various stress signals, most notably viral double-stranded RNA (dsRNA). Once activated, PKR dimerizes and autophosphorylates. Its primary substrate is the eukaryotic initiation factor 2 alpha (eIF2α).[18][19] Phosphorylation of eIF2α leads to a global shutdown of protein synthesis, which is a crucial defense mechanism to prevent viral replication.[18] PKR can also activate other signaling pathways involved in inflammation and apoptosis, such as NF-κB.[18][20]

Stress Cellular Stress (e.g., dsRNA, PACT) PKR_inactive Inactive PKR (Monomer) Stress->PKR_inactive Activates PKR_active Active PKR (Dimer) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates Apoptosis Apoptosis / Inflammation (NF-κB, p38) PKR_active->Apoptosis Activates Translation Protein Synthesis eIF2a->Translation Enables eIF2a_P P-eIF2α eIF2a_P->Translation Inhibits

Simplified PKR signaling pathway.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the intestinal permeability (Papp) and potential for active efflux (Efflux Ratio) of a small molecule PKR activator.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer.[15]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within the acceptable range (e.g., ≥200 Ω·cm²) are used.[15][21]

  • Dosing Solution Preparation: Prepare a dosing solution of the PKR activator in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a specified concentration (e.g., 10 µM).

  • Permeability Measurement (A→B):

    • Add the dosing solution to the apical (A) chamber of the Transwell plate.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Permeability Measurement (B→A):

    • To measure efflux, perform the experiment in the reverse direction. Add the dosing solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

    • Incubate and sample in the same manner as the A→B measurement.

  • Sample Analysis: Quantify the concentration of the PKR activator in all samples using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the following formula:

      Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      ER = Papp (B→A) / Papp (A→B)

Bidirectional transport in the Caco-2 assay.

References

Etavopivat Technical Support Center: Troubleshooting Headaches and Nausea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for managing headaches and nausea observed during pre-clinical and clinical research involving Etavopivat. The information is curated for a technical audience to aid in experimental design, data interpretation, and participant management.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its relevance to sickle cell disease (SCD)?

A1: this compound is an investigational, orally administered small molecule that selectively activates the enzyme pyruvate (B1213749) kinase-R (PKR). In red blood cells (RBCs), PKR is a crucial enzyme in the glycolytic pathway. Activation of PKR by this compound leads to two key downstream effects relevant to SCD: a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) levels. The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which is thought to reduce the polymerization of sickle hemoglobin (HbS) and subsequent RBC sickling. The increase in ATP helps maintain RBC membrane integrity and function.[1][2]

Q2: Are headaches and nausea known side effects of this compound treatment?

A2: Yes, headache and nausea have been reported as treatment-emergent adverse events (TEAEs) in clinical trials of this compound.[1][3] In a Phase 1 study in healthy adults, headache was the most common TEAE.[4] Similarly, in a Phase 1 study involving patients with sickle cell disease, headache and nausea were among the most frequently reported all-causality TEAEs. The majority of these events were reported as mild to moderate in severity.[3][5]

Q3: Is there a known dose-dependent relationship for headaches and nausea with this compound?

A3: Based on available data, a clear dose-dependent relationship for headache and nausea has not been definitively established. Clinical trials have evaluated various doses, including 200 mg, 300 mg, 400 mg, and 600 mg.[1] While these side effects have been reported across different dose levels, a direct correlation between increasing dose and the incidence or severity of headache and nausea is not consistently reported in the available literature. Most reported adverse events across dose levels in the HIBISCUS trial were mild to moderate and resolved without intervention.[6]

Troubleshooting Guides

Managing Headaches

Initial Assessment:

  • Characterize the Headache: Document the onset, duration, intensity (using a standardized scale, e.g., 1-10), location, and quality (e.g., throbbing, pressure).

  • Associated Symptoms: Note any accompanying symptoms such as photophobia, phonophobia, or visual disturbances to help differentiate between tension-type headaches and migraines.

  • Concomitant Medications: Review all concomitant medications, as patients with SCD may be on analgesics that can contribute to medication overuse headaches.[7]

Mitigation Strategies:

  • Non-Pharmacological Interventions:

    • Ensure adequate hydration.

    • Encourage rest in a quiet, dark environment.

    • Application of cool compresses to the forehead or neck.

  • Pharmacological Interventions (to be administered according to study protocol):

    • For mild to moderate headaches: Consider standard over-the-counter analgesics such as acetaminophen (B1664979) or non-steroidal anti-inflammatory drugs (NSAIDs).

    • For migraine-like headaches: Triptans may be considered, but their use should be carefully evaluated in the context of the patient's cardiovascular health.[7]

    • Prophylactic treatment: For persistent or frequent headaches, prophylactic medications such as low-dose amitriptyline (B1667244) or topiramate (B1683207) may be considered, as is sometimes used for chronic headaches in the SCD population.[7]

Managing Nausea

Initial Assessment:

  • Timing and Triggers: Determine if the nausea is related to the timing of this compound administration and if it is associated with meals.

  • Severity: Grade the severity of nausea using a standardized scale (e.g., CTCAE v5.0).

  • Vomiting: Document any episodes of vomiting, including frequency and volume.

Mitigation Strategies:

  • Dietary Modifications:

    • Administer this compound with a light meal to see if this alleviates nausea.

    • Advise small, frequent meals throughout the day.

    • Suggest avoiding greasy, spicy, or heavily aromatic foods.

  • Pharmacological Interventions (to be administered according to study protocol):

    • Antiemetics: Prophylactic or as-needed use of antiemetics can be considered.

      • 5-HT3 receptor antagonists (e.g., ondansetron).

      • Dopamine receptor antagonists (e.g., prochlorperazine).

Quantitative Data from Clinical Trials

The following tables summarize the incidence of headache and nausea in clinical trials of this compound.

Table 1: Incidence of Headache and Nausea in Phase 1 Study (NCT03815695) in Patients with Sickle Cell Disease

Adverse EventSingle-Dose Cohort (700 mg this compound)Multiple Ascending Dose (MAD) Cohorts (300 mg & 600 mg this compound)Open-Label Cohort (400 mg this compound)
Headache Not explicitly reported in top-line data4 patients (all-causality)Most common TEAEs included vaso-occlusive pain episodes (n=7)
Nausea Not explicitly reported in top-line data2 patients (all-causality)One patient had a dose interruption due to nausea

Note: Data extracted from a multicenter, phase 1 study of this compound in patients with sickle cell disease. The provided source did not offer a more detailed breakdown.[3][8]

Table 2: Adverse Events in HIBISCUS Phase 2 Trial (NCT04624659) through 52 Weeks

Adverse Event CategoryThis compound 200 mg GroupThis compound 400 mg GroupPlacebo Group
Serious AEs (all resolved) 5 participants4 participants3 participants
Possibly drug-related Serious AEs 1 (hepatic enzyme increase)1 (hemoglobin decrease)N/A
Insomnia Not reported3 participantsNot reported

Note: Most reported adverse events in any group were mild to moderate and resolved without action. A specific incidence rate for headache and nausea was not detailed in the provided abstract.[5][9]

Experimental Protocols

Protocol for Assessment of Headache Severity

  • Tool: Utilize a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS) for pain (0 = no pain, 10 = worst pain imaginable).

  • Frequency: Assess headache severity at baseline and at regular intervals during the study (e.g., daily diary, at each study visit).

  • Data Collection: Record the date, time of onset, duration, and severity score for each headache episode. Also, document any associated symptoms and use of rescue medication.

Protocol for Assessment of Nausea Severity

  • Tool: Use the Common Terminology Criteria for Adverse Events (CTCAE) v5.0 grading scale for nausea.

    • Grade 1: Loss of appetite without alteration in eating habits.

    • Grade 2: Oral intake decreased without significant weight loss, dehydration or malnutrition.

    • Grade 3: Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated.

  • Frequency: Assess nausea at baseline and at regular intervals (e.g., daily diary, at each study visit).

  • Data Collection: Record the date, time of onset, duration, and grade for each nausea episode. Document any associated vomiting and the use of antiemetic medication.

Visualizations

Etavopivat_Mechanism_of_Action This compound's Mechanism of Action in Sickle Cell Disease This compound This compound PKR Pyruvate Kinase-R (PKR) (in Red Blood Cells) This compound->PKR Activates Glycolysis Glycolysis PKR->Glycolysis Catalyzes final step TwoThreeDPG 2,3-Diphosphoglycerate (2,3-DPG) Glycolysis->TwoThreeDPG Decreases levels of ATP Adenosine Triphosphate (ATP) Glycolysis->ATP Increases production of HbO2Affinity Increased Hemoglobin-Oxygen Affinity TwoThreeDPG->HbO2Affinity Leads to RBCHealth Improved RBC Membrane Integrity & Function ATP->RBCHealth HbSPolymerization Decreased HbS Polymerization HbO2Affinity->HbSPolymerization RBCSickling Reduced RBC Sickling HbSPolymerization->RBCSickling ClinicalOutcomes Potential for Reduced Hemolysis & Vaso-Occlusive Crises RBCSickling->ClinicalOutcomes RBCHealth->ClinicalOutcomes

Caption: this compound activates PKR, modulating glycolysis to improve RBC health in SCD.

Headache_Troubleshooting_Workflow Troubleshooting Headache During this compound Treatment Start Patient Reports Headache Assess Assess Severity, Type, & Concomitant Medications Start->Assess MildModerate Mild to Moderate Headache? Assess->MildModerate NonPharm Implement Non-Pharmacological Interventions (Hydration, Rest) MildModerate->NonPharm Yes Severe Severe or Migraine-like Headache MildModerate->Severe No Analgesics Administer Standard Analgesics (per protocol) NonPharm->Analgesics Reassess Reassess Symptoms Analgesics->Reassess ProtocolMeds Administer Protocol-Specified Medication (e.g., Triptans) Severe->ProtocolMeds ProtocolMeds->Reassess Resolved Headache Resolved Reassess->Resolved Persistent Headache Persists Reassess->Persistent No Resolution End Continue Monitoring Resolved->End ConsiderProphylaxis Consider Prophylactic Treatment (per protocol) Persistent->ConsiderProphylaxis ConsiderProphylaxis->End

Caption: A stepwise approach to managing headaches during this compound treatment.

Nausea_Management_Logic Logical Flow for Nausea Mitigation Start Nausea Reported Assess Assess Severity (CTCAE) & Timing with Dose/Meals Start->Assess Dietary Implement Dietary Modifications (Small, Frequent Meals; Administer with Food) Assess->Dietary Evaluate Evaluate Effectiveness of Dietary Changes Dietary->Evaluate Sufficient Nausea Mitigated? Evaluate->Sufficient Continue Continue with Dietary Modifications & Monitor Sufficient->Continue Yes Insufficient Nausea Persists Sufficient->Insufficient No End Continue Monitoring Continue->End Antiemetics Consider Prophylactic or As-Needed Antiemetics (per protocol) Insufficient->Antiemetics Reassess Reassess Nausea Severity Antiemetics->Reassess Reassess->End

Caption: A logical workflow for the mitigation of nausea during this compound therapy.

References

Dose adjustments for Etavopivat in patients with comorbidities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical use of etavopivat, with a specific focus on dose adjustments in patients with comorbidities.

Frequently Asked Questions (FAQs)

Q1: Are there specific dose adjustment guidelines for this compound in patients with renal impairment?

Currently, there are no specific dose adjustment guidelines for this compound in patients with renal impairment. Clinical trials have typically excluded patients with severe renal dysfunction or those on chronic dialysis[1][2][3]. The pharmacokinetics of this compound in patients with varying degrees of renal impairment have not yet been fully characterized. Researchers should exercise caution and consider enhanced monitoring of renal function and potential adverse events when including patients with mild to moderate renal impairment in clinical studies.

Q2: How should the dose of this compound be adjusted for patients with hepatic impairment?

Similar to renal impairment, specific dose adjustment recommendations for patients with hepatic impairment are not yet established. A Phase 1 clinical trial is currently underway to evaluate the pharmacokinetics and safety of this compound in individuals with hepatic impairment compared to those with normal liver function[4]. Exclusion criteria in larger clinical trials for sickle cell disease (SCD) have included patients with significant hepatic dysfunction, such as those with alanine (B10760859) aminotransferase (ALT) levels greater than four times the upper limit of normal (ULN), direct bilirubin (B190676) levels greater than three times the ULN, or a history of cirrhosis[1][2][3].

Q3: What is known about potential drug-drug interactions with this compound?

In vitro studies have indicated that this compound does not induce cytochrome P450 enzymes CYP3A4, CYP2B6, or CYP1A2, suggesting a lower potential for metabolic drug-drug interactions mediated by these enzymes[5]. A dedicated clinical trial is ongoing to investigate the effects of this compound on the metabolism of other commonly used drugs, including midazolam, metformin, digoxin, pitavastatin, and rosuvastatin[6]. Until these results are available, it is advisable to closely monitor for any unexpected adverse events or changes in efficacy when this compound is co-administered with other medications.

Q4: What are the standard dosing regimens of this compound used in clinical trials for sickle cell disease?

In clinical trials for sickle cell disease, this compound has been administered orally, typically once daily. Dosing regimens have ranged from 200 mg to 600 mg per day[7]. The ongoing Phase 2/3 HIBISCUS trial is evaluating 200 mg and 400 mg daily doses compared to a placebo[8]. The selection of a specific dose for an experimental protocol should be based on the study's objectives and the patient population.

Q5: What is the mechanism of action of this compound?

This compound is an allosteric activator of the enzyme pyruvate (B1213749) kinase-R (PKR) in red blood cells. Activation of PKR leads to a decrease in the concentration of 2,3-diphosphoglycerate (2,3-DPG) and an increase in adenosine (B11128) triphosphate (ATP). The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which is thought to reduce the polymerization of sickle hemoglobin and subsequent red blood cell sickling. The increase in ATP may improve red blood cell membrane integrity and function.

Data Presentation

Table 1: Summary of this compound Dosing Regimens in Clinical Trials

Clinical Trial PhasePatient PopulationDosing Regimen(s)Reference
Phase 1Healthy AdultsSingle doses of 200, 400, 700, and 1000 mg; Multiple doses of 100-300 mg twice daily or 400 mg once daily for 14 days[5][7]
Phase 1/2Sickle Cell Disease300 mg and 600 mg once daily for 14 days; 400 mg once daily for up to 12 weeks[7]
Phase 2 (GLADIOLUS)Sickle Cell Disease & Thalassemia400 mg once daily[7]
Phase 2/3 (HIBISCUS)Sickle Cell Disease200 mg and 400 mg once daily[8]

Table 2: Key Comorbidity-Related Exclusion Criteria in this compound Clinical Trials for Sickle Cell Disease (NCT04987489, NCT04624659)

ComorbidityExclusion CriteriaReference
Hepatic Dysfunction Alanine aminotransferase (ALT) > 4.0 × upper limit of normal (ULN)[1][2]
Direct bilirubin > 3.0 × ULN[1][2]
History of cirrhosis[1]
Renal Dysfunction Severe renal dysfunction or on chronic dialysis[1][2][3]
Other Active hepatitis B or C infection[1][2][3]
Known HIV positivity[1][2][3]

Experimental Protocols

Protocol: Assessment of this compound Pharmacokinetics in a First-in-Human, Single and Multiple Ascending Dose Study

  • Study Design: A randomized, placebo-controlled, double-blind, single-ascending dose (SAD) and multiple-ascending dose (MAD) Phase 1 trial in healthy adult subjects[5].

  • SAD Cohorts: Participants were randomized (3:1) to a single oral dose of this compound (200, 400, 700, or 1000 mg) or placebo[5].

  • MAD Cohorts: Participants were randomized (3:1) to receive this compound or placebo for 14 days at various dosing regimens[5].

  • Pharmacokinetic Sampling: Serial blood samples were collected at pre-defined time points before and after drug administration to determine the plasma concentrations of this compound. Urine samples were also collected in the SAD cohorts[5].

  • Bioanalytical Method: this compound plasma concentrations were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[5].

  • Pharmacodynamic Assessments: Blood samples were collected to measure changes in 2,3-diphosphoglycerate (2,3-DPG) and adenosine triphosphate (ATP) levels as markers of pyruvate kinase-R (PKR) activation[5].

Mandatory Visualizations

Etavopivat_Mechanism_of_Action This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR Activates Glycolysis Glycolysis PKR->Glycolysis Catalyzes final step TwoThreeDPG 2,3-Diphosphoglycerate (2,3-DPG) Glycolysis->TwoThreeDPG Decreases ATP Adenosine Triphosphate (ATP) Glycolysis->ATP Increases HbO2Affinity Increased Hemoglobin-Oxygen Affinity TwoThreeDPG->HbO2Affinity Leads to RBCHealth Improved Red Blood Cell Health & Function ATP->RBCHealth Sickling Decreased RBC Sickling HbO2Affinity->Sickling

Caption: Mechanism of action of this compound in red blood cells.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization Dosing Drug Administration (this compound or Placebo) Randomization->Dosing Monitoring Safety & Efficacy Monitoring (AEs, Labs, Efficacy Endpoints) Dosing->Monitoring FollowUp End of Treatment Visit Monitoring->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis

Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for this compound.

References

Etavopivat Technical Support Center: Stability, Storage, and Experimental Guides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Etavopivat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the stability and storage of this compound, alongside detailed troubleshooting guides and frequently asked questions (FAQs) for its use in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an investigational, orally administered small molecule that functions as a selective allosteric activator of the pyruvate (B1213749) kinase-R (PKR) enzyme in red blood cells (RBCs).[1][2] PKR is a critical enzyme in the glycolytic pathway. By activating PKR, this compound stimulates the conversion of phosphoenolpyruvate (B93156) to pyruvate, which results in two primary downstream effects in RBCs: an increase in adenosine (B11128) triphosphate (ATP) production and a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels.[1][3][4] The rise in ATP is believed to enhance RBC membrane integrity and deformability, while the reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, thereby inhibiting the polymerization of sickle hemoglobin (HbS) and subsequent cell sickling.[1][5]

Click to view the signaling pathway of this compound's mechanism of action.

Etavopivat_Mechanism_of_Action This compound This compound PKR Pyruvate Kinase-R (PKR) Activation This compound->PKR Allosteric Activator Glycolysis Increased Glycolytic Flux PKR->Glycolysis ATP Increased ATP Glycolysis->ATP DPG Decreased 2,3-DPG Glycolysis->DPG Membrane Improved RBC Membrane Integrity & Deformability ATP->Membrane HbO2 Increased Hb-O2 Affinity DPG->HbO2 Hemolysis Decreased Hemolysis Membrane->Hemolysis Sickling Reduced RBC Sickling & Polymerization HbO2->Sickling Sickling->Hemolysis VOC Reduced Vaso-Occlusive Crises (VOCs) Hemolysis->VOC

Caption: this compound's mechanism of action signaling pathway.

Q2: How should this compound be stored in the lab?

A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) should be stored at -20°C for up to one month or at -80°C for up to six months.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[3] To prepare a stock solution, it is recommended to use high-purity, anhydrous DMSO to achieve the desired concentration, for example, 10 mM.[3] If the compound does not dissolve completely with vortexing, sonication in a water bath for 10-15 minutes may be helpful.[6]

Q4: What should I do if this compound precipitates when I dilute it in my aqueous experimental buffer?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with poor aqueous solubility.[6] Here are some troubleshooting steps:

  • Decrease the final concentration: Lowering the final concentration of this compound in your assay may keep it in solution.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your experiment is sufficient to maintain solubility, but low enough to not affect your cells (typically below 0.5%).

  • Consider the use of serum: The presence of serum in cell culture media can sometimes help to stabilize poorly soluble compounds.[6]

Stability and Storage Protocols

While detailed quantitative data on the stability of this compound in various laboratory conditions is not extensively available in the public domain, the following table summarizes the recommended storage conditions for stock solutions based on available information.

Storage FormatSolventTemperatureDurationRecommendations
Solid N/A-20°CLong-termStore in a tightly sealed container, protected from moisture.
Stock Solution DMSO-20°CUp to 1 month[2][3]Aliquot to avoid repeated freeze-thaw cycles.[3]
Stock Solution DMSO-80°CUp to 6 months[2][3]Aliquot to avoid repeated freeze-thaw cycles.[3]

Note on Aqueous Solutions: this compound has poor aqueous solubility.[6] It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment and use them promptly to minimize the risk of precipitation and degradation. The stability of this compound in aqueous solutions over time has not been publicly documented.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent or unexpected experimental results - Compound degradation due to improper storage or multiple freeze-thaw cycles.- Inaccurate concentration of the working solution.- Ensure stock solutions are stored correctly and have not exceeded their recommended storage duration.- Prepare fresh dilutions for each experiment.- Verify the concentration of your stock solution.
Precipitation of the compound during experiments - Exceeding the solubility limit in the aqueous buffer.- Insufficient DMSO concentration in the final solution.- Perform a dose-response experiment to determine the optimal, soluble concentration for your assay.- Ensure the final DMSO concentration is adequate to maintain solubility without causing cellular toxicity.
No observable biological effect (e.g., no change in ATP or 2,3-DPG levels) - Sub-optimal drug concentration or incubation time.- Inactive compound.- Conduct a dose-response and time-course experiment to identify the optimal conditions.- Use a fresh, properly stored stock of this compound.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound.

Click to view the experimental workflow for ATP and 2,3-DPG Measurement.

ATP_DPG_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Blood_Collection Collect whole blood in K2EDTA tubes Centrifugation Centrifuge to pellet RBCs Blood_Collection->Centrifugation Separation Aspirate plasma and buffy coat Centrifugation->Separation Storage Snap-freeze packed RBCs at -80°C Separation->Storage Thaw Thaw RBC samples on ice Storage->Thaw Extraction Lyse RBCs and precipitate proteins Thaw->Extraction LC_Separation Chromatographic separation Extraction->LC_Separation MS_Detection Detect and quantify ATP and 2,3-DPG LC_Separation->MS_Detection

Caption: Workflow for LC-MS/MS analysis of ATP and 2,3-DPG.

Protocol 1: Measurement of ATP and 2,3-DPG in Red Blood Cells by LC-MS/MS

This method allows for the simultaneous and highly sensitive quantification of ATP and 2,3-DPG.[4]

  • 1. Sample Collection and Preparation:

    • Collect whole blood samples in K2EDTA tubes and immediately place them on ice.[4]

    • Within 15 minutes of collection, centrifuge the blood to pellet the red blood cells.[4]

    • Carefully aspirate and discard the plasma and buffy coat.[4]

    • Snap-freeze the packed RBCs and store them at -80°C until analysis.[4]

  • 2. Extraction:

    • Thaw the frozen RBC samples on wet ice.[4]

    • Lyse the RBCs and precipitate proteins using a suitable method, such as with ice-cold 80% methanol (B129727) or trichloroacetic acid.[2]

  • 3. LC-MS/MS Analysis:

    • Perform chromatographic separation using an appropriate column, such as an ion-exchange column.[4]

    • Detect and quantify ATP and 2,3-DPG using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[4]

    • Generate a standard curve with known concentrations of ATP and 2,3-DPG to determine the absolute concentrations in the samples.[4]

Protocol 2: In Vitro Red Blood Cell Sickling Assay

This assay is used to quantify the effect of this compound on the sickling of red blood cells under hypoxic conditions.[2]

  • 1. Blood Sample Preparation:

    • Obtain blood samples from individuals with sickle cell disease.

    • Dilute the whole blood in a suitable buffer.[2]

  • 2. Compound Incubation:

    • Aliquot the diluted blood into a multi-well plate.

    • Add various concentrations of this compound or a vehicle control to the wells.[2]

  • 3. Induction of Sickling:

    • Induce sickling by exposing the RBCs to a low-oxygen environment (e.g., in a deoxygenation chamber) for a defined period.[2]

  • 4. Imaging and Analysis:

    • Fix the cells and image them using a high-content imaging system.

    • Use automated image analysis software to quantify the percentage of sickled cells based on their morphology.

Protocol 3: Measurement of Red Blood Cell Deformability by Ektacytometry

Ektacytometry measures the ability of red blood cells to elongate under shear stress, providing an indication of their deformability.[1]

  • 1. Sample Preparation:

    • Incubate whole blood with the desired concentrations of this compound or a vehicle control at 37°C for a specified duration.

    • Wash the treated RBCs with a suitable buffer.[1]

  • 2. Measurement:

    • Suspend the washed RBCs in a viscous polymer solution (e.g., polyvinylpyrrolidone).[1]

    • Introduce the sample into an ektacytometer.

    • Apply a shear stress ramp and record the laser diffraction pattern.[1]

  • 3. Data Analysis:

    • The instrument software calculates the Elongation Index (EI) as a function of shear stress.

    • An increase in the maximum EI (EImax) and a decrease in the shear stress required for half-maximal elongation (SS1/2) indicate improved deformability.[1]

References

Validation & Comparative

A Comparative Guide to Pyruvate Kinase-R (PKR) Activators in Development: Etavopivat, Mitapivat, and AG-946

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapies for hemolytic anemias, particularly sickle cell disease (SCD), is evolving with the advent of a new class of drugs: pyruvate (B1213749) kinase-R (PKR) activators. These small molecules target the underlying metabolic defects in red blood cells (RBCs), offering a novel therapeutic strategy. This guide provides an objective comparison of three key PKR activators in development: etavopivat, mitapivat (B609056) (AG-348), and AG-946, supported by available preclinical and clinical data.

Mechanism of Action: A Shared Pathway to RBC Health

This compound, mitapivat, and AG-946 are all allosteric activators of the red blood cell specific pyruvate kinase isozyme (PKR).[1] PKR is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the primary energy-producing pathway in RBCs. By activating PKR, these drugs enhance glycolytic activity, leading to two key downstream effects: an increase in adenosine (B11128) triphosphate (ATP) and a decrease in 2,3-diphosphoglycerate (2,3-DPG).[1][2][3]

An increase in ATP levels helps maintain RBC membrane integrity and flexibility, which is often compromised in hemolytic anemias.[4] A decrease in 2,3-DPG increases hemoglobin's affinity for oxygen.[2][5] In the context of SCD, this heightened oxygen affinity is proposed to reduce the polymerization of sickle hemoglobin (HbS), thereby mitigating RBC sickling, improving their function, and extending their lifespan.[6]

Preclinical and Clinical Performance: A Head-to-Head Look

The following tables summarize the available quantitative data for this compound, mitapivat, and AG-946 from preclinical and clinical studies.

Table 1: Preclinical Efficacy of PKR Activators
ParameterThis compoundMitapivatAG-946
Effect on ATP Levels Increased by 38% from baseline in non-human primates after 5 days of dosing.[5]Increased ATP levels up to 2.4-fold in in-vitro studies with blood from PK deficient patients.[7]Demonstrated improvement in ATP/2,3-DPG ratio in ex vivo treatment of SCD RBCs.[8]
Effect on 2,3-DPG Levels Decreased 2,3-DPG in non-human primates and healthy human subjects.[5]Decreased 2,3-DPG levels in mice with wild-type PKR.[7]Decreased 2,3-DPG levels in ex vivo treatment of SCD RBCs.[8]
Effect on Hemoglobin-Oxygen Affinity Significantly increased in healthy subjects after 24 hours.[5]Increased hemoglobin-oxygen affinity.[9]Improved p50 (decreased) in ex vivo treatment of SCD RBCs.[8]
Effect on RBC Sickling Reduced sickling in ex vivo RBCs from SCD donors.[2]Reduced sickling in ex vivo studies.[7]Reduced RBC sickling tendency (decreased Point of Sickling) in ex vivo treatment of SCD RBCs.[8]
Relative Potency --Beneficial effects observed at much lower concentrations compared to mitapivat in ex vivo studies.[8]
Table 2: Clinical Efficacy of PKR Activators in Sickle Cell Disease
ParameterThis compound (Phase 2 - HIBISCUS Study)Mitapivat (Phase 3 - RISE UP Trial)AG-946 (Phase 1/2)
Annualized Vaso-occlusive Crisis (VOC) Rate 200mg: 1.07, 400mg: 1.06 (vs. 1.97 for placebo).[10]2.62 (vs. 3.05 for placebo) - did not reach statistical significance.[5][10]Data not yet available.
Hemoglobin Response (>1 g/dL increase from baseline) 200mg: 38%, 400mg: 25% (vs. 10.5% for placebo) at week 24.[3]40.6% (vs. 2.9% for placebo) from week 24 to 52.[5]Data not yet available.
Time to First VOC 33.6 weeks for both this compound groups (vs. 16.9 weeks for placebo).[10]Not reported.Data not yet available.
Effect on Hemolysis Markers Improved hemolytic markers.[7]Significantly dropped indirect bilirubin.[5]Data not yet available.
Table 3: Safety and Tolerability of PKR Activators in Sickle Cell Disease
ParameterThis compound (Phase 2 - HIBISCUS Study)Mitapivat (Phase 3 - RISE UP Trial)AG-946 (Phase 1)
Common Adverse Events Vaso-occlusive crises, headache, nausea, upper respiratory tract infection.[11]Decreases in estrone (B1671321) and estradiol (B170435) in men, increased urate, back pain, joint stiffness.[3]Favorable safety profile at pharmacologically active doses in healthy volunteers.
Serious Adverse Events Mostly grade 1/2, consistent with underlying SCD. Some serious AEs reported, with one possibly drug-related hepatic enzyme increase and one possibly drug-related Hb decrease.[10][12]Not detailed in the provided search results.Not detailed in the provided search results for SCD patients.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are summaries of typical experimental protocols.

Pyruvate Kinase (PK) Activation Assay

A common method to measure PK activity is a lactate (B86563) dehydrogenase (LDH)-coupled enzymatic assay.[13][14]

  • Principle: The pyruvate produced by PK is used by LDH to oxidize NADH to NAD+. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the PK activity.

  • Reagents:

    • Assay Buffer (e.g., Tris-HCl or HEPES)

    • Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (B83284) (ADP)

    • Cofactor: NADH

    • Coupling Enzyme: Lactate dehydrogenase (LDH)

    • PKR enzyme source (recombinant or from RBC lysate)

    • Test compound (e.g., this compound, mitapivat)

  • Procedure:

    • A reaction mixture containing the assay buffer, substrates, cofactor, and LDH is prepared.

    • The test compound or vehicle control is added to the mixture.

    • The reaction is initiated by the addition of the PKR enzyme source.

    • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of NADH oxidation (ΔA340/min) is calculated from the linear portion of the curve. This rate is then used to determine the specific activity of PKR.

ATP Measurement in Red Blood Cells

Intracellular ATP levels in RBCs are typically quantified using a bioluminescent luciferase-based assay.[15][16]

  • Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.

  • Reagents:

    • ATP bioluminescence assay kit (containing luciferase, luciferin, and lysis buffer)

    • RBCs treated with the test compound or vehicle control

  • Procedure:

    • Treated RBCs are washed and lysed to release intracellular ATP.

    • The cell lysate is mixed with the luciferase-luciferin reagent.

    • The luminescence is measured using a luminometer.

  • Data Analysis: A standard curve is generated using known concentrations of ATP. The ATP concentration in the samples is then determined by comparing their luminescence to the standard curve.

2,3-Diphosphoglycerate (2,3-DPG) Measurement in Red Blood Cells

The concentration of 2,3-DPG in RBCs is commonly measured using an enzymatic assay.[17][18]

  • Principle: The assay involves a series of enzymatic reactions where the consumption of NADH is proportional to the amount of 2,3-DPG present in the sample. The decrease in NADH is measured spectrophotometrically at 340 nm.

  • Reagents:

    • 2,3-DPG assay kit (containing necessary enzymes and cofactors)

    • Perchloric acid for deproteinization

    • Potassium carbonate for neutralization

    • RBCs treated with the test compound or vehicle control

  • Procedure:

    • RBCs are lysed, and proteins are precipitated using perchloric acid.

    • The supernatant is neutralized with potassium carbonate.

    • The neutralized extract is added to the reaction mixture from the assay kit.

    • The change in absorbance at 340 nm is measured.

  • Data Analysis: The concentration of 2,3-DPG is calculated based on the change in absorbance and a standard curve.

Visualizing the Science: Pathways and Processes

PKR Signaling Pathway

cluster_RBC Red Blood Cell Glycolysis Glycolysis PKR Pyruvate Kinase-R (PKR) Glycolysis->PKR Final Step ATP Increased ATP PKR->ATP DPG Decreased 2,3-DPG PKR->DPG Improved Membrane Integrity & Deformability Improved Membrane Integrity & Deformability ATP->Improved Membrane Integrity & Deformability Increased Hemoglobin-O2 Affinity Increased Hemoglobin-O2 Affinity DPG->Increased Hemoglobin-O2 Affinity Activator PKR Activator (this compound, Mitapivat, AG-946) Activator->PKR Activates Reduced HbS Polymerization & Sickling Reduced HbS Polymerization & Sickling Increased Hemoglobin-O2 Affinity->Reduced HbS Polymerization & Sickling

Caption: Mechanism of action of PKR activators in red blood cells.

Experimental Workflow: PKR Activation Assay

cluster_workflow LDH-Coupled PKR Activation Assay Workflow A Prepare Reaction Mix (Buffer, PEP, ADP, NADH, LDH) B Add PKR Activator (or Vehicle Control) A->B C Initiate with PKR Enzyme B->C D Monitor Absorbance at 340 nm C->D E Calculate Rate of NADH Oxidation D->E cluster_effects Biochemical Effects cluster_cellular Cellular Effects cluster_clinical Clinical Outcomes PKR_Activation PKR Activation ATP_Increase Increased ATP PKR_Activation->ATP_Increase DPG_Decrease Decreased 2,3-DPG PKR_Activation->DPG_Decrease Membrane_Health Improved RBC Membrane Health & Lifespan ATP_Increase->Membrane_Health O2_Affinity Increased Hb-O2 Affinity DPG_Decrease->O2_Affinity Anemia_Improvement Improved Anemia Membrane_Health->Anemia_Improvement Reduced Sickling Reduced Sickling O2_Affinity->Reduced Sickling VOC_Reduction Reduced Vaso-occlusive Crises Reduced Sickling->Anemia_Improvement Reduced Sickling->VOC_Reduction

References

A Comparative Analysis of Etavopivat and Voxelotor for the Treatment of Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Etavopivat and Voxelotor (B611706) (GBT440) in the management of sickle cell disease (SCD). This document synthesizes clinical trial data, details experimental methodologies, and visualizes key pathways to offer a comprehensive overview of these two therapeutic agents.

Introduction

Sickle cell disease is a genetic blood disorder characterized by the presence of abnormal hemoglobin (HbS), which polymerizes upon deoxygenation, leading to red blood cell (RBC) sickling, hemolysis, vaso-occlusion, and chronic organ damage. This compound and Voxelotor are two novel oral therapies that target the underlying pathophysiology of SCD, albeit through different mechanisms, with the shared goal of improving clinical outcomes for patients.

This compound is an allosteric activator of the red blood cell isozyme of pyruvate (B1213749) kinase (PKR).[1] By activating PKR, this compound enhances glycolysis, leading to an increase in adenosine (B11128) triphosphate (ATP) and a decrease in 2,3-diphosphoglycerate (2,3-DPG).[1][2] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, thereby inhibiting HbS polymerization and RBC sickling.[3][4] The increase in ATP is believed to improve RBC membrane integrity and function.[1][4]

Voxelotor (GBT440) directly modulates hemoglobin's affinity for oxygen.[5] It forms a reversible covalent bond with the N-terminal valine of the α-chain of hemoglobin, stabilizing the oxygenated state of HbS.[5][6] This increased oxygen affinity inhibits the polymerization of deoxygenated HbS, the primary driver of RBC sickling and its downstream consequences.[5][7]

Comparative Efficacy: Clinical Trial Data

The following tables summarize key quantitative data from major clinical trials for this compound and Voxelotor, providing a side-by-side comparison of their clinical efficacy.

Table 1: Vaso-Occlusive Crises (VOCs)
FeatureThis compound (HIBISCUS Phase 2)[8]Voxelotor (HOPE Phase 3)
Annualized VOC Rate 1.07 (200 mg), 1.06 (400 mg) vs 1.97 (Placebo)Data on direct reduction of VOC frequency not a primary endpoint in initial reports[9]
% Reduction in VOCs 45.7% (200 mg), 46.2% (400 mg)Not directly reported as a primary outcome
Median Time to First VOC 33.6 weeks (both doses) vs 16.9 weeks (Placebo)Not reported as a primary outcome
Table 2: Hematological Response
FeatureThis compound (HIBISCUS Phase 2)[8]Voxelotor (HOPE Phase 3)[10]
Hemoglobin Response (>1 g/dL increase from baseline) 38% (200 mg), 25% (400 mg) at 24 weeks51.1% (1500 mg) at 24 weeks
Mean Change in Hemoglobin 1.11 g/dL (200 mg, per-protocol) at 24 weeks1.0 g/dL (1500 mg) at 72 weeks
Table 3: Markers of Hemolysis
FeatureThis compound (HIBISCUS Phase 2)[11]Voxelotor (HOPE Phase 3)[12]
Indirect Bilirubin Decreased from baseline-26.6% change from baseline at 72 weeks (1500 mg)
Reticulocyte Percentage Decreased from baseline-18.6% change from baseline at 72 weeks (1500 mg)
Lactate Dehydrogenase (LDH) Decrease sustained through Week 52Not consistently reported as a primary hemolysis marker

Mechanism of Action Signaling Pathways

The following diagrams illustrate the distinct signaling pathways through which this compound and Voxelotor exert their therapeutic effects.

Etavopivat_Mechanism This compound This compound PKR Pyruvate Kinase-R (PKR) (Inactive) This compound->PKR PKR_active Pyruvate Kinase-R (PKR) (Active) Glycolysis Glycolysis PKR_active->Glycolysis Enhances ATP Increased ATP Glycolysis->ATP DPG Decreased 2,3-DPG Glycolysis->DPG RBC_Health Improved RBC Membrane Integrity & Deformability ATP->RBC_Health HbO2 Increased Hb-O2 Affinity DPG->HbO2 Hemolysis Decreased Hemolysis RBC_Health->Hemolysis Sickling Reduced RBC Sickling & Polymerization HbO2->Sickling Sickling->Hemolysis VOC Reduced Vaso-Occlusive Crises (VOCs) Sickling->VOC Hemolysis->VOC

Caption: this compound's mechanism of action signaling pathway.

Voxelotor_Mechanism Voxelotor Voxelotor (GBT440) HbS Hemoglobin S (HbS) Voxelotor->HbS HbS_Voxelotor HbS-Voxelotor Complex OxyHbS Stabilized Oxygenated HbS (R-state) HbS_Voxelotor->OxyHbS Polymerization Inhibition of HbS Polymerization OxyHbS->Polymerization Sickling Reduced RBC Sickling Polymerization->Sickling Hemolysis Decreased Hemolysis Sickling->Hemolysis Viscosity Reduced Blood Viscosity Sickling->Viscosity Oxygen_Delivery Improved Oxygen Delivery Hemolysis->Oxygen_Delivery Viscosity->Oxygen_Delivery Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_analysis Data Analysis & Outcomes Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Bloodwork, Vitals, VOC history) Informed_Consent->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Dosing Daily Oral Dosing (e.g., this compound or Voxelotor) Randomization->Dosing Monitoring Regular Follow-up Visits (Safety & Efficacy Assessments) Dosing->Monitoring PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Monitoring->PK_PD Efficacy Primary & Secondary Efficacy Endpoint Analysis (e.g., VOC rate, Hb response) PK_PD->Efficacy Safety Safety & Tolerability Analysis (Adverse Events) Efficacy->Safety

References

Long-Term Safety Profile of Etavopivat: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison with Current Therapeutic Alternatives for Sickle Cell Disease

Etavopivat (formerly FT-4202) is an investigational, first-in-class, oral, once-daily, selective activator of erythrocyte pyruvate (B1213749) kinase (PKR). It is currently in late-stage clinical development for the treatment of sickle cell disease (SCD) and thalassemia.[1][2][3] By activating PKR, this compound aims to decrease 2,3-diphosphoglycerate (2,3-DPG) levels and increase adenosine (B11128) triphosphate (ATP) concentrations in red blood cells (RBCs). This mechanism is intended to increase hemoglobin's affinity for oxygen, thereby reducing RBC sickling and hemolysis, and improving anemia.[4][5][6][7] As this compound progresses through clinical trials, a thorough evaluation of its long-term safety profile is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the long-term safety and efficacy of this compound with established treatments for SCD, including voxelotor (B611706), crizanlizumab, and L-glutamine, supported by available experimental data.

Mechanism of Action: A Novel Approach to Mitigating Sickle Cell Disease Pathology

This compound's mechanism of action targets the underlying pathophysiology of SCD. In individuals with SCD, deoxygenated hemoglobin (HbS) polymerizes, leading to the characteristic sickling of RBCs, chronic hemolysis, and vaso-occlusive crises (VOCs).[1] this compound, as a PKR activator, works to counteract this by:

  • Increasing ATP Production: Enhanced PKR activity boosts ATP levels within RBCs, which is vital for maintaining membrane integrity and flexibility.[4][5]

  • Decreasing 2,3-DPG Levels: Lower levels of 2,3-DPG lead to a leftward shift in the oxygen-hemoglobin dissociation curve, increasing hemoglobin's affinity for oxygen. This reduces the concentration of deoxygenated HbS, a key trigger for polymerization and sickling.[1][4]

This dual action is designed to improve overall RBC health, reduce hemolysis, and decrease the frequency of VOCs.[4][7]

Etavopivat_Mechanism_of_Action cluster_RBC Red Blood Cell This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR Activates Glycolysis Glycolysis PKR->Glycolysis Catalyzes final step ATP Increased ATP Glycolysis->ATP 2_3_DPG Decreased 2,3-DPG Glycolysis->2_3_DPG RBC_Health Improved RBC Health (Membrane Integrity, Flexibility) ATP->RBC_Health HbO2_Affinity Increased Hb-O2 Affinity 2_3_DPG->HbO2_Affinity HbS_Polymerization Decreased HbS Polymerization HbO2_Affinity->HbS_Polymerization Sickling Decreased Sickling HbS_Polymerization->Sickling Hemolysis Decreased Hemolysis RBC_Health->Hemolysis Sickling->Hemolysis

Caption: Signaling pathway of this compound in sickle cell disease.

Long-Term Safety and Efficacy of this compound: HIBISCUS Trial

The primary source of long-term safety and efficacy data for this compound comes from the Phase 2 part of the HIBISCUS trial (NCT04624659), a multi-center, randomized, double-blind, placebo-controlled study.[8][9]

Experimental Protocol: HIBISCUS Phase 2
  • Study Population: 60 patients with SCD (aged 12-65) were randomized 1:1:1 to receive this compound 200 mg, this compound 400 mg, or placebo once daily for 52 weeks.[10][11] Concomitant use of hydroxyurea, crizanlizumab, or L-glutamine at a stable dose was permitted.[10]

  • Primary Endpoints:

    • Annualized, independently adjudicated VOC rate over 52 weeks.[8]

    • Hemoglobin response (>1 g/dL increase from baseline) at Week 24.[8]

  • Key Secondary and Safety Assessments:

    • Time-to-first VOC.[8]

    • Changes in hemolysis biomarkers (absolute reticulocyte count, indirect bilirubin, and lactate (B86563) dehydrogenase [LDH]).[8]

    • Patient-reported outcomes (PROMIS Fatigue Scale).[8]

    • Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).

HIBISCUS_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Screening->Randomization Dosing_200 This compound 200 mg (Once Daily) Randomization->Dosing_200 Dosing_400 This compound 400 mg (Once Daily) Randomization->Dosing_400 Placebo Placebo (Once Daily) Randomization->Placebo Treatment_52_wks 52-Week Double-Blind Treatment Dosing_200->Treatment_52_wks Dosing_400->Treatment_52_wks Placebo->Treatment_52_wks OLE Open-Label Extension (Optional, 52 weeks) Treatment_52_wks->OLE Endpoint_Analysis Primary & Secondary Endpoint Analysis Treatment_52_wks->Endpoint_Analysis Rollover Long-Term Rollover Study (Optional) OLE->Rollover

Caption: HIBISCUS Phase 2/3 Trial Workflow.
Summary of 52-Week HIBISCUS Phase 2 Data

ParameterThis compound 200 mg (n=21)This compound 400 mg (n=20)Placebo (n=19)
Annualized VOC Rate 1.071.061.97
Median Time to First VOC 33.6 weeks33.6 weeks16.9 weeks
Hemoglobin Response at Week 24 (>1 g/dL increase) 38%25%10.5%
Serious Adverse Events (SAEs) 5 participants4 participants3 participants
Possibly/Probably Drug-Related SAEs 1 (hepatic enzyme increase)1 (hemoglobin decrease)0
SAEs Leading to Discontinuation 2 (hepatic enzyme increase, cerebrovascular accident)00
Other Reported AEs Insomnia (3 participants in 400 mg group)--
Data sourced from HIBISCUS Phase 2 trial results presented at the 66th ASH Annual Meeting.[8][10][12][13]

Based on the totality of the Phase 2 data, the 400 mg once-daily dose was selected for the Phase 3 component of the HIBISCUS program.[14] An open-label extension and a long-term rollover study (NCT06609226) are ongoing to further characterize the long-term safety and efficacy of this compound.[15][16] The rollover study is planned to last for up to 264 weeks.[16][17]

Comparative Analysis of Long-Term Safety Profiles

This section compares the long-term safety data of this compound with Voxelotor, Crizanlizumab, and L-glutamine.

Voxelotor

Voxelotor is a hemoglobin S (HbS) polymerization inhibitor. Long-term safety and efficacy data are available from the HOPE trial and its open-label extension (OLE).[18][19]

ParameterVoxelotor 1500 mg (HOPE OLE, up to 240 weeks)
Median Duration of Exposure 124.0 weeks
Mean Hemoglobin Change from Baseline (at Week 168) +1.1 g/dL (previously placebo), +0.5 g/dL (previously voxelotor)
Annualized VOC Incidence Rate 1.1 events per year
Treatment-Emergent AEs (TEAEs) 88.2% of patients (most Grade 1 or 2)
Most Common TEAEs Arthralgia, headache, pain in extremity, upper respiratory tract infection
AEs Leading to Discontinuation 9.0%
Deaths 8 (none deemed related to treatment)
Data from an interim analysis of the HOPE OLE study.[18][19]

No new safety signals were identified with long-term voxelotor treatment up to a combined 240 weeks.[18][19]

Crizanlizumab

Crizanlizumab is a monoclonal antibody that binds to P-selectin and blocks its interaction with P-selectin glycoprotein (B1211001) ligand-1. Long-term safety data is available from the SOLACE-adults study.[20][21]

ParameterCrizanlizumab 5.0 mg/kg (SOLACE-adults, ~3.5 years)
Median Duration of Treatment 206.1 weeks
Median Reduction in Annualized VOC Rate -0.76
Patients with ≥1 AE 100%
Most Common AEs Pyrexia (31%), headache (27%), hypokalemia (27%)
Grade ≥3 AEs 60%
Treatment-Related Infusion Reactions 2 severe cases (resolved with treatment)
Deaths on Treatment 1 (not considered treatment-related)
Data from the final interim analysis of the SOLACE-adults study.[20][21]

Long-term treatment with crizanlizumab was found to be safe, with no new or unexpected safety concerns.[20]

L-glutamine

L-glutamine is an amino acid that is thought to reduce oxidative stress in sickle cells. Long-term data is available from real-world observational studies.[22][23]

ParameterL-glutamine (~0.3 g/kg twice daily, up to 120 weeks)
Median Change in Annual VOCs (Baseline to 72 weeks) 3.0 to 0.0
Median Change in Annual Hospitalizations (Baseline to 72 weeks) 3.0 to 0.0
Mean Hemoglobin Increase (Baseline to 72 weeks) Significant increase (P < 0.001)
Treatment-Related AEs None reported in the observational study
Most Common Side Effects (from clinical trials) Constipation, nausea, headache, abdominal pain, cough, back and extremity pain
Data from a real-world observational study and post-marketing surveillance.[22][23][24][25]

Long-term L-glutamine therapy was well-tolerated with no new safety concerns identified in the post-marketing phase.[23][24]

Summary and Future Outlook

The available 52-week data from the HIBISCUS Phase 2 trial suggests that this compound has a manageable safety profile and shows promise in reducing VOCs and improving hemoglobin levels in patients with SCD.[10][12] The most notable serious adverse events possibly related to the drug were a case of hepatic enzyme increase and a case of hemoglobin decrease.[8]

Compared to established therapies, the long-term safety profile of this compound is still being established. Voxelotor and crizanlizumab have more extensive long-term data from open-label extension studies, demonstrating their safety and durability of effect over several years.[18][19][20][21] L-glutamine has shown a favorable safety profile in both clinical trials and real-world use.[22][23]

The ongoing Phase 3 portion of the HIBISCUS study and the long-term rollover study will be critical in providing a more comprehensive understanding of the long-term safety and efficacy of this compound.[14][26] These studies will further delineate its benefit-risk profile and its potential role in the evolving treatment landscape for sickle cell disease. Researchers and drug development professionals should continue to monitor the data emerging from these long-term studies to fully appreciate the therapeutic potential of this novel PKR activator.

References

A Head-to-Head Comparison of Etavopivat and Crizanlizumab for Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the therapeutic landscape for sickle cell disease (SCD) is critical. This guide provides an objective, data-driven comparison of two notable therapies: Etavopivat, an investigational oral pyruvate (B1213749) kinase-R (PKR) activator, and Crizanlizumab, an approved monoclonal antibody targeting P-selectin. This comparison is based on available clinical trial data and focuses on their distinct mechanisms of action, efficacy, and safety profiles.

It is important to note that no direct head-to-head clinical trials comparing this compound and Crizanlizumab have been published. Therefore, this analysis relies on an indirect comparison of their respective placebo-controlled studies.

Mechanism of Action: Two Distinct Approaches to Mitigating SCD Pathology

This compound and Crizanlizumab target different aspects of sickle cell disease pathophysiology. This compound works intracellularly to improve red blood cell (RBC) health, while Crizanlizumab acts extracellularly to prevent cell adhesion and vaso-occlusion.

This compound: This orally available small molecule is a potent activator of the red blood cell pyruvate kinase (PKR) enzyme.[1][2] Activation of PKR enhances the glycolytic pathway in RBCs, leading to two key downstream effects: an increase in adenosine (B11128) triphosphate (ATP) and a decrease in 2,3-diphosphoglycerate (2,3-DPG).[2][3] Higher ATP levels improve RBC membrane function and deformability, while lower 2,3-DPG levels increase hemoglobin's affinity for oxygen.[4][5] This combined effect is expected to reduce RBC sickling and hemolysis, leading to an increase in hemoglobin levels and a reduction in vaso-occlusive crises (VOCs).[1][5]

Crizanlizumab: This humanized IgG2 kappa monoclonal antibody is administered intravenously and targets P-selectin, an adhesion molecule expressed on the surface of activated endothelial cells and platelets.[6][7] In SCD, P-selectin facilitates the adhesion of sickled red blood cells, leukocytes, and platelets to the blood vessel wall, a critical step in the formation of vaso-occlusive events.[8] By binding to P-selectin, Crizanlizumab blocks its interaction with its ligands, such as P-selectin glycoprotein (B1211001) ligand 1 (PSGL-1), thereby inhibiting the multicellular adhesion that leads to VOCs.[6][7][9]

Below are diagrams illustrating the distinct signaling pathways for each therapeutic agent.

Etavopivat_MOA cluster_RBC Red Blood Cell cluster_outcomes Physiological Outcomes This compound This compound (Oral) PKR Pyruvate Kinase-R (PKR) This compound->PKR Activates Glycolysis Glycolysis PKR->Glycolysis Enhances ATP ATP ↑ Glycolysis->ATP DPG 2,3-DPG ↓ Glycolysis->DPG Hemolysis ↓ Hemolysis ATP->Hemolysis O2_Affinity ↑ Hb-O₂ Affinity DPG->O2_Affinity Sickling ↓ Sickling O2_Affinity->Sickling Hb_Levels ↑ Hemoglobin Hemolysis->Hb_Levels Sickling->Hb_Levels Crizanlizumab_MOA cluster_vessel Blood Vessel cluster_cells Blood Cells Endothelium Activated Endothelium PSelectin P-selectin VOC Vaso-Occlusive Crisis (VOC) PSelectin->VOC Leads to Crizanlizumab Crizanlizumab (IV Infusion) Crizanlizumab->PSelectin Binds & Inhibits sRBC Sickled RBC sRBC->PSelectin Adhesion Leukocyte Leukocyte Leukocyte->PSelectin Adhesion Platelet Platelet Platelet->PSelectin Adhesion HIBISCUS_Workflow cluster_treatment 52-Week Double-Blind Treatment Screening Screening (Ages 12-65, 2-10 VOCs/yr) Randomization Randomization (1:1:1) Screening->Randomization ArmA This compound 200mg QD Randomization->ArmA ArmB This compound 400mg QD Randomization->ArmB ArmC Placebo QD Randomization->ArmC Endpoint24 Endpoint Analysis: Hb Response at Week 24 ArmA->Endpoint24 ArmB->Endpoint24 ArmC->Endpoint24 Endpoint52 Endpoint Analysis: Annualized VOC Rate at Week 52 Endpoint24->Endpoint52 SUSTAIN_Workflow cluster_treatment 52-Week IV Treatment (14 Doses) Screening Screening (Ages 16-65, 2-10 VOCs/yr) Randomization Randomization Screening->Randomization ArmA Crizanlizumab 2.5 mg/kg Randomization->ArmA ArmB Crizanlizumab 5.0 mg/kg Randomization->ArmB ArmC Placebo Randomization->ArmC Endpoint52 Primary Endpoint Analysis: Annual Rate of Pain Crises ArmA->Endpoint52 ArmB->Endpoint52 ArmC->Endpoint52

References

A Comparative Analysis of Etavopivat and L-glutamine on Red Blood Cell Health in Sickle Cell Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Etavopivat and L-glutamine, two therapeutic agents with distinct mechanisms of action, on the health and function of red blood cells (RBCs), primarily in the context of sickle cell disease (SCD). The information presented is collated from published clinical trial data and preclinical studies to assist in the evaluation of their respective impacts on RBC pathophysiology.

Executive Summary

This compound, an investigator of a new class of pyruvate (B1213749) kinase-R (PKR) activators, directly targets RBC metabolism to increase ATP production and decrease 2,3-diphosphoglycerate (2,3-DPG), leading to improved hemoglobin-oxygen affinity, reduced sickling, and enhanced RBC survival.[1][2][3][4] In contrast, L-glutamine, a conditionally essential amino acid, is thought to exert its effects primarily by mitigating oxidative stress through the enhancement of the NAD/NADH redox potential in sickle RBCs.[5][6][7][8]

Clinical data for this compound demonstrates significant improvements in hemoglobin levels and markers of hemolysis.[9][10][11] L-glutamine has been shown to reduce the frequency of pain crises and hospitalizations, with some studies also reporting modest improvements in hematological parameters.[5][12][13] This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols used to assess RBC health, and visualize the underlying signaling pathways.

Quantitative Data Comparison

The following tables summarize the key hematological and clinical outcomes from separate clinical trials of this compound and L-glutamine. It is important to note that these are not from head-to-head comparative studies, and direct comparisons should be made with caution due to differences in study design, patient populations, and duration of treatment.

Table 1: Hematological and Red Blood Cell Health Parameter Changes

ParameterThis compoundL-glutamine
Hemoglobin (Hb) Increase Mean maximal increase of 1.6 g/dL in a Phase 1 open-label study (12 weeks).[14] In a Phase 2 trial, 38% of patients on 200mg and 25% on 400mg achieved a >1 g/dL increase at 6 months, compared to 10.5% on placebo.[1]Significant increase from 8.2 to 8.8 g/dL over 72 weeks in a real-world study.[12] However, the pivotal Phase 3 trial reported no statistically significant between-group differences in hemoglobin.[6]
ATP Levels Increased from baseline.[2][3][15]No direct data on ATP level changes reported.
2,3-DPG Levels Sustained decrease of approximately 30% over 12 weeks.[2][15]No direct data on 2,3-DPG level changes reported.
Hemoglobin-Oxygen Affinity (P50) Significantly reduced, indicating increased affinity.[14]Not a primary mechanism; no data available.
Point of Sickling Shifted to a lower oxygen tension.[14]Not a primary mechanism; no data available.
NAD Redox Potential Not a primary mechanism; no data available.Increased from 47.2% to 62.1% after 4 weeks of therapy.[8]

Table 2: Markers of Hemolysis

MarkerThis compoundL-glutamine
Absolute Reticulocyte Count Significantly decreased.[11]Significantly reduced from baseline through 72 weeks in a real-world study.[12][16] The Phase 3 trial showed no significant difference.[6]
Indirect Bilirubin Significantly decreased.[11]Data not consistently reported.
Lactate Dehydrogenase (LDH) Significantly decreased.[11]Considerably lower at follow-up time points in a real-world study.[17]

Table 3: Clinical Outcomes

OutcomeThis compoundL-glutamine
Vaso-Occlusive Crises (VOCs) / Pain Crises Annualized VOC rates reduced by approximately 46% compared to placebo in a Phase 2 study.[18][19]Median number of pain crises reduced from 4 to 3 over 48 weeks compared to placebo in the Phase 3 trial.[5][13]
Hospitalizations Data on hospitalization rates are still emerging from ongoing trials.Median number of hospitalizations reduced from 3 to 2 over 48 weeks compared to placebo in the Phase 3 trial.[5][13]

Experimental Protocols

This compound: Red Blood Cell Deformability Assessment

Oxygen Gradient Ektacytometry (Lorrca®)

This technique is utilized to measure RBC deformability under varying oxygen concentrations, which is particularly relevant for SCD.

  • Sample Preparation: Whole blood samples are collected in EDTA tubes. RBCs are separated from plasma and buffy coat by centrifugation and washed with a buffer solution. The hematocrit is adjusted to a standardized level.

  • Instrumentation: The Laser-assisted Optical Rotational Cell Analyzer (Lorrca®) is used. This instrument measures the diffraction pattern of a laser beam passing through a suspension of RBCs subjected to shear stress in a transparent cone-plate system.

  • Procedure: The RBC suspension is introduced into the measurement chamber. An oxygen gradient is created by purging the sample with nitrogen, followed by reoxygenation with ambient air. The instrument continuously measures the Elongation Index (EI), a measure of RBC deformability, as a function of oxygen partial pressure (pO2).

  • Key Parameters Measured:

    • EImax: The maximum elongation index, representing the maximal deformability of the RBC population under normoxic conditions.

    • Point of Sickling (PoS): The pO2 at which the EI begins to drop sharply, indicating the onset of sickling-induced rigidification.[8]

L-glutamine: Red Blood Cell Adhesion Assay

This assay evaluates the effect of L-glutamine on the adhesion of sickle RBCs to endothelial cells, a key event in the pathophysiology of vaso-occlusion.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media on culture plates.

  • RBC Preparation: Blood is drawn from SCD patients before and after treatment with L-glutamine. RBCs are isolated, washed, and resuspended in a buffer.

  • Adhesion Assay:

    • The confluent HUVEC monolayers are washed.

    • The prepared sickle RBCs are added to the HUVEC monolayers and incubated for a defined period.

    • Non-adherent RBCs are removed by gentle washing.

    • The number of adherent RBCs is quantified, typically by microscopy after fixing and staining the cells, or by measuring the activity of endogenous RBC enzymes.

  • Data Analysis: The number of adherent RBCs per unit area is compared between pre- and post-treatment samples to determine the effect of L-glutamine on RBC adhesion.[7]

Signaling Pathways and Mechanisms of Action

This compound: Activation of Pyruvate Kinase-R and its Downstream Effects

This compound is an allosteric activator of the red blood cell specific pyruvate kinase (PKR), a key enzyme in the glycolytic pathway.[2][20] By enhancing PKR activity, this compound increases the conversion of phosphoenolpyruvate (B93156) to pyruvate, which has two major consequences: a decrease in the upstream metabolite 2,3-DPG and an increase in the production of ATP.[3][4] The reduction in 2,3-DPG increases the oxygen affinity of hemoglobin, thereby reducing the propensity of sickle hemoglobin to polymerize under deoxygenated conditions.[1][2] The increase in ATP improves RBC membrane integrity, function, and overall lifespan.[3][4]

Etavopivat_Pathway This compound This compound PKR Pyruvate Kinase-R (PKR) This compound->PKR activates Glycolysis Glycolysis PKR->Glycolysis enhances ATP Increased ATP Glycolysis->ATP DPG Decreased 2,3-DPG Glycolysis->DPG Membrane Improved Membrane Integrity & Deformability ATP->Membrane HbO2 Increased Hb-Oxygen Affinity DPG->HbO2 Polymerization Decreased HbS Polymerization HbO2->Polymerization Sickling Reduced Sickling Polymerization->Sickling Hemolysis Decreased Hemolysis Sickling->Hemolysis Membrane->Hemolysis

Caption: this compound's mechanism of action in red blood cells.

L-glutamine: Enhancement of NAD Redox Potential and Antioxidant Effects

The proposed mechanism of L-glutamine in SCD centers on its role as a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD).[7] Sickle RBCs are in a state of increased oxidative stress and have a decreased NAD redox potential (the ratio of NADH to NAD+).[8] By providing the substrate for NAD synthesis, L-glutamine is believed to increase the intracellular pool of NAD and its reduced form, NADH. This, in turn, enhances the capacity of the RBC to counter oxidative damage, potentially by supporting the function of NAD(P)H-dependent antioxidant enzymes.[5][6]

LGlutamine_Pathway LGlutamine L-glutamine NAD_Synthesis NAD Synthesis LGlutamine->NAD_Synthesis precursor for NAD_Redox Increased NAD/NADH Redox Potential NAD_Synthesis->NAD_Redox Antioxidant Enhanced Antioxidant Capacity NAD_Redox->Antioxidant Oxidative_Stress Oxidative Stress RBC_Damage Reduced RBC Oxidative Damage Oxidative_Stress->RBC_Damage Antioxidant->RBC_Damage Adhesion Decreased RBC Adhesion RBC_Damage->Adhesion

Caption: L-glutamine's proposed mechanism in sickle red blood cells.

Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical trial evaluating a novel therapeutic for sickle cell disease, incorporating key assessments for both this compound and L-glutamine.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessments (Bloodwork, Clinical Data) Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Treatment (this compound or L-glutamine) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Monitoring Regular Monitoring (Safety, AEs) Treatment_Arm->Monitoring Placebo_Arm->Monitoring RBC_Health RBC Health Assessments (e.g., Ektacytometry, Adhesion Assays) Monitoring->RBC_Health Hemo_Markers Hematological & Hemolysis Markers RBC_Health->Hemo_Markers Clinical_Endpoints Clinical Endpoints (VOCs, Hospitalizations) Hemo_Markers->Clinical_Endpoints Follow_up End of Treatment & Follow-up Clinical_Endpoints->Follow_up

Caption: Generalized clinical trial workflow for SCD therapeutics.

Conclusion

This compound and L-glutamine represent two distinct therapeutic strategies for improving red blood cell health in sickle cell disease. This compound directly modulates RBC metabolism, leading to a cascade of effects that address the core pathophysiology of sickling and hemolysis, with clinical data supporting its impact on hemoglobin levels and markers of RBC destruction. L-glutamine's antioxidant properties appear to confer clinical benefits by reducing the frequency of pain crises, though its effects on hematological parameters are less consistent across studies.

The choice between these or other emerging therapies will depend on a comprehensive evaluation of their long-term efficacy, safety profiles, and impact on patient-reported outcomes. The data and methodologies presented in this guide are intended to provide a foundational resource for researchers and clinicians in their ongoing efforts to develop and implement effective treatments for sickle cell disease.

References

Etavopivat in Sickle Cell Disease: A Comparative Analysis of Biomarker Modulation and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals correlating biomarker changes with clinical outcomes in recent Etavopivat studies.

This compound, an oral, once-daily, selective pyruvate (B1213749) kinase-R (PKR) activator, has demonstrated promise as a disease-modifying therapy for sickle cell disease (SCD). By targeting the underlying mechanism of red blood cell (RBC) sickling, this compound has shown the potential to improve hematologic parameters and reduce the clinical hallmarks of SCD. This guide provides a comprehensive comparison of this compound's performance against placebo, with supporting data from key clinical trials, focusing on the correlation between biomarker changes and clinical outcomes.

Mechanism of Action

This compound is a small molecule activator of the erythrocyte pyruvate kinase (PKR) enzyme.[1][2][3] PKR is a crucial enzyme in the glycolytic pathway of red blood cells. Its activation by this compound leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) levels.[1][2][3] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which in turn reduces the polymerization of sickle hemoglobin (HbS) and subsequent RBC sickling.[1][2] The elevation of ATP levels is believed to improve RBC membrane integrity and function, contributing to a longer RBC lifespan and reduced hemolysis.[1][2]

Etavopivat_Mechanism This compound This compound PKR Pyruvate Kinase-R (PKR) Activation This compound->PKR Glycolysis Increased Glycolytic Flux PKR->Glycolysis DPG Decreased 2,3-DPG Glycolysis->DPG ATP Increased ATP Glycolysis->ATP HbO2 Increased Hemoglobin-Oxygen Affinity DPG->HbO2 Membrane Improved RBC Membrane Health & Function ATP->Membrane Sickling Reduced HbS Polymerization & RBC Sickling HbO2->Sickling Hemolysis Decreased Hemolysis Membrane->Hemolysis Sickling->Hemolysis VOC Reduced Vaso-occlusive Crises (VOCs) Hemolysis->VOC Hb Increased Hemoglobin Hemolysis->Hb

Mechanism of action of this compound.

Clinical Trial Workflow

The data presented in this guide are primarily derived from two key clinical studies: a Phase 1, multicenter, randomized, placebo-controlled, double-blind study (NCT03815695) and the Phase 2 part of the HIBISCUS trial (NCT04624659), a multi-center, randomized, double-blind, placebo-controlled study. The general workflow of these trials involved screening and enrollment of eligible patients with SCD, a treatment period with this compound or placebo, and a follow-up period to assess safety and efficacy.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Clinical & Biomarker) Informed_Consent->Baseline Randomization Randomization (this compound vs. Placebo) Baseline->Randomization Dosing Daily Oral Dosing Randomization->Dosing Monitoring Safety & Efficacy Monitoring Dosing->Monitoring EOT End of Treatment Assessments Monitoring->EOT Follow_up Post-Treatment Follow-up EOT->Follow_up Data_Analysis Data Analysis (Clinical Outcomes & Biomarkers) Follow_up->Data_Analysis

Generalized clinical trial workflow.

Comparison of Clinical Outcomes

The HIBISCUS Phase 2 trial provides the most robust data for comparing the clinical efficacy of this compound to a placebo. The trial evaluated two dose levels of this compound (200 mg and 400 mg daily) against a placebo in patients with SCD over 52 weeks.

Clinical OutcomeThis compound 200 mgThis compound 400 mgPlacebo
Annualized VOC Rate 1.071.061.97
VOC Rate Reduction vs. Placebo 45.7%46.2%-
Median Time to First VOC (weeks) 33.633.616.9
Hemoglobin Response at Week 24 (>1 g/dL increase) 38%25%11%

Data from the HIBISCUS Phase 2 Trial (Intent-to-Treat Population)[4]

Correlation of Biomarker Changes with Clinical Outcomes

A key aspect of the this compound studies is the correlation between measurable biomarker changes and the observed clinical improvements. The activation of PKR by this compound leads to a cascade of downstream effects on RBC health, which are reflected in various biomarkers.

Hemolysis Markers

Treatment with this compound resulted in a significant reduction in markers of hemolysis, indicating a decrease in the premature destruction of red blood cells. This reduction in hemolysis is a direct consequence of improved RBC health and is strongly correlated with the primary clinical outcomes of reduced VOCs and increased hemoglobin levels.

BiomarkerThis compound (400 mg, Phase 1)Placebo
Absolute Reticulocyte Count DecreasedNo significant change
Indirect Bilirubin (B190676) DecreasedNo significant change
Lactate Dehydrogenase (LDH) DecreasedNo significant change

Data from the Phase 1 Open-Label Cohort[5][6]

In the HIBISCUS Phase 2 trial, all hemolysis biomarkers showed a decrease from baseline in both this compound groups at Week 24, with the reduction in LDH being sustained through Week 52.[3]

Key Metabolic Biomarkers: 2,3-DPG and ATP

The core mechanism of this compound involves the modulation of 2,3-DPG and ATP levels in red blood cells. While specific quantitative data from the placebo-controlled arms of the HIBISCUS trial are not detailed in the provided search results, the Phase 1 study demonstrated a significant and sustained decrease in 2,3-DPG and an increase in ATP levels with this compound treatment.[5] These changes are the direct upstream drivers of the observed improvements in hemoglobin-oxygen affinity, reduced sickling, and decreased hemolysis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the biomarker assays used in the this compound clinical trials are not publicly available in the provided search results. The publications state that biomarkers were assessed using commercially available kits and validated methods.[1][2] The following are descriptions of standard, widely accepted methodologies for the key assays.

Measurement of 2,3-Diphosphoglycerate (2,3-DPG): This is typically performed using an enzymatic assay. The principle involves the enzymatic conversion of 2,3-DPG, and the resulting change in NADH concentration is measured spectrophotometrically at 340 nm. Commercially available kits provide the necessary reagents and a standardized protocol for this measurement.

Measurement of ATP in Red Blood Cells: A common method for ATP quantification is the luciferin-luciferase bioluminescence assay. In this assay, ATP is the limiting substrate in a reaction that produces light, and the amount of light emitted is directly proportional to the ATP concentration. The light output is measured using a luminometer.

Measurement of Hemolysis Markers:

  • Absolute Reticulocyte Count: This is determined using automated hematology analyzers that employ flow cytometry with fluorescent dyes that stain residual RNA in the reticulocytes.

  • Indirect Bilirubin: This is a standard clinical chemistry test performed on a blood sample. Total and direct bilirubin are measured, and indirect bilirubin is calculated as the difference between the two.

  • Lactate Dehydrogenase (LDH): This is also a standard clinical chemistry test that measures the activity of the LDH enzyme in the blood, which is released from damaged cells, including hemolyzed red blood cells.

Assessment of Vaso-occlusive Crises (VOCs): In the HIBISCUS trial, VOCs were defined as episodes of pain requiring a visit to a medical facility and the receipt of parenteral opioids or NSAIDs, or a diagnosis of acute chest syndrome, priapism, or splenic sequestration.[4] The annualized VOC rate was calculated based on the number of adjudicated VOCs over the 52-week treatment period.

Conclusion

The clinical data from the this compound studies demonstrate a clear correlation between the drug's mechanism of action, the modulation of key biomarkers, and meaningful clinical benefits for patients with sickle cell disease. The activation of PKR by this compound leads to a decrease in 2,3-DPG and an increase in ATP, resulting in reduced hemolysis, as evidenced by improvements in markers such as reticulocyte count, indirect bilirubin, and LDH. These positive biomarker changes are associated with a significant reduction in the frequency of vaso-occlusive crises and an increase in hemoglobin levels, addressing the core pathophysiology and clinical manifestations of sickle cell disease. The consistent and sustained effects of this compound on both biomarkers and clinical outcomes highlight its potential as a transformative therapy for this patient population.

References

Safety Operating Guide

Navigating the Disposal of Etavopivat: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Etavopivat, an investigational oral small molecule. Adherence to these procedures is essential for maintaining laboratory safety, ensuring regulatory compliance, and fostering environmental stewardship.

Core Safety and Handling Protocols

Before disposal, proper handling and storage of this compound are crucial to minimize waste and prevent accidental exposure.

General Handling:

  • Avoid direct contact with the substance.

  • Prevent the inhalation of dust or aerosols.[1]

  • Avoid contact with eyes and skin.[1]

  • Conduct all operations in areas equipped with adequate exhaust ventilation.[1]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with the specific laboratory procedures should be conducted to determine the appropriate PPE. However, as a general guideline, the following should be worn:

  • Protective gloves

  • Safety goggles with side-shields

  • Laboratory coat

Storage:

  • Keep containers tightly sealed.

  • Store at -20°C for long-term stability.[1]

  • Shipping can be done at room temperature for less than two weeks.[1]

This compound Disposal Procedures

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] This classification significantly influences the recommended disposal pathway. However, it is imperative to consult and adhere to all local, state, and federal regulations, as requirements can vary.

Step 1: Waste Identification and Segregation

  • Unused or Expired this compound: Pure, unused, or expired this compound should be considered for disposal.

  • Contaminated Materials: This category includes any labware (e.g., vials, pipette tips, gloves) that has come into direct contact with this compound.

  • Solutions: Aqueous or solvent-based solutions containing this compound.

Step 2: Decontamination of Labware

  • For glassware and other reusable lab equipment, a thorough decontamination process is recommended.

  • Rinse the contaminated items multiple times with a suitable solvent, such as ethanol (B145695) or isopropanol, followed by a final rinse with water.

  • Collect the rinsate as chemical waste.

Step 3: Preparing for Disposal

  • Solid Waste:

    • Place pure this compound and grossly contaminated disposable items (e.g., weighing boats, contaminated gloves) into a designated, sealed, and clearly labeled waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound and the rinsate from decontamination procedures in a compatible, sealed, and labeled waste container.

    • Do not mix with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Empty Containers:

    • Even if a container is empty, it may retain residual amounts of the compound.

    • If possible, rinse the container three times with a suitable solvent and collect the rinsate as chemical waste.

    • Deface the original product label to prevent misuse.

    • Dispose of the rinsed container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

Step 4: Final Disposal

  • While this compound is not classified as hazardous, it is not recommended to dispose of it down the drain or in the regular trash.

  • Arrange for the pickup and disposal of the segregated waste containers through your institution's licensed hazardous or chemical waste disposal contractor.

  • Complete all required waste disposal documentation accurately.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C22H23N3O6S[1]
Molecular Weight 457.50 g/mol [1]
Hazard Classification Not a hazardous substance or mixture[1]
Recommended Storage -20°C (for one month)[1]

Experimental Workflow for this compound Waste Management

The following diagram outlines the decision-making process and procedural flow for the safe management and disposal of this compound waste in a laboratory setting.

Etavopivat_Disposal_Workflow cluster_start Waste Generation cluster_segregation Segregation and Containment cluster_treatment Pre-Disposal Procedures cluster_disposal Final Disposal Pathway start This compound Waste Generated (Unused product, contaminated labware, solutions) segregate Segregate Waste Streams: - Solid (Pure compound, contaminated disposables) - Liquid (Solutions, rinsate) - Empty Containers start->segregate decontaminate Decontaminate reusable labware. Collect rinsate as liquid waste. segregate->decontaminate Reusable Labware package_solid Package solid waste in a sealed, labeled container. segregate->package_solid Solid Waste package_liquid Package liquid waste in a compatible, sealed, labeled container. segregate->package_liquid Liquid Waste rinse_container Triple-rinse empty containers. Collect rinsate. Deface label. segregate->rinse_container Empty Containers decontaminate->package_liquid contact_ehs Contact Institutional EHS for Pickup package_solid->contact_ehs package_liquid->contact_ehs non_haz_disposal Dispose of rinsed containers as non-hazardous lab waste rinse_container->non_haz_disposal disposal_contractor Disposal by Licensed Chemical Waste Contractor contact_ehs->disposal_contractor

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Etavopivat

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for medical applications.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Etavopivat (also known as FT-4202). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Although a supplier Safety Data Sheet (SDS) has classified this compound as not a hazardous substance or mixture, it is prudent to follow standard laboratory safety procedures to minimize any potential risk.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against potential exposure to any chemical substance. The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Purpose
Gloves Nitrile glovesTo prevent direct skin contact.
Gown Disposable laboratory coat or gownTo protect skin and personal clothing from potential contamination.
Eye Protection Safety glasses with side shields or gogglesTo shield eyes from splashes or aerosolized particles.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure.

Note: Always inspect PPE for any signs of damage before use. Disposable PPE should not be reused.

Operational Plans: Handling and Storage

Proper operational procedures are critical to minimizing exposure and ensuring the integrity of the compound.

2.1. Safe Handling:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with the powdered form to prevent dust and aerosol formation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2.2. Storage:

  • For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months.[2]

  • For shorter-term storage, -20°C for up to 1 month is advised.[1][2]

  • When preparing stock solutions, use freshly opened, anhydrous DMSO, as the compound's solubility can be negatively impacted by hygroscopic DMSO.[2]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. If contact lenses are present, remove them if it is safe to do so. Seek prompt medical attention.[1]

  • Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. A physician should be consulted.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.[1]

  • Spills: In case of a spill, secure the area and wear appropriate PPE. For powdered this compound, gently cover it with a damp absorbent material to avoid creating dust. For solutions, absorb the spill with an inert material. Collect all contaminated materials in a sealed, labeled container for proper disposal.

Disposal Plan

All waste materials contaminated with this compound should be handled as chemical waste.

  • Contaminated Materials: This includes used gloves, gowns, absorbent pads, and any other disposable materials that have come into contact with this compound.

  • Waste Containers: Place all contaminated waste into a clearly labeled, sealed, and leak-proof container.

  • Disposal Route: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.

Experimental Workflow Visualization

The following diagram illustrates the standard sequence for donning and doffing Personal Protective Equipment to ensure safety when handling chemical compounds like this compound.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Put on Gown Don1->Don2 Don3 Put on Eye Protection Don2->Don3 Don4 Put on Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5

PPE Donning and Doffing Sequence

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.